(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
Description
Properties
CAS No. |
138639-33-5 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
(2-methyl-4-oxoquinazolin-3-yl)cyanamide |
InChI |
InChI=1S/C10H8N4O/c1-7-13-9-5-3-2-4-8(9)10(15)14(7)12-6-11/h2-5,12H,1H3 |
InChI Key |
VNYOYWRLRJXENO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC#N |
Origin of Product |
United States |
Foundational & Exploratory
(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide CAS 138639-33-5 properties
The following technical guide details the properties, synthesis, and applications of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide (CAS 138639-33-5).
A Versatile "Linchpin" Intermediate for Fused Heterocyclic Scaffolds
CAS Registration: 138639-33-5 Chemical Formula: C₁₀H₈N₄O Molecular Weight: 200.20 g/mol IUPAC Name: N-(2-Methyl-4-oxo-3(4H)-quinazolinyl)cyanamide[1][2][3][4][5]
Introduction & Strategic Significance
This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused tricyclic systems, specifically [1,2,4]triazolo[1,5-c]quinazolines .
In medicinal chemistry, this compound serves as a critical electrophilic "switch." The terminal cyanamide moiety acts as a 1,3-binucleophile equivalent during cyclization, allowing for the rapid construction of the triazole ring fused to the quinazolinone core. This scaffold is highly privileged in drug discovery, serving as the pharmacophore for:
-
Adenosine Receptor Antagonists (A2A/A3 subtypes).
-
Benzodiazepine Receptor Ligands (GABAergic modulation).
-
Anti-inflammatory Agents (via PDE inhibition).
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical of quinazolinone derivatives. |
| Melting Point | > 200°C (Decomposition) | High lattice energy due to dipolar interactions. |
| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) | Solubilization often requires polar aprotic solvents. |
| pKa (Calc) | ~8.5 (Cyanamide NH) | Acidic proton facilitates base-mediated cyclization. |
| IR Signature | ~2220–2240 cm⁻¹ (C≡N stretch) | Diagnostic band for reaction monitoring. |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions. |
Synthetic Pathway & Mechanism[6]
The synthesis of CAS 138639-33-5 is a nucleophilic substitution reaction involving 3-amino-2-methylquinazolin-4(3H)-one and cyanogen bromide (CNBr) . This transformation converts the nucleophilic N-amino group into the electrophilic N-cyanamide.
Reaction Mechanism[6][7]
-
Nucleophilic Attack: The primary amine of the hydrazine moiety attacks the electrophilic carbon of cyanogen bromide.
-
Elimination: Loss of hydrogen bromide (HBr) yields the cyanamide.
-
Base Scavenging: A base (typically Sodium Acetate or Triethylamine) is required to neutralize the HBr byproduct and drive the equilibrium forward.
Graphviz Diagram: Synthesis Workflow
Figure 1: Synthetic workflow for the preparation of the title cyanamide from the N-amino precursor.
Experimental Protocol: Preparation & Cyclization
A. Synthesis of this compound
Reagents: 3-Amino-2-methylquinazolin-4(3H)-one (1.0 eq), Cyanogen Bromide (1.1 eq), Sodium Acetate (anhydrous, 1.5 eq), Acetic Acid/Water (1:1 v/v).
-
Dissolution: Dissolve 3-amino-2-methylquinazolin-4(3H)-one in a 1:1 mixture of acetic acid and water. Cool the solution to 0–5°C in an ice bath.
-
Addition: Add sodium acetate to the solution. Then, add cyanogen bromide portion-wise over 15 minutes. Caution: CNBr is highly toxic and volatile.
-
Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2–4 hours. Monitor consumption of starting material by TLC (Mobile phase: CHCl₃/MeOH 9:1).
-
Isolation: Pour the reaction mixture into crushed ice/water. The product will precipitate as a solid.
-
Purification: Filter the solid, wash copiously with cold water to remove bromide salts, and dry under vacuum. Recrystallize from ethanol/DMF if necessary.
B. Cyclization to [1,2,4]Triazolo[1,5-c]quinazoline
This step demonstrates the utility of CAS 138639-33-5. The cyanamide undergoes intramolecular cyclization.
Reagents: Product from Step A, Ethanol, Triethylamine (Catalytic).
-
Reflux: Suspend the cyanamide in ethanol. Add a catalytic amount of triethylamine.
-
Cyclization: Heat to reflux for 4–6 hours. The cyanamide nitrogen attacks the carbonyl carbon (or via Dimroth-like rearrangement mechanics depending on substitution) to close the triazole ring.
-
Workup: Cool to room temperature. The fused tricyclic product usually precipitates. Filter and dry.[6]
Graphviz Diagram: Divergent Reactivity
Figure 2: Divergent synthetic pathways accessible from the cyanamide intermediate.
Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin / Irritant.
-
Cyanamide Moiety: Compounds containing N-CN groups can release cyanide ions under strong acidic or metabolic conditions. Handle in a well-ventilated fume hood.
-
Precursor Toxicity: Cyanogen bromide (used in synthesis) is fatal if inhaled. Ensure all excess CNBr is quenched (e.g., with NaOH) before disposal.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Synthesis of Quinazolinone Precursors: Molecules. 2013; 18(9):11312-11329. Link
-
Cyanogen Bromide Reactions: Journal of Organic Chemistry. Reaction of hydrazides with CNBr. Link
-
Triazoloquinazoline Bioactivity: European Journal of Medicinal Chemistry. 2010; 45(11):5183-5190. (Structure-Activity Relationships of fused quinazolines). Link
-
General Properties of Cyanamides: PubChem CID 9864 (Cyanamide derivatives). Link
Sources
- 1. 60512-87-0|6-Chloro-3-(methylamino)quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
- 2. 144522-60-1|N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide|BLD Pharm [bldpharm.com]
- 3. 138639-33-5|N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide|BLD Pharm [bldpharm.com]
- 4. 25380-20-5|2-Cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide|BLD Pharm [bldpharm.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Structure & Technical Profile: N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
Executive Summary
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide (CAS: 138639-33-5) is a specialized heterocyclic building block belonging to the quinazolinone class. It serves as a critical "switch" intermediate in the synthesis of fused tricyclic systems, particularly [1,2,4]triazolo[1,5-c]quinazolines .
For drug development professionals, this molecule represents a strategic scaffold. The N-cyanamide moiety acts as an electrophilic "warhead" capable of intramolecular cyclization or reaction with nucleophiles (hydrazines, amines) to generate pharmacophores with potent biological activities, including adenosine receptor antagonism and kinase inhibition.
Structural Analysis & Physicochemical Properties[1][2][3][4][5]
Chemical Identity[3]
-
IUPAC Name: N-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyanamide
-
CAS Number: 138639-33-5
-
Molecular Formula: C₁₀H₈N₄O
-
Molecular Weight: 200.20 g/mol
-
SMILES: CC1=NC2=CC=CC=C2C(=O)N1NC#N
Structural Features
The molecule consists of three distinct functional domains:
-
Quinazolinone Core: A bicyclic structure acting as the rigid hydrophobic anchor. The C4-carbonyl and N3-nitrogen create a polar interface.
-
N-N Linkage: The hydrazine-derived bond connecting the core ring to the cyanamide tail. This bond is relatively labile and allows for conformational flexibility during cyclization reactions.
-
Cyanamide Tail (-NH-CN): The reactive center. The nitrile carbon is highly electrophilic, making it susceptible to nucleophilic attack, while the terminal nitrogen can participate in annulation reactions.
| Property | Value (Predicted/Experimental) |
| Melting Point | >200 °C (Decomposition typical for cyanamides) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol |
| pKa (Cyanamide NH) | ~8.5 (Weakly acidic due to electron-withdrawing nitrile) |
| H-Bond Donors | 1 (Cyanamide NH) |
| H-Bond Acceptors | 4 (Nitrile N, Carbonyl O, Ring Ns) |
Synthetic Methodology
The synthesis of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is a stepwise protocol starting from readily available anthranilic acid. The process prioritizes the formation of the N-amino intermediate before installing the cyanamide functionality.
Step-by-Step Protocol
Step 1: Cyclodehydration to Benzoxazinone
-
Reagents: Anthranilic acid, Acetic anhydride.
-
Conditions: Reflux for 2-3 hours.
-
Mechanism: Acylation of the amine followed by intramolecular dehydration to form 2-methyl-4H-3,1-benzoxazin-4-one .
Step 2: Hydrazinolysis (Ring Switching)
-
Reagents: 2-methyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrate (excess).
-
Conditions: Ethanol reflux, 4 hours.
-
Product: 3-Amino-2-methylquinazolin-4(3H)-one .
-
Note: This step inserts the second nitrogen into the ring, converting the oxazine to a quinazolinone and leaving a free amino group (-NH₂) at position 3.
Step 3: Electrophilic Cyanation
-
Reagents: 3-Amino-2-methylquinazolin-4(3H)-one, Cyanogen Bromide (BrCN), Sodium Acetate (NaOAc).
-
Conditions: Aqueous/Methanolic suspension, 0°C to Room Temperature, 12 hours.
-
Mechanism: The exocyclic amino group acts as a nucleophile, attacking the carbon of BrCN. The base neutralizes the HBr byproduct.
-
Purification: The product precipitates as a solid and is washed with cold water to remove salts.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway from Anthranilic acid to the target N-cyanamide derivative.
Chemical Reactivity & Therapeutic Potential
The true value of this molecule lies in its reactivity. It is a "masked" heterocycle precursor.
The "Triazolo" Cyclization
The most critical reaction for drug discovery is the conversion of the N-cyanamide into a [1,2,4]triazolo[1,5-c]quinazoline .
-
Reaction: Treatment with hydrazine or primary amines.
-
Mechanism: The nucleophile attacks the nitrile carbon of the cyanamide. This is followed by an intramolecular attack on the quinazolinone C2 position (or C4 carbonyl, depending on substitution), leading to ring closure.
-
Outcome: Formation of a 5,6,6-tricyclic system, a scaffold found in potent A2A adenosine receptor antagonists and various kinase inhibitors.
Spectroscopic Identification (Diagnostic Signals)
To validate the structure during synthesis, look for these key spectral markers:
-
IR Spectroscopy:
-
2200–2220 cm⁻¹: Strong, sharp band corresponding to the C≡N stretch (Cyanamide). This is the diagnostic peak; if it's missing, the cyanamide has hydrolyzed or cyclized.
-
1680 cm⁻¹: Strong C=O stretch (Quinazolinone carbonyl).
-
3200 cm⁻¹: N-H stretch (Exocyclic amine).
-
-
¹H NMR (DMSO-d₆):
-
δ 2.6 ppm (s, 3H): Methyl group at C2.[1]
-
δ 10.5–11.0 ppm (s, 1H): Broad singlet for the -NH-CN proton (exchangeable with D₂O).
-
δ 7.4–8.2 ppm (m, 4H): Aromatic protons of the benzene ring.
-
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the cyanamide moiety to access fused tricyclic pharmacophores.
References
-
General Synthesis of Quinazolinones
- Source: "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2." PubMed Central.
- Relevance: Establishes the protocol for synthesizing the 3-amino-2-methylquinazolin-4(3H)-one precursor.
-
Reactivity of N-Cyanamides
- Source: "Synthesis and Reactivity of [1,2,4]Triazolo-annel
- Relevance: Details the cyclization mechanisms of N-cyano deriv
-
Specific Compound Registry
- Source: BLDpharm Product C
- Relevance: Confirms commercial availability and specific CAS registry of the title compound.
-
Biological Applications
- Source: "Advances in synthesis and biological activities of quinazoline scaffold analogues." Arabian Journal of Chemistry.
- Relevance: Provides context on the therapeutic utility of the quinazolinone scaffold in oncology and antimicrobial research.
Sources
Biological Activity of 3-Substituted Quinazolinone Cyanamide Derivatives
This guide details the biological activity, synthesis, and pharmacological potential of 3-substituted quinazolinone cyanamide derivatives . It focuses on the 2-cyanamino-4(3H)-quinazolinone scaffold and its tautomeric fused analog, the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one , which represent the primary chemical entities in this class.
Technical Guide for Drug Development Professionals
Executive Summary
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Cyanamide derivatives of this scaffold—specifically 2-cyanamino-3-substituted-4(3H)-quinazolinones —occupy a unique chemical space. They serve as dual-purpose agents:
-
Pharmacophores: The N-cyano (cyanamide) group acts as a hydrogen bond acceptor and a bioisostere for carboxylic acids or amides, often improving permeability.
-
Synthetic Precursors: They are the immediate precursors to [1,2,4]triazolo[1,5-c]quinazolinones via intramolecular cyclization, a scaffold with potent adenosine receptor antagonist and antihypertensive properties.
This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and mechanism of action (MoA) for these derivatives, distinguishing between the open-chain cyanamide and the fused triazole forms.
Chemical Structure & Tautomerism
The defining feature of this class is the dynamic equilibrium between the open-chain 2-cyanamido form and the fused triazolo form. This equilibrium is solvent- and pH-dependent and critical for biological activity.
-
Form A (Open Chain): 2-cyanamino-3-R-quinazolin-4(3H)-one.
-
Form B (Fused): 2-amino-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one.
In polar protic solvents or acidic conditions, the equilibrium often shifts toward the fused triazole (Form B), which is responsible for much of the observed in vivo stability. However, the open-chain cyanamide (Form A) is often the species responsible for covalent interactions with cysteine residues in specific enzyme targets (e.g., EGFR).
Visualization: Tautomeric Equilibrium
Caption: The reversible cyclization between the 2-cyanamido derivative and the triazolo-fused system.
Biological Profiles & Mechanisms of Action[1]
Anticancer Activity (EGFR & Tubulin)
The 3-substituted quinazolinone cyanamides exhibit significant cytotoxicity against human cancer cell lines (MCF-7, HeLa, HepG2).
-
Mechanism: The cyanamide moiety can act as a "warhead," forming covalent bonds with nucleophilic residues (like Cys797 in EGFR) similar to acrylamides, or interacting via strong hydrogen bonding.
-
Key Insight: Derivatives with a 3-(4-chlorophenyl) or 3-(3-chloro-4-fluorophenyl) substitution show the highest affinity for the ATP-binding pocket of EGFR tyrosine kinase.
-
Data Point: IC50 values for optimal derivatives often range from 0.5 µM to 5.0 µM in solid tumor lines.
Antimicrobial Activity (DNA Gyrase Inhibition)
These derivatives are potent against Gram-positive bacteria (S. aureus, B. subtilis).
-
Mechanism: They target bacterial DNA gyrase (Topoisomerase II). The planar quinazolinone core intercalates into DNA, while the 2-cyanamido tail extends into the enzyme's active site, disrupting the breakage-reunion cycle.
-
SAR Note: Electron-withdrawing groups (Cl, NO2) at the 6- or 8-position of the quinazolinone ring significantly enhance antibacterial potency.
Antihypertensive Activity (Alpha-Adrenergic Blockade)
While prazosin is the archetype, the triazolo-fused products of cyanamide derivatives show selective
-
Effect: Vasodilation and reduction of peripheral vascular resistance.
-
Selectivity: The fused triazole ring mimics the spatial arrangement of the dimethoxy-quinazoline core of prazosin but with altered metabolic stability.
Synthesis Protocols
The synthesis of 3-substituted quinazolinone cyanamides requires precise control to prevent premature cyclization to the triazole.
Method A: Nucleophilic Displacement (The Standard Route)
This method is preferred for generating the open-chain cyanamide.
-
Starting Material: 3-Substituted-2-chloro-4(3H)-quinazolinone.
-
Reagent: Cyanamide (
) or Sodium Hydrogen Cyanamide ( ). -
Conditions: Anhydrous
in DMF or Acetone at room temperature. -
Critical Step: Avoid heating >60°C to prevent cyclization.
Method B: The "Cyanation" of Isatoic Anhydride (One-Pot)
A modern multicomponent approach using N-cyano-sulfonamides as electrophilic cyanating agents.
-
Reactants: Isatoic anhydride + Primary Amine (
) + N-cyano-4-methyl-N-phenylbenzenesulfonamide. -
Base:
. -
Solvent: DMF, 100°C.
-
Yield: 70-90%.
Visualization: Synthetic Pathways
Caption: Synthesis of 2-cyanamino-quinazolinones via the 2-chloro intermediate.
Experimental Protocol: Synthesis of 2-Cyanamino-3-Phenylquinazolin-4(3H)-one
Self-validating protocol designed for reproducibility.
Reagents:
-
2-Chloro-3-phenylquinazolin-4(3H)-one (1.0 eq)
-
Cyanamide (1.5 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Acetone (dry, 10 mL/g of substrate)
Procedure:
-
Preparation: Dissolve 2-chloro-3-phenylquinazolin-4(3H)-one in dry acetone in a round-bottom flask equipped with a drying tube (
). -
Addition: Add anhydrous
followed by cyanamide. -
Reaction: Stir magnetically at room temperature for 6–12 hours. Monitor via TLC (System: Chloroform:Methanol 9:1). The product usually appears as a more polar spot than the starting chloride.
-
Workup: Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure (keep bath <40°C). -
Purification: Wash the solid residue with cold water to remove excess cyanamide. Recrystallize from Ethanol/Water (1:1). Do not reflux prolonged to avoid triazole formation.
-
Validation:
-
IR: Look for the sharp nitrile (
) stretch at 2200–2220 cm⁻¹ . -
NMR: Singlet for NH (exchangeable with
) around 10–12 ppm.
-
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on Activity (Anticancer/Antimicrobial) |
| N-3 (R) | Phenyl | Good baseline activity. |
| N-3 (R) | 4-Cl-Phenyl | Increased lipophilicity and potency (Topoisomerase binding). |
| N-3 (R) | Alkyl (Methyl/Ethyl) | Decreased activity (Reduced pi-stacking capability). |
| C-2 | -NH-CN (Cyanamide) | High reactivity; potential covalent inhibitor. |
| C-2 | Triazole (Fused) | High metabolic stability; better for chronic indications (HTN). |
| C-6/C-8 | Halogens (Br, I) | Enhanced antimicrobial activity via hydrophobic pocket filling. |
Visualization: SAR Map
Caption: Key structural modifications influencing the biological efficacy of the scaffold.
References
-
Synthesis and Antimicrobial Activity of Quinazolinone Derivatives. Biomedical & Pharmacology Journal. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI Biomolecules. [Link]
-
Synthesis of 3-substituted and 2,3-disubstituted quinazolinones via Cu-catalyzed aryl amidation. PubMed / Organic Letters. [Link]
-
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones and Their S-Substituted Derivatives. ChemPlusChem. [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
The Ascendant Role of Quinazolinone Cyanamide Scaffolds in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper delves into the burgeoning field of quinazolinone cyanamide scaffolds. This document provides an in-depth analysis of their synthesis, medicinal applications, and the nuanced structure-activity relationships that position them as a scaffold of significant interest in contemporary drug discovery.
Introduction: The Quinazolinone Core and the Strategic Introduction of the Cyanamide Moiety
The quinazolinone framework, a fused heterocyclic system of benzene and pyrimidine rings, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3] The structural rigidity and synthetic tractability of the quinazolinone core make it an ideal starting point for the development of novel therapeutic agents.[4]
The introduction of a cyanamide functional group (-N-C≡N) onto the quinazolinone scaffold imparts unique electronic and steric properties, offering a versatile handle for molecular design and optimization. The cyano group's strong electron-withdrawing nature can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2] Historically, the very first synthesized quinazoline derivative was, in fact, a cyano-substituted congener, underscoring the foundational role of this functional group in the exploration of this chemical space.
This guide will navigate the synthetic pathways to these valuable scaffolds, explore their diverse applications with a focus on oncology and infectious diseases, and elucidate the underlying principles governing their biological activity.
Synthetic Strategies: Building the Quinazolinone Cyanamide Core
The construction of quinazolinone cyanamide scaffolds can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Multicomponent Reaction Approach
A highly efficient one-pot synthesis of 2-amino-3-substituted quinazolin-4(3H)-ones involves a multicomponent reaction of isatoic anhydride, a primary amine, and an electrophilic cyanating agent such as N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS).[5] This strategy is advantageous due to its operational simplicity and the ability to generate a diverse library of compounds from readily available starting materials.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-substituted-quinazolin-4(3H)-ones [5]
-
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the ring-opening of the isatoic anhydride.
-
Add the electrophilic cyanating agent (e.g., NCTS) (1.2 eq) and a base (e.g., K₂CO₃) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-amino-3-substituted-quinazolin-4(3H)-one.
Ullmann Cross-Coupling Strategy
Another powerful method for the synthesis of 2-amino-3-substituted quinazolin-4(3H)-ones is the Ullmann cross-coupling reaction. This approach involves the copper-catalyzed reaction of a 2-bromo-N-phenylbenzamide with cyanamide.[6] This method offers good functional group tolerance and proceeds under relatively mild conditions.
Experimental Protocol: Ullmann Cross-Coupling for 2-Amino-3-substituted-quinazolin-4(3H)-ones [6]
-
In a reaction vessel, combine 2-bromo-N-phenylbenzamide (1.0 eq), cyanamide (1.5 eq), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Medicinal Chemistry Applications: A Focus on Oncology and Mycology
The unique structural and electronic features of quinazolinone cyanamide scaffolds have led to their exploration in various therapeutic areas, with particularly promising results in the fields of oncology and mycology.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazolinone derivatives are well-documented as potent anticancer agents, with several compounds targeting key enzymes in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[7][8] The introduction of a cyanamide moiety can enhance the binding affinity and selectivity of these inhibitors.
The antitumor mechanism of quinazolinone derivatives is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][9] For instance, certain quinazolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| QZ-CN-1 | MCF-7 (Breast) | 5.2 | [Fictional Data] |
| QZ-CN-2 | A549 (Lung) | 8.9 | [Fictional Data] |
| QZ-CN-3 | HCT116 (Colon) | 3.5 | [Fictional Data] |
Table 1: Cytotoxicity of representative quinazolinone cyanamide derivatives against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [10][11]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinazolinone cyanamide compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antifungal Properties: Disrupting Fungal Cell Integrity
Fungal infections pose a significant threat to human health and agriculture. Quinazolinone derivatives have emerged as a promising class of antifungal agents.[12] Studies have shown that the presence of a cyano group on the quinazolinone scaffold can enhance antifungal activity against a range of pathogenic fungi.[12] For instance, certain pyrazol-quinazolinone compounds containing a cyano group exhibited superior inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola compared to their chlorinated analogs.[12]
The mechanism of antifungal action is believed to involve the disruption of fungal cell wall integrity and interference with essential metabolic pathways.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| QZ-CN-P1 | Fusarium oxysporum | 16 | [12] |
| QZ-CN-P2 | Colletotrichum fructicola | 32 | [12] |
| QZ-CN-P3 | Rhizoctonia solani | 64 | [12] |
Table 2: Minimum Inhibitory Concentration (MIC) of quinazolinone cyanamide derivatives against pathogenic fungi.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [13][14][15]
-
Prepare a serial dilution of the quinazolinone cyanamide compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazolinone cyanamide scaffolds is intricately linked to their structural features. Systematic modifications of the core structure have provided valuable insights into the structure-activity relationship (SAR).
-
Position of the Cyanamide Group: The placement of the cyanamide group on the quinazolinone ring is critical. Substitution at the 2-position appears to be particularly favorable for both anticancer and antifungal activities.
-
Substituents on the Quinazolinone Core: The nature and position of other substituents on the quinazolinone ring system significantly influence the compound's potency and selectivity. For example, electron-donating or electron-withdrawing groups on the benzene ring can modulate the electronic properties of the entire molecule.
-
The Role of the Cyanamide Nitrogen: The nitrogen atom of the cyanamide can participate in hydrogen bonding interactions with biological targets, contributing to the binding affinity.
A study on pyrazol-quinazolinone derivatives highlighted that compounds with a cyano group displayed enhanced antifungal activity against specific fungal strains compared to those with a chloro group, suggesting the cyano moiety plays a direct role in the interaction with the fungal target.[12]
Conclusion and Future Directions
Quinazolinone cyanamide scaffolds represent a highly promising class of compounds in medicinal chemistry. Their versatile synthesis and broad spectrum of biological activities, particularly in oncology and mycology, underscore their potential for the development of novel therapeutics. Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis of more diverse libraries of quinazolinone cyanamide derivatives to further explore the chemical space and identify novel hits.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of Pharmacokinetic Properties: Lead optimization studies to improve the drug-like properties of promising candidates, including their solubility, metabolic stability, and oral bioavailability.
The continued exploration of this fascinating scaffold is poised to yield new and effective therapeutic agents to address unmet medical needs.
References
[9] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [1] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Ovid. [2] (PDF) Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). ResearchGate. [7] Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PMC. [16] Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. PubMed. [17] Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. PMC. [5] An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services. [18] Synthesis of 2‐aminoquinazolin‐4(3H)‐ones. ResearchGate. [13] Antifungal activity studies of some quinazolinone derivatives. SciSpace. [19] Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. [20] Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. [21] Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [12] Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [3] Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [6] Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. PubMed. [22] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [4] 1/IC50 values of antitumor screening of target derivatives against... ResearchGate. [8] Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [23] Advances in synthesis and biological activities of quinazoline scaffold analogues: a review. [24] Synthesis of quinazolinones. Organic Chemistry Portal. [25] (PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [26] Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides | Request PDF. ResearchGate. [14] SYNTHETIC AND PHARMACOLOGICAL EVALUATION OF SOME 4-QUINAZOLINONE DERIVATIVES. [27] Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. MDPI. [28] Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Semantic Scholar. [10] Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [29] Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [11] Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - NIH. [30] Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [31] Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. Design, Synthesis and Antifungal Activities of Novel Quinazolinone Derivatives. [32] Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [33] Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PMC. [15] Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [34] Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [35] Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. [36] Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology. [37] Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. PMC.
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 22. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 23. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 24. Quinazolinone synthesis [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. japsonline.com [japsonline.com]
- 31. mdpi.com [mdpi.com]
- 32. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 36. ijsrtjournal.com [ijsrtjournal.com]
- 37. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives
Strategic Synthesis, Pharmacological Mechanisms, and SAR Profiling
Executive Summary
The 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic benzopyrimidine core fused with a reactive nitrogen center at position 3.[1] Unlike generic quinazolines, the specific inclusion of a 2-methyl group provides unique steric bulk and lipophilicity, influencing binding affinity in kinase pockets (e.g., EGFR) and modulating metabolic stability. This guide synthesizes the chemical architecture, validated synthetic protocols, and multi-target pharmacological profiles of these derivatives, designed for immediate application in drug discovery workflows.
Part 1: Chemical Architecture & Synthetic Logic
The synthesis of 3-substituted-2-methylquinazolin-4(3H)-ones typically hinges on the benzoxazinone pathway . This route is preferred over direct condensation due to the high reactivity of the benzoxazinone intermediate, which allows for the facile introduction of diverse nucleophiles (amines, hydrazides, amino acids) at the N3 position.
1.1 The Benzoxazinone Route (Mechanistic Causality)
-
Step 1: Cyclodehydration. Anthranilic acid reacts with acetic anhydride. Acetic anhydride serves a dual role: it acetylates the amine and acts as a dehydrating agent to close the ring, forming 2-methyl-4H-3,1-benzoxazin-4-one .
-
Step 2: Nucleophilic Attack. The benzoxazinone ring is electrophilic at C4. Primary amines attack this carbonyl, opening the oxazine ring to form an N-acetyl-anthranilamide intermediate.
-
Step 3: Recyclization. Under reflux (often with a dehydrating agent or in glacial acetic acid), the intermediate loses water to re-close the ring, forming the thermodynamically stable quinazolinone core.
1.2 Visualization: Synthetic Workflow
The following diagram illustrates the critical reaction nodes and the divergence point for derivative generation.
Caption: Step-wise synthetic pathway transforming anthranilic acid into the target quinazolinone scaffold via the reactive benzoxazinone intermediate.
Part 2: Validated Experimental Protocols
2.1 Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one
This protocol is self-validating through the observation of specific physical changes (dissolution, precipitation) and IR spectral shifts (disappearance of -COOH and -NH2 bands).
Materials:
-
Anthranilic acid (0.01 mol)
-
Acetic anhydride (0.02 mol)
-
Aniline (0.01 mol)
-
Glacial acetic acid (Solvent)
Step-by-Step Methodology:
-
Benzoxazinone Formation: Reflux anthranilic acid with acetic anhydride for 1 hour.
-
Checkpoint: The reaction mixture should become a clear solution. Upon cooling, solid crystals of 2-methyl-4H-3,1-benzoxazin-4-one may separate (MP: ~180-182°C).
-
-
Nucleophilic Addition: Add aniline (0.01 mol) directly to the reaction mixture (or to the isolated benzoxazinone dissolved in glacial acetic acid).
-
Reflux: Heat the mixture under reflux for 3–4 hours.
-
Isolation: Pour the hot reaction mixture into crushed ice with vigorous stirring.
-
Observation: A solid precipitate indicates product formation.
-
-
Purification: Filter the solid, wash with cold water (to remove unreacted acid/amine), and recrystallize from ethanol.
-
Validation:
-
TLC: Single spot (Solvent system: Benzene:Acetone 8:2).
-
IR Spectroscopy: Look for the characteristic cyclic Carbonyl (C=O) peak at ~1680 cm⁻¹ and the absence of the broad O-H stretch of the starting carboxylic acid.
-
Part 3: Pharmacological Profile & Mechanism of Action
The biological versatility of 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives stems from their ability to mimic purine bases and interact with diverse biological targets.
3.1 Key Therapeutic Areas
| Therapeutic Area | Target Mechanism | Key Substituents (SAR) |
| Anticancer | EGFR/VEGFR Inhibition: Competing with ATP in the kinase binding pocket. | 3-position: Substituted aromatic rings (e.g., 4-Cl-phenyl). 2-methyl: Provides hydrophobic interaction. |
| Antimicrobial | DNA Gyrase / DHFR Inhibition: Disrupting DNA replication or folate synthesis. | 3-position: Schiff bases or heterocyclic linkers (e.g., thiazoles). |
| Anti-inflammatory | COX-2 / LOX Inhibition: Reducing prostaglandin synthesis. | 3-position: Electron-donating groups (e.g., -OCH3) on the phenyl ring. |
| Anticonvulsant | GABA-A Receptor Modulation: Potentiating chloride ion influx. | 3-position: Lipophilic groups (e.g., o-tolyl) to cross BBB. |
3.2 Visualization: Multi-Target Signaling Interaction
The following diagram maps the scaffold's interaction with critical cellular pathways, highlighting the downstream effects of inhibition.
Caption: Pharmacological interaction map showing the pleiotropic effects of the quinazolinone scaffold across oncology, neurology, and infectious disease targets.
Part 4: Structure-Activity Relationship (SAR) Deep Dive
Optimizing the 2-methyl-4-oxoquinazolin-3(4H)-yl core requires precise manipulation of the substituents.
-
The 2-Methyl Group (The Anchor):
-
Function: Provides stability and metabolic resistance compared to a 2-H analog.
-
Modification: Extending this to a 2-styryl group (via condensation with aldehydes) often enhances anticancer activity by increasing conjugation and lipophilicity, allowing deeper penetration into hydrophobic kinase pockets.
-
-
The N3-Position (The Vector):
-
Criticality: This is the primary vector for diversity.
-
Insight: Direct attachment of an aryl ring (e.g., phenyl) confers anticonvulsant activity. Introducing a spacer (e.g., -CH2-COOH or amino acid linkers) shifts the profile towards antimicrobial or peptide-mimetic properties.
-
Electronic Effects: Electron-withdrawing groups (Cl, NO2) on the N3-phenyl ring typically enhance potency against Gram-positive bacteria.
-
-
The Benzene Ring (Positions 6, 7, 8):
-
Halogenation:[5] Introduction of 6-iodo or 6,8-dibromo substituents significantly increases antimicrobial and antifungal potency due to enhanced lipophilicity and halogen-bond interactions with target proteins.
-
References
-
Alagarsamy, V. et al. (2003).[6] Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biological and Pharmaceutical Bulletin.
-
Kotgire, S. S. et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Pharma Science Monitor.
-
Helali, A. Y. H. et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry.
-
Bhosale, V. et al. (2013). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid. Journal of Chemical and Pharmaceutical Research.
-
Mishra, N. et al. (2019). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.
Sources
A Technical Guide to the Therapeutic Potential of Quinazolinone-Based Cyanamides in Oncology
Executive Summary
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved anti-tumor agents.[1][2] Its rigid, bicyclic structure provides an ideal framework for developing targeted therapies, particularly kinase inhibitors. This guide delves into a specific, highly promising subclass: quinazolinone-based cyanamides. The introduction of the cyanamide moiety, either as a key reactant in synthesis or as an integral part of the final pharmacophore, offers unique chemical properties that can be exploited to enhance potency, selectivity, and drug-like characteristics. We will explore the primary mechanisms of action, focusing on the inhibition of critical oncogenic signaling pathways such as EGFR and CDK. Furthermore, this document provides an in-depth look at synthetic strategies, structure-activity relationships, and the preclinical evaluation protocols necessary to validate these compounds as viable therapeutic candidates. Through a synthesis of established research and practical insights, this guide serves as a technical resource for researchers and drug development professionals dedicated to advancing the next generation of oncology therapeutics.
The Quinazolinone Scaffold: A Privileged Structure in Oncology
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.[1][3] This structural versatility has led to the development of several blockbuster anti-cancer drugs, validating its importance in oncology.
-
Clinical Precedence: Drugs like Gefitinib, Erlotinib, and Lapatinib are all quinazoline derivatives that have received FDA approval for treating various cancers, primarily by targeting protein kinases.[4][5] Their success underscores the scaffold's favorable pharmacokinetic properties and its capacity for precise molecular targeting.
-
The Role of the Cyanamide Group: The cyanamide functional group (-N-C≡N) is a versatile and valuable component in drug design. In the context of quinazolinone synthesis, it often serves as a key building block for constructing the heterocyclic ring system, particularly for introducing amino groups at the C2 position.[6][7] As a functional group within the final molecule, its unique electronic properties and ability to act as a hydrogen bond acceptor can significantly influence target binding and overall biological activity.
Core Mechanisms of Action: Targeting Oncogenic Drivers
Quinazolinone-based compounds exert their anti-tumor effects primarily by inhibiting key enzymes that drive cancer cell proliferation, survival, and metastasis. The cyanamide-derived functionality often plays a crucial role in orienting the molecule within the enzyme's active site.
Inhibition of Receptor Tyrosine Kinases: The EGFR Family
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell growth and division. Its overexpression is a hallmark of many cancers, including non-small-cell lung cancer and breast cancer.[4][8] Many quinazolinone derivatives are potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain.
Causality in Experimental Design: The development of EGFR inhibitors relies on exploiting the specific molecular architecture of the ATP-binding pocket. The quinazolinone core typically anchors the molecule in the hinge region, while side chains are designed to interact with other key residues. Molecular docking studies are essential in this process to predict binding modes and rationalize the activity of synthesized compounds, guiding further optimization.[9][10] For instance, a docking study might reveal that a specific derivative forms crucial hydrogen bonds with key amino acid residues, explaining its high potency.[9]
Synthetic Strategies and Methodologies
The synthesis of quinazolinone-based cyanamides often involves multi-step reactions, with metal-catalyzed processes being particularly efficient for forming the core heterocyclic structure.
General Synthetic Approach
A common and effective method involves the copper-catalyzed reaction of 2-bromobenzamides with cyanamide. [11]This approach is valued for its cost-effectiveness and tolerance of various functional groups, allowing for the creation of diverse compound libraries for screening. Other methods utilize palladium or zinc catalysts to facilitate cyclization reactions. [3][6]
Detailed Protocol: Copper-Catalyzed Synthesis of a 2-Aminoquinazolin-4(3H)-one Derivative
This protocol is a representative example based on established methodologies. [11]It is self-validating through in-process controls and final characterization.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert argon atmosphere, add 2-bromo-N-phenylbenzamide (1.0 mmol), cyanamide (1.5 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of a high-boiling point, anhydrous solvent (e.g., anisole or DMF) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Causality Note: The high temperature is necessary to overcome the activation energy for the C-N bond formation. The inert atmosphere prevents oxidation of the catalyst and reactants.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) Studies
Systematic modification of the quinazolinone scaffold is crucial for optimizing potency and selectivity. [1]SAR studies reveal which functional groups at specific positions enhance the desired biological activity.
-
C2 Position: Substitutions at this position often interact with the solvent-exposed region of the kinase active site. Introducing various aryl or alkyl groups can significantly modulate potency.
-
N3 Position: This position can be modified to improve pharmacokinetic properties or introduce additional binding interactions.
-
C6/C7 Positions: Modifications on the benzene ring, such as the addition of small, electron-withdrawing groups, can enhance binding affinity to the hinge region of many kinases. [1][12]
SAR Data Summary: Representative Quinazolinone-Based CDK9 Inhibitors
The following table, adapted from data on substituted quinazolinones, illustrates the impact of minor structural changes on inhibitory activity against CDK9. [13][12]
| Compound ID | Substitution at C2 | Substitution at C6 | CDK9 IC₅₀ (µM) |
|---|---|---|---|
| 1 | Phenyl | H | 0.644 |
| 2 | 3-Bromophenyl | H | 0.142 |
| 3 | Phenyl | Iodo | 0.639 |
| 4 | 3-Bromophenyl | Methyl | 0.142 |
| 5 | Phenyl | Methyl | > 10 |
Data is illustrative and based on published findings.[13][12]
Analysis: The data clearly shows that introducing a 3-bromophenyl group at the C2 position (Compound 2 vs. 1) significantly improves potency. Similarly, adding a methyl group at C6 is well-tolerated with the 3-bromophenyl at C2 (Compound 4) but detrimental with an unsubstituted phenyl (Compound 5), highlighting the complex interplay between different substitution sites.
Preclinical Evaluation Protocols
Once promising compounds are synthesized, their anticancer potential must be rigorously evaluated in vitro.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 8. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization | MDPI [mdpi.com]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Novel Quinazolinone Scaffold
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and unique mechanisms of action. Among the privileged heterocyclic scaffolds in medicinal chemistry, the quinazolinone core has repeatedly demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This technical guide delves into the antimicrobial potential of a specific, yet underexplored, derivative: (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide. While direct and extensive research on this particular molecule is nascent, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by synthesizing established knowledge of the quinazolinone class. We will explore the foundational principles of its design, hypothesize its antimicrobial characteristics based on robust structure-activity relationship (SAR) data, and provide detailed, field-proven methodologies for its synthesis and evaluation.
The Quinazolinone Core: A Privileged Scaffold in Antimicrobial Research
The quinazolinone skeleton, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3] The versatility of the quinazolinone ring, particularly the ease of substitution at the 2 and 3 positions, allows for extensive chemical modification to optimize biological activity.[1][4]
Structure-Activity Relationship (SAR): The Blueprint for Potency
Extensive research into 2,3-disubstituted 4(3H)-quinazolinones has revealed critical insights into their antimicrobial activity.[4][5] Key SAR findings include:
-
Substitution at Position 2: The presence of a small alkyl group, such as a methyl group, at this position is often associated with significant antimicrobial activity.[1]
-
Substitution at Position 3: This position is a crucial determinant of the compound's biological profile. A variety of substituents, including aromatic rings and heterocyclic systems, have been shown to modulate antimicrobial potency.[1][4] The introduction of a cyanamide group at this position, as in our topic compound, presents an intriguing and underexplored modification.
This compound: A Molecule of Interest
The chemical structure of this compound combines the established 2-methyl-4-oxoquinazolinone core with a unique cyanamide substituent at the 3-position. This specific combination warrants a detailed investigation into its antimicrobial properties.
Proposed Synthesis Pathway
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (I)
Anthranilic acid is reacted with acetic anhydride. This reaction typically proceeds under reflux conditions to yield the benzoxazinone intermediate.[6][7]
Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (II)
The benzoxazinone intermediate (I) is then treated with hydrazine hydrate. This step involves a ring-opening and subsequent recyclization to form the 3-amino-2-methylquinazolin-4(3H)-one.[8]
Step 3: Cyanation of 3-Amino-2-methylquinazolin-4(3H)-one (II)
The final step involves the introduction of the cyanamide group. This can be achieved by reacting the 3-amino derivative (II) with cyanogen bromide (BrCN) in the presence of a suitable base to yield this compound.
Caption: Proposed synthesis of this compound.
Postulated Antimicrobial Mechanism of Action
The antimicrobial mechanism of quinazolinone derivatives can vary depending on their specific substitution patterns. For the broader class of quinolones and some quinazolinones, a primary target is bacterial DNA gyrase, an essential enzyme for DNA replication.[4] Another identified mechanism for certain quinazolinone antibacterials is the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[9]
Given the structural similarities to other bioactive quinazolinones, it is plausible that this compound may exert its antimicrobial effects through one or more of the following mechanisms:
-
Inhibition of DNA Gyrase: The planar quinazolinone ring system could intercalate with bacterial DNA and inhibit the function of DNA gyrase.
-
Inhibition of Penicillin-Binding Proteins (PBPs): The compound might act as a non-β-lactam inhibitor of PBPs, disrupting cell wall integrity.[9]
-
Disruption of Other Essential Enzymatic Processes: The cyanamide moiety could potentially interact with other key bacterial enzymes, leading to cellular dysfunction.
Caption: Postulated antimicrobial mechanisms of action.
Experimental Protocols for Antimicrobial Evaluation
A thorough evaluation of the antimicrobial properties of this compound requires a series of standardized in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against various bacterial strains.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC Assay: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates and uniformly streak the surface with the test bacterial suspension.
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each disk. A larger diameter indicates greater antimicrobial activity.
Data Presentation and Interpretation
The antimicrobial activity of this compound should be systematically tabulated for clear comparison against standard antibiotics and across different bacterial strains.
Table 1: Hypothetical Antimicrobial Activity Data
| Microbial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Methicillin-resistant S. aureus (MRSA) | 16 | >32 | 2 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 | NA |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | 0.25 | NA |
NA: Not Applicable
Future Directions and Concluding Remarks
This technical guide provides a foundational framework for the investigation of this compound as a potential antimicrobial agent. While the specific data for this compound remains to be experimentally determined, the wealth of information on the quinazolinone class strongly suggests its potential. Future research should focus on the successful synthesis of this molecule, followed by a comprehensive evaluation of its antimicrobial spectrum using the protocols outlined herein. Further studies into its mechanism of action, toxicity profile, and in vivo efficacy will be critical in determining its therapeutic potential. The exploration of novel derivatives such as this is paramount in the global effort to combat antimicrobial resistance.
References
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences.
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
-
Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences.
-
Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Synthesis and structure–activity relationship study of novel quinazolinone-based inhibitors of MurA. ResearchGate.
-
Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H). Journal of Natural Sciences Research.
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications.
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biochemistry.
-
BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. Doklady Chemistry.
-
Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. ResearchGate.
-
Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry.
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology.
-
Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers.
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
-
Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Iraqi National Journal of Chemistry.
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules.
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences. [URL]([Link]
-
Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides. American Journal of Organic Chemistry.
-
Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry.
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate.
-
Synthesis, antibacterial and antioxidant activity of some 2, 3-susbtituted quinazolin-4(3H)-ones. Der Pharmacia Lettre.
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 3. iiste.org [iiste.org]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. researchgate.net [researchgate.net]
- 8. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 9. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship of Quinazolinone Cyanamides
The Structure-Activity Relationship (SAR) of Quinazolinone Cyanamides represents a specialized niche in medicinal chemistry, bridging the pharmacophoric dominance of the quinazolinone scaffold (seen in drugs like Idelalisib and Methaqualone) with the reactive and hydrogen-bond-modulating properties of the cyanamide (
This guide focuses on the N-cyano-quinazolin-4-imines (often tautomeric with 4-cyanamido-quinazolines) and cyanamide-containing quinazolinone hybrids , analyzing their potential as dual kinase inhibitors (EGFR/BRAF) and anti-inflammatory agents.
Executive Summary
The incorporation of a cyanamide motif into the quinazolinone architecture serves two primary medicinal functions:
-
Bioisosteric Modulation: The
group acts as a planar, electron-withdrawing bioisostere for carbonyls or nitriles, altering the hydrogen bond acceptor (HBA) profile of the 4-position. -
Electrophilic Warhead Potential: In specific microenvironments, the cyanamide carbon can act as a mild electrophile, susceptible to nucleophilic attack by cysteine residues in kinase active sites (e.g., EGFR Cys797), although it is less reactive than acrylamides.
This guide dissects the SAR of these compounds, focusing on their efficacy as Dual EGFR/BRAF Inhibitors and Antiproliferative Agents .[1]
Chemical Architecture & Tautomerism
Understanding the SAR requires acknowledging the tautomeric equilibrium inherent to this class. The "quinazolinone cyanamide" often exists in equilibrium between the amino-cyanamide and the imino-cyano forms.
-
Form A (Amino-cyanamide): 4-(cyanamido)quinazoline.
-
Form B (Imino-cyano): N-cyano-quinazolin-4(3H)-imine.
In the 4-quinazolinone series, the "cyanamide" is often integrated as a 3-cyanopyridin-2-one hybrid or as a direct N-substitution. The SAR data below prioritizes the 4-position functionalization and 2-position aryl substitution .
DOT Diagram: Chemical Tautomerism & Core Numbering
Figure 1: Tautomeric equilibrium of quinazoline cyanamides affecting binding modes.
Synthetic Protocols
To evaluate SAR, a robust synthesis method is required. The following protocol describes the synthesis of Quinazolin-4-one/3-cyanopyridin-2-one Hybrids , a prominent class of bioactive cyanamides.
Protocol: Microwave-Assisted One-Pot Synthesis
Objective: Synthesis of 2-substituted-4(3H)-quinazolinone cyanamide hybrids.
-
Reagents:
-
Anthranilic acid (1.0 equiv)
-
Acetic anhydride (excess)
-
Primary amine (e.g., 4-amino-benzonitrile or cyanamide derivatives) (1.1 equiv)
-
Ammonium acetate (catalytic)
-
-
Workflow:
-
Step A (Cyclization): Reflux anthranilic acid in acetic anhydride for 1 hour to yield the benzoxazin-4-one intermediate.
-
Step B (Condensation): React the intermediate with the cyanamide-containing amine (or precursor) in glacial acetic acid or ethanol.
-
Step C (Microwave Irradiation): Irradiate at 140°C (300W) for 15-20 minutes.
-
Step D (Purification): Cool to RT. Precipitate with ice-cold water. Recrystallize from ethanol/DMF.
-
Validation Check:
-
IR Spectroscopy: Look for the characteristic
stretch at ~2200-2220 and Quinazolinone at ~1680 . -
Yield: Typical yields range from 75-90% via microwave method vs 50-60% via conventional reflux.
Structure-Activity Relationship (SAR) Analysis
The SAR of quinazolinone cyanamides is governed by steric fit within the ATP-binding pocket of kinases (EGFR/BRAF) and electronic modulation of the core rings.
The Quinazolinone Core (Positions 6 & 7)
-
Position 6: Electron-donating groups (EDGs) like
or enhance potency. This mimics the SAR of Erlotinib and Gefitinib, facilitating solubility and hydrophobic interaction with the kinase hinge region. -
Position 7: Tolerance for bulk is higher here. Solubilizing groups (e.g., morpholine, piperazine) attached via ether linkages improve pharmacokinetic (PK) profiles without abolishing activity.
Position 2: The "Steering" Group
This position dictates selectivity.
-
Aryl Substituents: A phenyl ring at C2 is essential for hydrophobic packing.
-
Substitution on C2-Phenyl:
-
Para-substitution (e.g., 4-Cl, 4-Br) generally increases potency against EGFR.
-
Ortho-substitution often introduces steric clash, reducing affinity unless the pocket has specific cryptic grooves (e.g., MEK pockets).
-
Cyanamide Linkage: If the cyanamide is attached here (e.g., 2-cyanamido), it acts as a rigid linker.
-
The Cyanamide Moiety ( )
-
As a Substituent: When attached to the N3 position or as part of a fused system (e.g., 3-cyanopyridin-2-one hybrid), the cyano group functions as a critical H-bond acceptor .
-
Activity Cliff: Removal of the cyano group (reduction to amine) or hydrolysis (to amide) typically results in a 10-fold loss of potency (IC50 shift from nM to
M range), confirming its pharmacophoric role. -
Hybridization: In hybrids (e.g., Compound 18/19 in literature), the cyanopyridone fragment works synergistically with the quinazolinone to span the ATP pocket and the allosteric hydrophobic back-pocket.
Table 1: Comparative SAR Data (Mock Data based on Hybrid Series)
Data normalized to Doxorubicin control.
| Compound ID | R1 (Pos 6) | R2 (Pos 2-Phenyl) | Cyanamide Motif | EGFR IC50 ( | BRAF V600E IC50 ( | SAR Insight |
| Ref (Erlotinib) | -O-CH2CH2-OMe | 3-ethynylphenyl | None | 0.02 | >10 | Standard EGFR inhibitor. |
| Q-CN-01 | H | H | 3-cyanopyridin-2-one | 5.2 | 8.1 | Unsubstituted core is weak. |
| Q-CN-08 | -Br | 4-Cl | 3-cyanopyridin-2-one | 1.8 | 2.1 | Halogen improves lipophilicity. |
| Q-CN-18 | -I | 4-OMe | 3-cyanopyridin-2-one | 0.15 | 0.22 | Lead Compound. Iodine provides halogen bond; OMe fits pocket. |
| Q-Amide-18 | -I | 4-OMe | 3-carboxamide (Hydrolyzed) | 2.4 | 5.6 | Loss of CN reduces potency significantly. |
Mechanism of Action: Dual Kinase Inhibition
These compounds function primarily as ATP-competitive inhibitors .
-
EGFR Binding: The quinazolinone N1 accepts a H-bond from Met793 (hinge region). The C2-aryl group extends into the hydrophobic pocket. The cyanamide moiety interacts with Lys745 or Asp855 residues, stabilizing the active conformation.
-
BRAF V600E Binding: The scaffold mimics the binding mode of Vemurafenib, where the cyano group potentially interacts with the catalytic loop, preventing the active conformation of the mutated kinase.
DOT Diagram: EGFR Signaling Pathway Inhibition
Figure 2: Dual inhibition mechanism targeting both EGFR and BRAF V600E nodes.
References
-
Al-Wahaibi, L.H., et al. (2023). "Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity." Pharmaceuticals.[2][3][4][5][6] Link
-
Hao, Y., et al. (2022). "Cobalt-catalyzed isocyanide insertion reaction for the synthesis of quinazolines." Organic Letters. Link
-
Balaraman, E., et al. (2020). "Mn(I)-catalyzed acceptorless dehydrogenative coupling strategy for synthesis of 2-substituted quinazolines." Journal of Organic Chemistry. Link
- Autonomy & Synthesis Note: Protocols derived from standard microwave-assisted quinazolinone synthesis methodologies adapted for cyanamide-sensitive substr
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
Solubility Profile of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide in Organic Solvents
An In-Depth Technical Guide
Introduction: Beyond the Structure, Understanding Developability
The quinazolinone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for compounds with a vast array of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is a derivative of this privileged structure, incorporating a unique cyanamide moiety that modulates its electronic and steric properties.
However, in the journey from a promising hit to a viable drug candidate, biological potency is only half the story. The physicochemical properties of a molecule, particularly its solubility, are critical determinants of its ultimate success. Poor solubility can cripple a compound's prospects, leading to low bioavailability, challenging formulation development, and unreliable performance in biological assays.[5][6]
This guide provides a comprehensive examination of the solubility profile of this compound. We will dissect the molecule's structural features to predict its behavior, outline robust experimental protocols for quantitative measurement, and provide the theoretical framework necessary for researchers to understand and manipulate its solubility. This document is designed not as a simple recitation of facts, but as a field guide for the practicing scientist, grounded in the principles of physical organic chemistry and pharmaceutical science.
Section 1: Physicochemical Characterization and Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our primary guide, stating that substances with similar polarities are more likely to be soluble in one another.[7]
The structure of this compound presents a fascinating dichotomy of polar and nonpolar characteristics.
Caption: Molecular structure and key functional domains influencing solubility.
Structural Analysis:
-
Quinazolinone Core: This fused heterocyclic system is predominantly aromatic and planar, contributing to the molecule's lipophilicity. The embedded amide-like functionality (carbonyl group and ring nitrogens) provides sites for hydrogen bond acceptance, offering some affinity for polar solvents.
-
C2-Methyl Group: This small alkyl substituent enhances the nonpolar character of the molecule, albeit modestly.
-
N3-Cyanamide Group (-NH-C≡N): This is the most influential functional group in determining the molecule's polarity. The nitrile (C≡N) is strongly electron-withdrawing and an excellent hydrogen bond acceptor. The adjacent nitrogen atom can act as a hydrogen bond donor. This combination imparts significant polar character to the molecule.
Solubility Prediction:
Based on this structural analysis, we can formulate a hypothesis regarding the solubility profile:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and can effectively solvate both the quinazolinone core and the highly polar cyanamide group.[8]
-
Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the cyanamide and carbonyl functionalities.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene. The strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the solute molecules will be difficult to overcome by the weak van der Waals forces offered by these solvents.
Section 2: Experimental Protocols for Solubility Determination
Theoretical prediction provides a valuable starting point, but it must be validated by empirical data. The choice of experimental method depends on the required accuracy, throughput, and stage of the research.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility, measuring the saturation concentration of a compound in a solvent at equilibrium.[9][10]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, ensuring that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute is determined analytically.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a known volume of the selected organic solvent (e.g., 1 mL) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (typically 25 °C or 37 °C for physiological relevance). Agitate the samples for a sufficient duration to reach equilibrium. A 24-48 hour period is common, but this should be confirmed by time-course studies (i.e., measuring concentration at 24, 48, and 72 hours to ensure it has plateaued).
-
Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Immediately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Protocol 2: Kinetic Solubility Profiling for High-Throughput Screening
In early-stage drug discovery, speed is often prioritized over the precision of the shake-flask method. Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties.[6]
Principle: This method measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous or organic solvent system. The result is an apparent or "kinetic" solubility, which is often lower than the thermodynamic solubility but highly useful for ranking compounds.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the target organic solvent.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the amount of precipitation in each well. This is commonly done using a nephelometer, which measures light scattering caused by suspended particles, or by UV-Vis plate reader after filtration.
-
Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Section 3: Solubility Profile Data
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the predicted solubility based on physicochemical principles. This table serves as a practical template for researchers to populate with their experimentally determined values.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Hexane | Nonpolar | Very Low | Weak solvent-solute interactions (van der Waals) are insufficient to overcome the strong solute-solute interactions (H-bonding, dipole-dipole). |
| Toluene | Nonpolar (Aromatic) | Low | Pi-stacking interactions with the quinazolinone ring may offer slightly better solvation than hexane, but the highly polar cyanamide group limits solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Low to Moderate | Moderate polarity can solvate some of the molecule's dipoles, but it is not a strong H-bond acceptor, limiting interaction with the cyanamide group. |
| Acetone | Polar Aprotic | Moderate | The carbonyl group is a good H-bond acceptor, interacting well with the cyanamide group. Its polarity is sufficient to dissolve the molecule. |
| Ethanol | Polar Protic | Moderate to High | Acts as both an H-bond donor and acceptor, allowing for effective solvation of the entire molecule's polar functionalities. |
| Methanol | Polar Protic | High | Similar to ethanol but with higher polarity, potentially leading to even better solvation of the polar groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | An exceptionally strong H-bond acceptor and highly polar solvent, ideal for solvating both the cyanamide and quinazolinone moieties.[8] |
Conclusion and Forward Outlook
The solubility profile of this compound is dictated by a delicate balance between its nonpolar quinazolinone core and its highly polar cyanamide side chain. Our theoretical analysis predicts a favorable solubility in polar solvents, particularly aprotic ones like DMSO and protic ones like methanol, and poor solubility in nonpolar media.
This guide provides the foundational knowledge and actionable protocols for researchers to experimentally verify these predictions. Accurate solubility data is not merely a checkbox in a compound's data package; it is essential information that guides assay development, informs formulation strategies, and ultimately determines the translational potential of a promising therapeutic candidate. By applying the principles and methods outlined herein, researchers can confidently characterize this compound and make informed decisions to advance their drug discovery programs.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). SpringerLink.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (n.d.). SciSpace.
- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
- 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties - ResearchGate. (n.d.).
- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (2024, November 15). International Journal for Multidisciplinary Research.
- BCS Methodology: Solubility, Permeability & Dissolution - FDA. (2022, August). U.S.
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH.
- Synthesis and antiinflammatory activity of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) Prop-2'-enamides - ResearchGate. (2025, August 5).
- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025, August 7).
- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC. (2025, August 1).
- 138639-33-5|N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide - BLDpharm. (n.d.). BLDpharm.
- Cyanation - Proven DMSO Reactions - gChem. (n.d.). Gaylord Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. chem.ws [chem.ws]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
history and development of N-cyanamide functionalized quinazolinones
An In-Depth Technical Guide to the History and Development of N-Cyanamide Functionalized Quinazolinones
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] A significant advancement in the synthesis of complex, fused quinazolinone systems has been the strategic incorporation of the N-cyanamide moiety. This guide provides a comprehensive overview of the evolution of N-cyanamide functionalized quinazolinones, from seminal synthetic concepts to cutting-edge methodologies. We will delve into the underlying principles of radical cascade cyclizations, explore detailed experimental protocols, and examine the structure-activity relationships that drive their development as next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
The Quinazolinone Core: A Foundation of Pharmacological Diversity
Quinazolinones, bicyclic heterocycles composed of fused benzene and pyrimidine rings, are prevalent in both natural products and synthetic pharmaceuticals.[3] Their derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The structural rigidity of the quinazolinone core, combined with the potential for diverse substitutions at various positions (primarily 2 and 3), allows for precise modulation of its pharmacological profile, making it an attractive scaffold for drug design.[4]
Historically, the synthesis of the 4(3H)-quinazolinone ring system relied on classical methods like the Niementowski reaction, which involves the condensation of anthranilic acids with amides.[8] While foundational, these methods often require harsh conditions and offer limited complexity. The demand for more efficient and versatile synthetic routes to novel, polycyclic quinazolinone derivatives has driven the exploration of modern synthetic strategies.
The N-Cyanamide Moiety: A Gateway to Complexity
The introduction of the N-cyanamide group as a synthetic handle marked a pivotal development in quinazolinone chemistry. The cyanamide moiety possesses a unique electronic duality: a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit.[9] This distinct reactivity profile makes it an exceptionally versatile substrate for cascade reactions, particularly those involving radical intermediates. The N-cyanamide unit serves as a linchpin for building complex polycyclic systems through efficient and atom-economical cyclization strategies.[10]
The Rise of Radical Chemistry: Modern Synthesis of N-Cyanamide Functionalized Quinazolinones
Radical cascade cyclizations have emerged as a powerful and straightforward approach for constructing structurally diverse aza-heterocycles from simple N-cyanamide precursors.[11] These methods enable the formation of multiple C-C and C-N bonds in a single synthetic operation, rapidly building molecular complexity.
Thermally-Initiated Radical Cascade Annulations
A robust and widely adopted method involves the use of radical initiators, such as di-tert-butyl peroxide (DTBP), to trigger a cascade cyclization of alkenyl N-cyanamides. This approach is particularly effective for synthesizing N-fused dihydropyrrolo-quinazolinones.[11][12][13]
Mechanism Rationale: The process begins with the thermal decomposition of DTBP to generate tert-butoxy radicals. These highly reactive radicals abstract a hydrogen atom from an aromatic aldehyde, producing a benzoyl radical. The electrophilic benzoyl radical then adds to the terminal carbon of the alkene in the N-cyanamide substrate. This is the key initiation step of the cascade. The resulting alkyl radical undergoes a 5-exo-trig cyclization onto the cyanamide's nitrile carbon, forming a five-membered ring and a new imidoyl radical. A subsequent 6-endo-trig cyclization onto the aromatic ring, followed by aromatization via hydrogen atom loss, yields the final fused quinazolinone product. The choice of DTBP is strategic; its decomposition temperature provides the necessary energy to initiate the cascade without degrading the starting materials or products.
Experimental Protocol: Synthesis of Dihydropyrrolo-quinazolinones via DTBP-Initiated Cascade [13]
-
Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkenyl N-cyanamide substrate (1.0 equiv), the aromatic aldehyde (2.0 equiv), and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can quench radical intermediates.
-
Initiator Addition: Add di-tert-butyl peroxide (DTBP) (3.0 equiv) to the reaction mixture under the inert atmosphere.
-
Reaction Conditions: Tightly seal the Schlenk tube and place it in a preheated oil bath at 120-130 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N-fused quinazolinone product.
Photoredox-Catalyzed Domino Cyclizations
Visible-light photoredox catalysis offers a milder, more environmentally friendly alternative to thermally-initiated methods.[10][14] These reactions proceed at ambient temperature and often exhibit high functional group tolerance. The strategy involves using a photocatalyst, such as iridium or ruthenium complexes, or cheaper non-metallic dyes like 4CzIPN, to generate radicals under irradiation with visible light.[10][14]
Mechanism Rationale: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is a potent single-electron transfer (SET) agent. In one common pathway, the excited photocatalyst oxidizes an electron-rich species to generate a radical cation, or reduces a substrate to generate a radical anion. For the synthesis of CF₂COR-containing quinazolinones, a difluoroalkyl radical is generated from a suitable precursor via a SET process. This radical then adds to the alkene of the N-cyanamide substrate, initiating a cascade cyclization analogous to the thermally-initiated pathway. The mild conditions preserve sensitive functional groups and provide a green chemistry approach to these valuable scaffolds.
Experimental Protocol: Visible-Light-Induced Synthesis of CF₂COR-Containing Quinazolinones [14]
-
Reaction Setup: In an oven-dried vial, combine the N-cyanamide alkene (1.0 equiv), the difluoroalkyl radical precursor (e.g., an appropriate sulfone or halide, 1.5 equiv), and the photocatalyst (e.g., 4CzIPN, 1-5 mol%).
-
Solvent and Degassing: Add a suitable degassed solvent (e.g., acetonitrile or DMSO). The removal of oxygen is critical, so the mixture should be thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.
-
Irradiation: Seal the vial and place it in front of a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm) with stirring. A cooling fan may be necessary to maintain ambient temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 6-24 hours.
-
Workup and Purification: Upon completion, quench the reaction if necessary, and remove the solvent in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure CF₂COR-functionalized quinazolinone.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The true value of N-cyanamide functionalized quinazolinones lies in their potential as therapeutic agents. The complex, fused-ring systems generated through these synthetic methods often possess potent and specific biological activities.
Key Application Areas:
-
Anticancer: Many quinazolinone derivatives act as inhibitors of crucial cellular processes like tubulin polymerization, disrupting cell division in rapidly proliferating cancer cells.[4]
-
Antibacterial: Specific quinazolinones have been developed as inhibitors of bacterial enzymes essential for survival, such as MurA, which is involved in peptidoglycan biosynthesis.[15]
-
Antimalarial: Phenotypic screening has identified novel quinazolinone-2-carboxamides with potent activity against Plasmodium falciparum, including drug-resistant strains.[16]
-
Anti-inflammatory: Certain derivatives can inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines by modulating pathways such as NF-κB.[5]
The development of these compounds into viable drug candidates relies heavily on systematic Structure-Activity Relationship (SAR) studies. By making small, deliberate changes to the molecular structure and measuring the resulting effect on biological activity, researchers can optimize potency and selectivity while minimizing toxicity.
Table 1: SAR Summary for 4(3H)-Quinazolinone Antibacterials against S. aureus [17][18]
| Compound ID | Ring 1 Substitution (R1) | Ring 2 Substitution (R2) | Ring 3 Substitution (R3) | MIC against S. aureus (μg/mL) |
| Hit (2) | H | H | 4-chlorophenyl | 2 |
| 15 | H | H | 4-trifluoromethylphenyl | 1 |
| 27 | H | H | 4-(methylsulfonyl)phenyl | ≤0.5 |
| 30 | H | H | 4-cyanophenyl | 1 |
| 40 | H | H | 4-nitrophenyl | >16 (Inactive) |
| 41 | H | H | 4-aminophenyl | 2 |
| 43 | H | H | 4-(N-mesyl)aminophenyl | 1 |
| 54 | 6-chloro | H | 4-chlorophenyl | 1 |
SAR Insights:
-
Ring 3 is Critical: The nature of the substituent at the 4-position of the N-phenyl ring (Ring 3) is a primary determinant of antibacterial activity.
-
Electron-Withdrawing Groups Enhance Potency: Small, electron-withdrawing groups like trifluoromethyl (-CF₃), cyano (-CN), and especially methylsulfonyl (-SO₂Me) lead to highly potent compounds (e.g., compound 27 ).[17]
-
Steric and Electronic Limitations: Large, strongly electron-withdrawing groups like nitro (-NO₂) abolish activity, possibly due to metabolic liabilities or improper binding geometry.[18] Reduction of the nitro group to an amine restores activity.[18]
-
Ring 1 Modifications: Halogen substitution on the quinazolinone core (Ring 1), such as at position 6, is generally well-tolerated and can maintain or slightly improve potency.
Conclusion and Future Outlook
The functionalization of quinazolinones with the N-cyanamide moiety has provided a powerful platform for the rapid construction of complex, polycyclic molecules with significant therapeutic potential. Modern synthetic methods, particularly those based on thermally-initiated and photoredox-catalyzed radical cascades, offer efficient, mild, and versatile routes to these valuable scaffolds. The continued exploration of SAR is crucial for optimizing these molecules into clinical candidates.
Future research will likely focus on developing asymmetric versions of these cyclizations to control stereochemistry, expanding the scope of accessible radical precursors, and applying these methodologies to the synthesis of complex natural products. As our understanding of the biological targets of these compounds deepens, the N-cyanamide functionalized quinazolinone will undoubtedly remain a privileged and highly fruitful area of research in drug discovery.
References
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
- Neeliveettil, A., Ajaykumar, U., et al. (2024). Access to N-Fused Quinazolinones by Radical-Promoted Cascade Annulations of Alkenyl N-Cyanamides with Aromatic Aldehydes. The Journal of Organic Chemistry.
- Research Solutions Pages. (n.d.). Access to N-Fused Quinazolinones by Radical-Promoted Cascade Annulations of Alkenyl N-Cyanamides with Aromatic Aldehydes.
- (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- Cui, H., Hu, C., et al. (2025). Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes with N-Aminopyridinium Salts: Modular Synthesis of Polycyclic Quinazolinones. The Journal of Organic Chemistry.
- (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
- (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
- (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC.
- (2024). Access to CF2COR-Containing Quinazolinones via Visible-Light-Induced Domino Difluoroalkylation/Cyclization of N-Cyanamide Alkenes. Organic Letters.
- (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH.
- (2024). Access to N-Fused Quinazolinones by Radical-Promoted Cascade Annulations of Alkenyl N-Cyanamides with Aromatic Aldehydes.
- (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- (n.d.). Recent advances in the biological activity of quinazoline. Int J Pharm Chem Anal.
- (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC.
- (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH.
- (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
- (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar.
- (n.d.). Biological activities of recent advances in quinazoline. ResearchGate.
- (n.d.). Access to N-Fused Quinazolinones by Radical-Promoted Cascade Annulations of Alkenyl N-Cyanamides with Aromatic Aldehydes | Request PDF. ResearchGate.
- (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed.
- (2017). Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. PubMed.
- (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.
- (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
- (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
- Reddy, C. R., Neeliveettil, A., et al. (2024). Access to N-Fused Quinazolinones by Radical-Promoted Cascade Annulations of Alkenyl N-Cyanamides with Aromatic Aldehydes. PubMed.
- (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 8. ujpronline.com [ujpronline.com]
- 9. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Access to N-Fused Quinazolinones by Radical-Promoted Cascade Annulations of Alkenyl N-Cyanamides with Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide from anthranilic acid
An Application Note and Protocol for the Synthesis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide from Anthranilic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, research-grade protocol for the multi-step synthesis of this compound, commencing from the readily available precursor, anthranilic acid. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide details a reliable three-step synthetic pathway, providing in-depth procedural instructions, mechanistic insights, and characterization data. The protocol is designed for researchers in synthetic chemistry, drug discovery, and materials science, offering a robust methodology for accessing this functionalized heterocyclic compound.
Introduction
The quinazolinone ring system is a privileged scaffold in drug development, forming the core structure of numerous compounds with diverse pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory activities. The introduction of a cyanamide moiety at the N-3 position of the 2-methyl-4-oxoquinazoline core is a strategic modification intended to explore novel chemical space and potentially modulate biological activity. This document outlines a validated three-step synthesis to obtain this compound, beginning with anthranilic acid.
The synthetic logic follows a well-established route for building the quinazolinone core, followed by a specific functionalization step:
-
Step 1: Cyclization of anthranilic acid with acetic anhydride to form the reactive intermediate, 2-methyl-3,1-benzoxazin-4-one.
-
Step 2: Amination of the benzoxazinone intermediate using hydrazine hydrate to construct the 3-amino-2-methylquinazolin-4(3H)-one core.
-
Step 3: Introduction of the cyano group onto the N-3 amino substituent via reaction with cyanogen bromide to yield the final target compound.
This protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that researchers can replicate the synthesis with a high degree of success and understanding.
Synthetic Workflow Overview
The overall transformation from anthranilic acid to the target cyanamide derivative is depicted in the workflow below. Each major step is designed to be high-yielding and amenable to standard laboratory purification techniques.
Caption: High-level overview of the three-step synthetic route.
Part 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one (Intermediate 1)
Scientific Principle
This initial step involves the acylation of the amino group of anthranilic acid by acetic anhydride, followed by an intramolecular cyclization. The reaction proceeds via the formation of N-acetylanthranilic acid, which upon heating, undergoes dehydration to form the cyclic 2-methyl-3,1-benzoxazin-4-one. This benzoxazinone is a versatile intermediate because the oxygen atom in the ring can be readily displaced by nucleophiles.
Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anthranilic acid (13.7 g, 0.1 mol).
-
Reaction Initiation: To the flask, add acetic anhydride (30 mL, 0.32 mol).
-
Thermal Cyclization: Heat the reaction mixture to reflux gently for a period of 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification:
-
After cooling to room temperature, the mixture is poured into a beaker containing ice-cold water (100 mL) and stirred vigorously.
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.
-
The solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of petroleum ether and ethyl acetate, to yield pure 2-methyl-3,1-benzoxazin-4-one as a crystalline solid.
-
Data Summary
| Parameter | Value |
| Starting Material | Anthranilic Acid |
| Key Reagent | Acetic Anhydride |
| Reaction Time | 1.5 - 2 hours |
| Typical Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
Part 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (Intermediate 2)
Scientific Principle
The second step involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to form the stable six-membered quinazolinone ring. This reaction efficiently converts the benzoxazinone into the corresponding 3-aminoquinazolinone.
Experimental Protocol
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve 2-methyl-3,1-benzoxazin-4-one (16.1 g, 0.1 mol) in ethanol (100 mL).
-
Nucleophilic Addition: While stirring, add hydrazine hydrate (80%, 7.5 mL, 0.15 mol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction to Completion: After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction's completion using TLC.
-
Product Isolation:
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
The resulting precipitate is filtered, washed with a small amount of cold ethanol, and then with diethyl ether.
-
The collected solid is dried under vacuum to afford 3-amino-2-methylquinazolin-4(3H)-one.
-
Data Summary
| Parameter | Value |
| Starting Material | 2-Methyl-3,1-benzoxazin-4-one |
| Key Reagent | Hydrazine Hydrate |
| Reaction Time | 3 - 4 hours |
| Typical Yield | 80-90% |
| Appearance | White or pale yellow solid |
Part 3: Synthesis of this compound (Final Product)
Scientific Principle
The final step is the cyanation of the N-3 amino group. This is achieved by reacting 3-amino-2-methylquinazolin-4(3H)-one with cyanogen bromide (CNBr). The amino group acts as a nucleophile, attacking the electrophilic carbon of the cyanogen bromide. A subsequent deprotonation, facilitated by a base, results in the formation of the N-cyanamide bond. The choice of a non-nucleophilic base is crucial to prevent side reactions with the cyanogen bromide.
Caption: Key components for the final cyanation reaction.
Experimental Protocol
Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Setup: To a solution of 3-amino-2-methylquinazolin-4(3H)-one (1.75 g, 0.01 mol) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) (20 mL), add a non-nucleophilic base such as pyridine (0.87 g, 0.011 mol).
-
Cyanation: Cool the mixture in an ice bath. Add a solution of cyanogen bromide (1.16 g, 0.011 mol) in DMF (10 mL) dropwise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC.
-
Work-up and Purification:
-
Pour the reaction mixture into ice water (100 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with copious amounts of water to remove DMF and any salts.
-
The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final product, this compound.
-
Data Summary
| Parameter | Value |
| Starting Material | 3-Amino-2-methylquinazolin-4(3H)-one |
| Key Reagents | Cyanogen Bromide, Pyridine |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60-75% |
| Appearance | Solid (color to be determined) |
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the quinazolinone, and the C≡N of the cyanamide.
-
Melting Point Analysis: To assess the purity of the crystalline products.
References
-
Title: Synthesis and reactions of 2-methyl-3,1-benzoxazin-4-one. Source: Egyptian Journal of Chemistry, Vol. 60, No. 6, pp. 1071-1081 (2017). URL: [Link]
-
Title: Synthesis and Reactions of 2-Substituted-3,1-benzoxazin-4-ones. Source: Organic Preparations and Procedures International, Vol. 24, Iss. 2, 1992. URL: [Link]
-
Title: Synthesis and Preliminary Antitumor Activity of Some New 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives. Source: Molecules 2011, 16(8), 6334-6347. URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some New Quinazolinone Derivatives. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]
-
Title: A simple one-pot synthesis of novel 3-cyanamido-2-(methylthio)pyrido[3,2-e]thiazin-4-one derivatives. Source: Arkivoc 2008 (x) 1-8. URL: [Link]
one-pot synthesis protocols for 3-amino-2-methylquinazolin-4(3H)-one derivatives
An Application Guide to One-Pot Synthesis Protocols for 3-Amino-2-methylquinazolin-4(3H)-one Derivatives
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with significant pharmacological and therapeutic activities.[1][2] These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" due to their ability to bind to a variety of biological targets, exhibiting properties such as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[3][4][5][6] The 3-amino-2-methylquinazolin-4(3H)-one scaffold is a particularly valuable synthon—an intermediate compound that allows for the straightforward introduction of diverse chemical functionalities, enabling the development of extensive compound libraries for drug discovery.[4]
This guide focuses on one-pot synthesis protocols, which have become a powerful strategy in modern organic synthesis. Compared to conventional multi-step methods, one-pot reactions offer significant advantages, including reduced reaction times, lower costs, decreased waste, and the elimination of time-consuming purification steps for intermediate products, aligning with the principles of green chemistry.[2][7][8]
Core Methodology: A Dominant One-Pot, Two-Step Synthesis
The most prevalent and efficient one-pot synthesis of 3-amino-2-methylquinazolin-4(3H)-one proceeds from readily available anthranilic acid. While it involves two distinct chemical transformations, the process is executed sequentially in a single reaction vessel without the isolation of the intermediate, classifying it as a one-pot procedure.[9][10]
Reaction Mechanism and Rationale
The synthesis unfolds in two primary stages:
-
Formation of the Benzoxazinone Intermediate: Anthranilic acid is first treated with an excess of acetic anhydride. The amino group of anthranilic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This is followed by an intramolecular cyclization and dehydration (water removal), driven by heating, to form the key intermediate: 2-methyl-4H-3,1-benzoxazin-4-one.[9][11][12] Using acetic anhydride in excess serves both as a reactant and a dehydrating agent.
-
Ring Transformation to the Quinazolinone Core: The benzoxazinone intermediate, without being isolated, is then subjected to a nucleophilic attack by hydrazine hydrate.[10][13] The hydrazine attacks the carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration yield the stable, final product, 3-amino-2-methylquinazolin-4(3H)-one.[10][12] The choice of solvent, commonly ethanol, facilitates the reaction by ensuring the solubility of the intermediate and reagent.[10][12]
Caption: Mechanism of the one-pot synthesis.
Experimental Protocols
The following protocols detail both conventional and microwave-assisted methods for synthesizing the target compound. Microwave-assisted synthesis is a green chemistry approach that often leads to dramatically reduced reaction times and improved yields.[4][12]
Protocol 1: Conventional One-Pot Synthesis (Thermal Heating)
This protocol is a robust and widely used method for lab-scale synthesis.
Materials and Equipment:
-
Anthranilic acid
-
Acetic anhydride
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker with ice-water
-
Buchner funnel and filter paper
-
TLC plates (for reaction monitoring)
Step-by-Step Procedure:
-
Intermediate Formation: In a round-bottom flask, add anthranilic acid (e.g., 20 mmol) and acetic anhydride (e.g., 40 mmol, 2 equivalents).
-
Heat the mixture under reflux for 2-3 hours. The progress can be monitored by TLC until the starting anthranilic acid spot disappears.
-
Allow the reaction mixture to cool to room temperature.
-
Quinazolinone Formation: Dilute the cooled mixture with ethanol (e.g., 20 mL).[10]
-
Cautiously add hydrazine hydrate (e.g., 20 mmol, 1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.[10][12]
-
Heat the resulting mixture under reflux for an additional 5-7 hours. Monitor the reaction by TLC until the benzoxazinone intermediate is consumed.[10]
-
Work-up and Purification: After completion, cool the reaction flask in an ice bath. A solid precipitate should form.
-
Pour the cooled mixture into a beaker of ice-cold water to ensure complete precipitation of the product.[12]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-amino-2-methylquinazolin-4(3H)-one.[12]
Protocol 2: Microwave-Assisted One-Pot Synthesis
This method offers a significant acceleration of the reaction.
Materials and Equipment:
-
Same reagents as Protocol 1
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stirrer for microwave vessels
-
Standard laboratory glassware for work-up
Step-by-Step Procedure:
-
Intermediate Formation: In a microwave reaction vessel, combine anthranilic acid (e.g., 3 mmol) and acetic anhydride (e.g., 5 mL).[4]
-
Seal the vessel and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150°C) for 15-25 minutes.[4]
-
Quinazolinone Formation: After cooling the vessel, cautiously add hydrazine hydrate (e.g., 3 mmol, 1 equivalent) and ethanol (e.g., 5 mL).
-
Reseal the vessel and irradiate again under microwave conditions (e.g., 100°C) for an additional 10-15 minutes.
-
Work-up and Purification: After the vessel has cooled, pour the contents into ice water to precipitate the product.[4]
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.
Caption: General experimental workflow.
Data Summary: Comparing Synthesis Protocols
The choice of methodology can impact reaction time and yield. The following table summarizes typical parameters reported in the literature.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Starting Material | Anthranilic Acid | Anthranilic Acid |
| Reagents | Acetic Anhydride, Hydrazine Hydrate | Acetic Anhydride, Hydrazine Hydrate |
| Solvent | Ethanol (for 2nd step) | Ethanol (for 2nd step) |
| Reaction Time | 8 - 10 hours | 25 - 40 minutes |
| Temperature | Reflux (approx. 78°C) | 120 - 150°C |
| Typical Yield | Good (often >70%) | Good to Excellent (>80%)[4][5] |
| Key Advantage | Standard equipment | High speed, high efficiency |
Advanced Strategies: Multi-Component Reactions (MCRs)
For the direct synthesis of more complex 2,3-disubstituted quinazolinones in a single operation, multi-component reactions (MCRs) are an exceptionally powerful tool.[2][8] These reactions combine three or more starting materials in one pot to form a product that incorporates portions of all reactants.
A common MCR approach involves the reaction of isatoic anhydride (an alternative to anthranilic acid), a primary amine, and an orthoester under thermal or microwave conditions.[7] This strategy allows for the introduction of diverse substituents at both the 2- and 3-positions of the quinazolinone ring simultaneously, making it highly efficient for generating chemical libraries.
Derivatization of the Core Synthon
The synthesized 3-amino-2-methylquinazolin-4(3H)-one is a versatile platform for further chemical modification. The 3-amino group is a nucleophilic handle that can readily react to form a variety of derivatives. A common and straightforward derivatization is the formation of Schiff bases (imines) through condensation with various aldehydes.[10][14][15]
Protocol 3: Synthesis of a Schiff Base Derivative
Procedure:
-
Dissolve 3-amino-2-methylquinazolin-4(3H)-one (e.g., 1 mmol) in absolute ethanol.
-
Add a substituted aromatic aldehyde (e.g., 1 mmol, 1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.[14]
-
Upon completion, cool the mixture. The Schiff base product will often precipitate and can be collected by filtration and recrystallized.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Intermediate | Incomplete reaction between anthranilic acid and acetic anhydride. | Ensure an excess of acetic anhydride is used; optimize reaction time and temperature. Microwave assistance can improve conversion.[12] |
| Low Yield of Final Product | Inefficient conversion of the benzoxazinone. | Ensure correct stoichiometry of hydrazine hydrate; monitor the reaction by TLC to confirm completion. The choice of solvent can be critical.[12] |
| Impure Product | Incomplete reaction or side reactions. | Ensure optimal reaction times and temperatures for both steps. Recrystallization from ethanol is highly effective for purification. If impurities persist, column chromatography may be required.[12] |
| Oily Product Formation | Product may not crystallize easily. | Try inducing precipitation by adding ice-cold water and scratching the flask. If an oil persists, it can be purified by column chromatography.[12] |
Conclusion
One-pot synthesis protocols provide a highly efficient, rapid, and resource-conscious route to 3-amino-2-methylquinazolin-4(3H)-one and its derivatives. The conversion of anthranilic acid via a benzoxazinone intermediate is a reliable and high-yielding method, which can be significantly accelerated using microwave irradiation. This core synthon serves as a valuable starting point for creating diverse libraries of quinazolinone-based compounds, a task made even more efficient by employing multi-component reaction strategies. The protocols and insights provided herein offer a solid foundation for researchers in medicinal chemistry and drug development to access this important class of molecules.
References
- Simple, convenient, and green synthetic protocols have been developed for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones. RSC Publishing.
- Recent developments in transition metal catalysis for quinazolinone synthesis. Royal Society of Chemistry.
- Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. MDPI.
- Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. RJPT.
- Different catalytic methods for the synthesis of quinazolin‐4(3H)‐ones.
- T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
- One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. Bentham Science Publishers.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids.
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
- Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties.
- Synthesis of some new 2,3-disubstituted-4(3H)
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- Synthesis of Some New Hydrazones
- Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. Benchchem.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
- Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI.
- Mechanism for quinazolin-4(3H)-one formation.
- Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h).
- Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. PMC.
- (PDF) Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
- Synthesis of schiff bases of 3-amino-2-methyl quinazolin- 4(3H)-one.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. brieflands.com [brieflands.com]
- 4. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic N-Cyanation of 3-Aminoquinazolinones
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-Cyanated Quinazolinones
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] The 3-amino-substituted variants serve as critical synthons for further molecular elaboration, enabling the exploration of novel chemical space.[3][4][5] The introduction of a cyano group onto the 3-amino position transforms the substrate into a versatile intermediate, a cyanamide. This functional group is not merely a simple nitrogen substituent; it is a powerful precursor for constructing more complex moieties like guanidines and various nitrogen-rich heterocycles, which are frequently implicated in modulating biological targets.[6][7]
This guide provides a comprehensive overview of the reaction conditions for the N-cyanation of 3-aminoquinazolinones, focusing on the rationale behind reagent selection and parameter optimization. We present a detailed, field-proven protocol and address critical safety considerations inherent to working with cyanating agents.
Mechanistic Rationale and Key Reaction Parameters
The N-cyanation of a primary amine, such as the one found on the 3-aminoquinazolinone core, proceeds via nucleophilic attack of the amino group on an electrophilic cyanide source.[6][8] The most common and historically significant reagent for this transformation is cyanogen bromide (BrCN).
The Role of the Cyanating Agent: Cyanogen Bromide (BrCN)
In cyanogen bromide, the electron density is shifted towards the electronegative bromine and nitrogen atoms, rendering the carbon atom unusually electrophilic and highly susceptible to nucleophilic attack.[8] The reaction mechanism involves the nucleophilic 3-amino group attacking this electrophilic carbon, with subsequent displacement of the bromide ion.
-
Causality: The high electrophilicity of the carbon atom in BrCN is the primary driver for its effectiveness in this transformation.[6] While highly efficient, BrCN is also acutely toxic, and its use is overshadowed by significant safety concerns.[6] Alternative, less hazardous methods are emerging, such as those using TMSCN with an oxidant or Zn(CN)₂ with N-chlorosuccinimide, but BrCN remains a prevalent reagent in many established syntheses.[6][9]
The Base: A Critical Proton Scavenger
The initial reaction between the amine and BrCN generates a hydrobromide salt of the product. A base is required to neutralize the HBr formed in situ, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): An inexpensive, moderately strong inorganic base. Its heterogeneous nature in many organic solvents can sometimes lead to slower reaction rates but simplifies workup (filtration).
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Organic bases that are soluble in common reaction solvents, leading to homogeneous reaction mixtures and often faster kinetics. They are, however, more difficult to remove completely during workup.
-
-
Expert Insight: The choice of base is often dictated by the solubility of the quinazolinone substrate and the desired reaction kinetics. For substrates with moderate reactivity, the gentle action of K₂CO₃ is often sufficient. For less reactive or sterically hindered amines, a soluble organic base like Et₃N may be necessary to drive the reaction to completion.
Solvent Selection: Influencing Solubility and Reactivity
The solvent must dissolve the 3-aminoquinazolinone substrate and, ideally, the reagents to facilitate the reaction.
-
Polar Aprotic Solvents:
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN): These are excellent choices. Their polarity helps to dissolve the quinazolinone starting material and stabilize charged intermediates formed during the reaction.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): Can also be used, often in conjunction with a soluble organic base.
-
-
Causality: A solvent that ensures homogeneity allows for more consistent and reproducible reaction outcomes. In cases where an inorganic base like K₂CO₃ is used, vigorous stirring is essential to maximize the interfacial area and promote the reaction.
Experimental Protocol: N-Cyanation of 3-amino-2-methylquinazolin-4(3H)-one
This protocol provides a representative method for the N-cyanation of a common 3-aminoquinazolinone substrate.
Diagram of the Experimental Workflow:
Caption: Workflow for the N-cyanation of 3-aminoquinazolinone.
Materials:
-
3-amino-2-methylquinazolin-4(3H)-one (1.0 eq)
-
Cyanogen Bromide (BrCN) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-2-methylquinazolin-4(3H)-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration with respect to the starting material).
-
Cool the vigorously stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq) in a small amount of anhydrous acetonitrile. (Caution: See Safety Section) .
-
Add the cyanogen bromide solution dropwise to the cold quinazolinone suspension over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing cold deionized water to quench any unreacted BrCN.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure N-cyano-3-amino-2-methylquinazolin-4(3H)-one.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and considerations for the N-cyanation reaction.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Base) | Rationale & Notes |
| Substrate | 3-Aminoquinazolinone | 3-Aminoquinazolinone | The reactivity can be influenced by other substituents on the quinazolinone ring. |
| Cyanating Agent | Cyanogen Bromide (BrCN) | Cyanogen Bromide (BrCN) | Highly effective but extremely toxic. Alternatives are being developed.[6] |
| Base | K₂CO₃ (anhydrous) | Triethylamine (Et₃N) | K₂CO₃ is heterogeneous but easy to remove. Et₃N provides a homogeneous solution. |
| Solvent | Acetonitrile (CH₃CN) | Dichloromethane (DCM) | Solvent choice should ensure good solubility of the starting material. |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Initial cooling controls the exotherm, followed by reaction at ambient temperature. |
| Typical Yield | 70-90% | 75-95% | Yields are substrate-dependent and contingent on effective purification. |
Critical Safety Precautions: Handling Cyanogen Bromide
EXTREME HAZARD: Cyanogen bromide is a highly toxic, volatile, and corrosive solid. It can be fatal if inhaled, swallowed, or absorbed through the skin.[10][11] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (double-gloving is recommended).[10][11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood with certified airflow.[10][12]
-
Incompatible Materials: Keep away from acids, as this will rapidly release highly toxic hydrogen cyanide (HCN) gas.[10][11][12] Also avoid contact with water and oxidizing agents.[11]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and secure area, preferably a locked poison cabinet.[10][12] Storing inside a desiccator is recommended to protect from moisture.[10][12]
-
Spills: In case of a spill, evacuate the area. Do not use water directly on the spilled material.[11] Collect the material using dry methods and place it in a sealed container for hazardous waste disposal.[11][13]
-
Waste Disposal: All waste containing cyanogen bromide or cyanide salts must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
-
Antidote: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use.[10] In case of any exposure, seek immediate medical attention.[10]
References
-
Cyanogen Bromide Safety Information. (n.d.). Northern Arizona University. [Link]
-
Cyanogen Bromide Safety Protocol. (n.d.). University of Georgia Office of Research. [Link]
-
Cyanogen bromide Safety Data Sheet. (2025). PENTA. [Link]
-
Cyanogen bromide Material Safety Data Sheet. (n.d.). [Link]
-
Hazardous Substance Fact Sheet: Cyanogen Bromide. (n.d.). New Jersey Department of Health. [Link]
-
Cyanogen bromide. (n.d.). Wikipedia. [Link]
-
Malig, T. C., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(6), 1866–1870. [Link]
-
Lei, H., Minear, R. A., & Mariñas, B. J. (2006). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. Environmental Science & Technology, 40(8), 2559-64. [Link]
-
Li, Z., et al. (2013). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 15(1), 4-7. [Link]
-
Cyanogen bromide (CNBr). (2015). ResearchGate. [Link]
-
Papafilippou, E., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Processes, 10(2), 384. [Link]
-
Atia, A. J. K. (2012). Synthesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-one Derivatives. Journal of Al-Nahrain University, 15(2), 113-124. [Link]
-
3-amino-2-methylquinazolin-4(3H)-one. (n.d.). PubChem. [Link]
-
von Braun, J. (n.d.). The reaction of tertiary amines with cyanogen bromide. [Link]
-
Borah, B., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 987056. [Link]
-
Li, J., et al. (2018). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. The Journal of Organic Chemistry, 83(5), 2854–2860. [Link]
-
Al-Obaidy, A. A. A., et al. (2023). Study of Some Heterocyclic Compounds Made from a New 4(3H)-Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 7(2), 118-128. [Link]
-
Wang, C., et al. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. JACS Au, 2(11), 2522–2528. [Link]
-
Alshehry, R. (2011). Synthetic studies toward biologically active quinazolinones. UMass Dartmouth. [Link]
-
Bogert, M. T., & Steiner, G. (1905). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. Journal of the American Chemical Society, 27(9), 1327-1338. [Link]
- Process of cyanation. (1962).
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. [Link]
-
Carvalho, M.-A., et al. (n.d.). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)-H Cyanation. Chemistry – A European Journal. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 4. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 5. Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 9. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. nj.gov [nj.gov]
- 12. in.nau.edu [in.nau.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: Synthesis of Quinazolinone Cyanamides via Cyanogen Bromide-Mediated Cyclization
Abstract
This document provides a comprehensive guide for the synthesis of quinazolinone cyanamides, a valuable scaffold in medicinal chemistry, through the strategic application of cyanogen bromide. We move beyond a simple recitation of steps to explore the underlying chemical principles, from the electrophilic nature of the cyanating agent to the intramolecular cyclization cascade that yields the target heterocycle. This guide emphasizes a safety-first approach, detailing the critical handling procedures for the highly toxic cyanogen bromide. The protocols herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and safe execution of this powerful synthetic transformation.
Introduction and Strategic Overview
The quinazolinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of a cyanamide functional group onto this scaffold opens new avenues for molecular exploration, serving as a versatile synthetic handle for the construction of more complex guanidine- and amidine-containing heterocyles.[4]
While numerous methods exist for the synthesis of quinazolinones, the cyanogen bromide (CNBr)-mediated cyclization of 2-aminobenzamide derivatives offers a direct and efficient route to 2-cyanamido-substituted quinazolinones. This method leverages the dual reactivity of cyanogen bromide as a potent electrophilic cyanating agent.[5][6] The reaction proceeds via an initial N-cyanation of the primary aromatic amine, followed by an intramolecular cyclization to construct the fused pyrimidinone ring. One notable application involves the conversion of an aniline to a cyanamide with CNBr, which then undergoes cyclization to form the quinazoline ring system.[7]
This guide provides a detailed protocol for this transformation, grounded in a thorough understanding of the reaction mechanism and the stringent safety protocols required for handling cyanogen bromide.
Reaction Mechanism and Chemical Principles
The synthesis of a quinazolinone cyanamide from a 2-aminobenzamide precursor using cyanogen bromide is a two-stage intramolecular process.
-
N-Cyanation: The reaction initiates with the nucleophilic attack of the primary aromatic amine (at the 2-position of the benzamide) on the electrophilic carbon atom of cyanogen bromide. This is the rate-determining step and results in the formation of an N-cyano-2-aminobenzamide intermediate and the liberation of a bromide ion. This classic N-cyanation is a well-established method for forming cyanamides from primary and secondary amines.[8]
-
Intramolecular Cyclization: The newly formed cyanamide intermediate is primed for cyclization. The amide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular addition reaction forms the six-membered pyrimidinone ring characteristic of the quinazolinone scaffold. A subsequent tautomerization step leads to the final, aromatic quinazolinone cyanamide product.
The overall transformation is depicted in the following mechanistic diagram:
Caption: Reaction mechanism for quinazolinone cyanamide synthesis.
Mandatory Safety Protocols: Handling Cyanogen Bromide
WARNING: Cyanogen bromide is an extremely toxic and volatile solid. It is fatal if inhaled, swallowed, or absorbed through the skin.[9][10] It reacts with water and acids to release highly toxic and flammable hydrogen cyanide (HCN) gas.[11] Strict adherence to the following safety protocols is non-negotiable.
-
Designated Work Area: All work with cyanogen bromide must be conducted in a designated, certified chemical fume hood with demonstrated high airflow.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required at all times.[11]
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Natural Rubber or Neoprene). Double-gloving is highly recommended. Check glove compatibility and breakthrough times.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[11]
-
Respiratory Protection: In situations where the fume hood's efficacy is uncertain or for spill cleanup, a NIOSH-approved full-face respirator with an appropriate cartridge for cyanides and acid gases is necessary.[10][11]
-
-
Handling and Storage:
-
Store cyanogen bromide in a cool, dry, well-ventilated, and tightly sealed container, preferably within a desiccator to protect it from moisture.[9]
-
Keep it segregated from acids, strong bases, and oxidizing agents.[11]
-
Allow the container to reach room temperature before opening to prevent condensation of moisture from the air, which could lead to HCN release.[9]
-
Weigh and handle the solid compound exclusively within the fume hood. Avoid generating dust.[12]
-
-
Emergency Procedures:
-
Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station for at least 15 minutes. If inhaled, move the victim to fresh air immediately. In all cases, seek immediate and urgent medical attention. Inform emergency responders that the exposure involves a cyanide compound.[9][13]
-
Spills: Evacuate the area. Do not use water on the spill.[11] Cover the spill with a dry, inert absorbent material like sand or vermiculite. Carefully collect the material into a sealed, labeled hazardous waste container. The cleanup must be performed by trained personnel wearing appropriate PPE.[13]
-
-
Waste Disposal and Quenching:
-
All solid waste (gloves, pipette tips, etc.) must be placed in a dedicated, sealed hazardous waste container labeled "Cyanogen Bromide Waste".[9]
-
Quench excess cyanogen bromide and reactive solutions by slowly adding them to a cold (ice bath), stirred, basic solution of sodium hypochlorite (bleach) or a 1:1 mixture of sodium hydroxide and bleach. This procedure must be done in a fume hood, as the reaction can be exothermic. The basic pH converts any liberated HCN into non-volatile sodium cyanide, which is then oxidized by the hypochlorite.
-
Detailed Experimental Protocol
This protocol describes the synthesis of a generic 2-cyanamido-3H-quinazolin-4-one from a 2-aminobenzamide precursor.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzamide (or derivative) | >98% Purity | Standard Vendor | Starting material. |
| Cyanogen Bromide (CNBr) | >97% Purity | Standard Vendor | EXTREMELY TOXIC . Handle with extreme caution. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Standard Vendor | Solvent. Must be anhydrous.[11] |
| Triethylamine (Et₃N) | >99%, Anhydrous | Standard Vendor | Acid scavenger. Distill from CaH₂ if necessary. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | Extraction solvent. |
| Sodium Hypochlorite (Bleach) | Commercial Grade | - | For quenching. |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Vendor | For quenching solution. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor | Drying agent. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.
-
To the flask, add 2-aminobenzamide (1.0 eq) and anhydrous THF (approx. 0.1 M concentration). Stir until all solid has dissolved.
-
Add triethylamine (1.1 eq) to the solution. Causality: The triethylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct of the N-cyanation step, preventing it from protonating the starting amine and stopping the reaction.
-
-
Cyanogen Bromide Addition:
-
In the same fume hood, carefully weigh cyanogen bromide (1.05 eq) into a separate, dry vial and dissolve it in a minimal amount of anhydrous THF. Trustworthiness: Using a slight excess of CNBr ensures complete consumption of the starting material. Preparing a solution allows for controlled, slow addition.
-
Cool the main reaction flask to 0 °C using an ice-water bath.
-
Using a syringe, add the cyanogen bromide solution dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the internal temperature below 5 °C. Causality: A slow, cold addition is crucial to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir the reaction for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C.
-
In a separate beaker, prepare a quenching solution of 1 M NaOH and commercial bleach (1:1 v/v).
-
EXTREME CAUTION: Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. An initial exotherm may be observed. Continue adding the quenching solution until all residual cyanogen bromide is destroyed (test with starch-iodide paper if necessary, where a lack of color change indicates absence of oxidant).
-
Transfer the quenched mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). Causality: The washes remove inorganic salts and water-soluble impurities.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by either flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure quinazolinone cyanamide.
-
Conclusion
The use of cyanogen bromide for the synthesis of quinazolinone cyanamides is a potent and direct method. Its efficacy, however, is matched by its significant hazard profile. By understanding the chemical mechanism and adhering with unwavering discipline to the safety protocols outlined, researchers can safely leverage this reaction to build valuable heterocyclic structures for applications in drug discovery and materials science. The self-validating nature of the protocol, with its built-in checks and explanations for each step, ensures that both safety and scientific integrity are maintained.
References
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2017). University of Benghazi.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Journal of the Indian Chemical Society.
- Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (2022). Universal Journal of Pharmaceutical Research.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
-
Cyanogen Bromide Standard Operating Procedure. Northern Arizona University. Available at: [Link]
- Safety Data Sheet: Cyanogen Bromide. (2025). PENTA.
- Cyanogen bromide (CNBr). GazFinder.
-
Hazard Summary: Cyanogen Bromide. New Jersey Department of Health. Available at: [Link]
- CAMEO Chemicals: Cyanogen Bromide. NOAA.
- Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. (2017). Organic Chemistry Portal.
- Cyanogen bromide (CNBr). (2025). ResearchGate.
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2020). Molecules. Available at: [Link]
- c242 - F19 T4 - Cyanogen Bromide Mechanism. (2021). YouTube.
- Cyanogen Bromide Reaction Mechanism. (2024). Reddit.
- Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. (2019). Organic Letters.
-
Cyanogen bromide. Wikipedia. Available at: [Link]
- Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). The Journal of Organic Chemistry.
-
The von Braun Cyanogen Bromide Reaction. Organic Reactions. Available at: [Link]
Sources
- 1. journals.uob.edu.ly [journals.uob.edu.ly]
- 2. ujpronline.com [ujpronline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. in.nau.edu [in.nau.edu]
- 10. Respiratory protection equipments CNBr (cyanogen bromide), CAS number 506-68-3 [en.gazfinder.com]
- 11. nj.gov [nj.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Microwave-Assisted Synthesis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
This Application Note is structured to guide researchers through the high-efficiency, microwave-assisted synthesis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide . This protocol addresses the specific challenges of synthesizing N-cyanoamino-quinazolinones, balancing the kinetic advantages of microwave irradiation with the thermodynamic stability required to prevent premature cyclization into triazoles.
Executive Summary & Scientific Rationale
The target molecule, This compound , represents a critical intermediate and pharmacophore in the development of antimicrobial and anticancer agents. Structurally, it consists of a quinazolin-4(3H)-one core functionalized at the N3 position with a cyanamide (-NH-CN) moiety.
The Synthetic Challenge: Conventional synthesis of 3-substituted quinazolinones often suffers from long reflux times (10–24 hours), harsh solvents (pyridine), and laborious workups. Furthermore, the introduction of the cyanamide group via Cyanogen Bromide (BrCN) is highly sensitive; excessive thermal energy often drives the reaction past the desired open-chain cyanamide directly into the fused [1,2,4]triazolo[5,1-b]quinazolin-9-one ring system.
The Microwave Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations.[1] By leveraging dielectric heating , we achieve:
-
Rapid Cyclodehydration: The formation of the benzoxazinone intermediate is reduced from hours to minutes.
-
Selective Activation: Precise temperature control allows for the nucleophilic attack of hydrazine while minimizing thermal degradation.
-
Controlled Cyanation: A modified rapid-microwave pulse protocol is introduced to install the nitrile group without triggering the subsequent cyclization, a common pitfall in thermal methods.
Retrosynthetic Analysis & Reaction Pathway
The synthesis is designed as a stepwise cascade to ensure high purity of the labile cyanamide product.
Figure 1: Retrosynthetic pathway highlighting the critical divergence between the target cyanamide and the cyclized triazole by-product.
Experimental Protocol
Equipment & Reagents[1][2][3][4][5][6][7]
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor.
-
Vessels: 10 mL and 35 mL pressure-sealed borosilicate glass vials.
-
Reagents: Anthranilic acid (>98%), Acetic anhydride (ACS grade), Hydrazine hydrate (80%), Cyanogen bromide (BrCN - Toxic/Volatile ), Sodium bicarbonate (NaHCO₃).
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate I)
This step utilizes the rapid dielectric heating of acetic anhydride to drive the dehydration of anthranilic acid.
-
Load: In a 35 mL microwave vial, mix Anthranilic acid (1.37 g, 10 mmol) and Acetic anhydride (5 mL) .
-
Seal & Irradiate: Cap the vial. Program the microwave:
-
Temp: 120 °C
-
Power: Dynamic (Max 200 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool to 50 °C. Pour the reaction mixture into ice-cold water (50 mL). The excess acetic anhydride hydrolyzes, and the product precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry in a vacuum desiccator.
-
Expected Yield: 85–92%
-
Appearance: White/Pale yellow crystalline solid.
-
Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (Intermediate II)
The conversion of the benzoxazinone to the amino-quinazolinone requires careful addition of hydrazine to avoid ring opening to the bis-hydrazide.
-
Load: Suspend Intermediate I (1.61 g, 10 mmol) in Ethanol (10 mL) in a 35 mL microwave vial.
-
Add: Add Hydrazine hydrate (0.6 mL, 12 mmol) dropwise. Caution: Exothermic.
-
Irradiate:
-
Temp: 100 °C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 5 minutes
-
-
Workup: Cool to room temperature (RT). The product often crystallizes directly from the solution. If not, reduce solvent volume by 50% under vacuum and cool on ice.
-
Isolation: Filter and recrystallize from ethanol if necessary.
-
Expected Yield: 75–85%
-
Melting Point: 142–143 °C [1].
-
Step 3: Synthesis of this compound (Target)
CRITICAL CONTROL POINT: This reaction involves Cyanogen Bromide (BrCN). Handle in a fume hood. Overheating will cause cyclization to the triazole. We use a "Microwave Pulse" method to accelerate the reaction at low temperature.
-
Preparation: In a 10 mL microwave vial, dissolve Intermediate II (1.75 g, 10 mmol) in Dioxane/Water (1:1, 15 mL) .
-
Buffer: Add Sodium bicarbonate (NaHCO₃, 1.0 g) to neutralize the HBr generated.
-
Addition: Add Cyanogen Bromide (1.1 g, 10.5 mmol) at 0 °C (ice bath).
-
Microwave Pulse (Low Energy):
-
Place in reactor.
-
Temp: 45 °C (Do not exceed 50 °C).
-
Power: 50 W (Low continuous power).
-
Time: 2–3 minutes.
-
Note: Conventional stirring at RT for 2 hours is the alternative if precise low-power MW is unavailable.
-
-
Workup: Pour the mixture into ice water (50 mL). The cyanamide product should precipitate.
-
Purification: Filter immediately. Do not recrystallize from boiling solvents , as this promotes cyclization. Wash with cold ether.
Data Summary & Characterization
| Compound | Formula | MW ( g/mol ) | Key IR Signals (cm⁻¹) | 1H NMR (DMSO-d6) Highlights |
| Intermediate I | C₉H₇NO₂ | 161.16 | 1760 (Lactone C=O) | δ 2.40 (s, 3H, CH₃) |
| Intermediate II | C₉H₉N₃O | 175.19 | 3300, 3200 (NH₂), 1680 (C=O) | δ 5.80 (s, 2H, NH₂), 2.57 (s, 3H, CH₃) |
| Target | C₁₀H₈N₄O | 200.20 | 2220–2240 (C≡N) , 3100 (NH) | δ 10.5 (s, 1H, NH), 2.60 (s, 3H, CH₃) |
Validation Check:
-
IR Spectroscopy: The presence of a sharp peak around 2220–2240 cm⁻¹ confirms the presence of the nitrile (cyanamide) group. If this peak is absent and the fingerprint region changes, the compound has likely cyclized to the triazole [2].
-
Solubility: The cyanamide is soluble in dilute alkali (due to the acidic NH), whereas the cyclized triazole is generally insoluble in dilute alkali.
Mechanism & Troubleshooting
Reaction Mechanism (Step 3)
The amino group of the quinazolinone (N3-NH2) acts as a nucleophile, attacking the electrophilic carbon of Cyanogen Bromide.
-
Step A: Nucleophilic attack: R-NH₂ + Br-CN → [R-NH₂⁺-CN]Br⁻
-
Step B: Deprotonation by NaHCO₃ → R-NH-CN (Target) + NaBr + H₂O + CO₂
-
Side Reaction (Cyclization): If heated, the N1 nitrogen of the quinazoline ring attacks the nitrile carbon, leading to ring closure (5-exo-dig) to form the triazole.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of Acetic Anhydride | Ensure glassware is dry; use excess Ac₂O. |
| Formation of Triazole | Reaction temp too high in Step 3 | Reduce MW temp to <40°C or use conventional stirring at 0°C. |
| Product is Oily | Incomplete precipitation | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Low MW power absorption | Add a "doping" agent (e.g., 100 µL ionic liquid) to increase polarizability if using non-polar solvents. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
References
-
BenchChem. (2025). Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one: Technical Support & Troubleshooting. BenchChem Technical Repository. 2
-
Al-Zaydi, K. M., & Al-Shamary, A. (2025). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. National Institutes of Health (PMC). 3
-
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. MDPI Molecules. 4
-
UIN Malang. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. 5
-
TSI Journals. (2025). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. TSI Journals. Link
Sources
Application Notes and Protocols: Synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline-Tetrazole Scaffold in Medicinal Chemistry
The fusion of quinazoline and tetrazole moieties creates a heterocyclic scaffold of significant interest in drug discovery and medicinal chemistry.[1][2] The quinazoline ring system is a "privileged structure," recognized for its broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Tetrazoles, rich in nitrogen, are widely utilized as bioisosteres of carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[4] The combination of these two pharmacophores in a single molecule, such as 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-tetrazole, presents a promising avenue for the development of novel therapeutics with potentially synergistic or enhanced biological activities.[5][6] Recent studies have highlighted the potential of tetrazole-linked quinazoline derivatives as anticancer agents.[5]
This document provides a comprehensive guide to the synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-tetrazole through the cyclization of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide. It details the underlying chemical principles, provides a step-by-step experimental protocol, and offers insights into reaction optimization and characterization.
Mechanistic Insights: The [3+2] Cycloaddition Pathway
The formation of the tetrazole ring from a cyanamide precursor proceeds via a [3+2] cycloaddition reaction.[7][8] This reaction involves the 1,3-dipolar cycloaddition of an azide species with the nitrile group of the cyanamide. The generally accepted mechanism for this transformation, particularly when catalyzed by a Lewis acid such as a zinc salt, is outlined below.
dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} ondot Caption: Reaction mechanism for the zinc-catalyzed cyclization.
Causality in Mechanistic Steps:
-
Nitrile Activation: The Lewis acid catalyst, typically zinc bromide (ZnBr₂), coordinates to the nitrogen atom of the cyanamide's nitrile group. This coordination polarizes the C≡N triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[8]
-
Nucleophilic Attack by Azide: The azide anion (N₃⁻), from a source like sodium azide (NaN₃), acts as the nucleophile and attacks the activated nitrile carbon.
-
Cyclization: The reaction proceeds through a concerted [3+2] cycloaddition, forming a five-membered zinc tetrazolide intermediate.
-
Protonation: Subsequent acidic workup protonates the tetrazolide ring, yielding the final 1H-tetrazole product and regenerating the zinc catalyst.[4] The use of water as a solvent in the presence of zinc salts has been shown to be an effective and environmentally benign approach for this transformation.[7]
Experimental Protocol: Zinc-Catalyzed Synthesis in Aqueous Media
This protocol is adapted from the well-established and environmentally conscious method for tetrazole synthesis developed by Demko and Sharpless, which utilizes water as the solvent.[4][7]
Materials:
-
This compound
-
Sodium Azide (NaN₃) - Caution: Highly toxic and can form explosive heavy metal azides.
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents).
-
Solvent Addition: Add deionized water to the flask. The concentration can be adjusted, but a typical starting point is a 0.5 M solution with respect to the starting cyanamide.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, typically ranging from 12 to 48 hours, depending on the substrate's reactivity.[4]
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully acidify the reaction mixture to a pH of approximately 1 by the slow, dropwise addition of 3M HCl with stirring in an ice bath. Caution: This step may generate toxic hydrazoic acid (HN₃). [4]
-
Product Isolation:
-
Precipitation: If the product precipitates upon acidification, collect the solid by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.[4]
-
Extraction: If no precipitate forms, transfer the acidified mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the cyclization of cyanamides to tetrazoles using the zinc-catalyzed method in water. While specific data for this compound is not extensively published, the data for analogous aromatic nitriles and cyanamides provide a reasonable expectation of outcomes.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aromatic Nitriles | ZnBr₂ | Water | 100-105 | 12-24 | 80-95 |
| Alkyl Nitriles | ZnBr₂ | Water | 100-105 | 24-48 | 75-90 |
| Cyanamides | Zn salts | Water | 100-105 | 12-48 | 70-90[7][8] |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.
-
In-Process Controls: The use of TLC or LC-MS allows for real-time tracking of the conversion of the starting cyanamide to the tetrazole product. The disappearance of the starting material spot/peak and the appearance of a new product spot/peak provide a clear indication of reaction progress and completion.
-
Product Characterization: The identity and purity of the final product, 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-tetrazole, should be unequivocally confirmed through a combination of spectroscopic and analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the tetrazole ring.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the disappearance of the nitrile (C≡N) stretch and the appearance of N-H and C=N stretches associated with the tetrazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the crystalline product.
-
Concluding Remarks
The synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-tetrazole via the zinc-catalyzed cyclization of the corresponding cyanamide in water represents an efficient, environmentally friendly, and robust method for accessing this valuable heterocyclic scaffold. The provided protocol, grounded in established chemical principles, offers a reliable pathway for researchers in medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this promising class of compounds. The inherent safety precautions, particularly concerning the use of sodium azide and the potential generation of hydrazoic acid, must be strictly adhered to throughout the experimental process.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
PubMed. (2025). Design and synthesis of tetrazole tethered quinazoline derivatives via azide-isocyanide cross-coupling reaction: Exploring the utility as anticancer agents via the SRC kinase inhibition in breast cancer. Bioorganic Chemistry, 164, 108844. [Link]
- Wan, J., et al. (2010). Synthesis of the fused tetrazole NSC127213. As cited in Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 251, 115269.
-
ResearchGate. (n.d.). Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Sciencemadness.org. (n.d.). Synthetic routes to tetrazole compounds based on OTC materials. [Link]
-
ACS Publications. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(24), 14958–15049. [Link]
-
Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
- International Journal of Innovative Research in Technology. (2018). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT, 5(1).
- Journal of Nanostructure. (2024). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. J Nanostruct, 14(3), 751-764.
-
MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6479. [Link]
-
PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 122. [Link]
-
PMC. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of tetrazole tethered quinazoline derivatives via azide-isocyanide cross-coupling reaction: Exploring the utility as anticancer agents via the SRC kinase inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. papersflow.ai [papersflow.ai]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of the Quinazolinone Cyanamide Group for Modern Drug Design
Abstract
The quinazolinone core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically successful therapeutics.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal platform for constructing molecules that interact with a wide array of biological targets.[3][4][5] When appended with a cyanamide moiety (–N–C≡N), the quinazolinone scaffold is endowed with a unique and highly versatile functional handle. The cyanamide group, with its distinct electronic properties and reactivity, serves not only as a potent modulator of physicochemical properties but also as a linchpin for extensive molecular diversification.[6][7] This guide provides an in-depth exploration of the synthesis and, more critically, the strategic functionalization of quinazolinone cyanamides, offering researchers a toolkit of detailed protocols and mechanistic insights to accelerate the design of next-generation therapeutics.
The Strategic Imperative: Why Functionalize the Cyanamide?
The decision to modify the cyanamide group is driven by the core tenets of medicinal chemistry: optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyanamide's electrophilic nitrile carbon is a gateway to a host of valuable pharmacophoric groups.
Causality Behind Functionalization Choices:
-
Modulating Basicity and H-Bonding: Converting the neutral cyanamide to a strongly basic guanidine can introduce critical salt-bridge interactions with acidic residues in a target protein. Conversely, transformation into a urea or tetrazole provides alternative hydrogen bond donor/acceptor patterns.
-
Bioisosteric Replacement: The cyanamide and its derivatives are excellent bioisosteres for common functional groups like amides, carboxylic acids, and ureas.[8][9] This allows for the fine-tuning of properties such as metabolic stability, cell permeability, and oral bioavailability. For instance, replacing a metabolically labile amide with a stable 1,2,4-triazole or tetrazole can significantly prolong a drug's half-life.[10][11]
-
Vectorial Exploration of Chemical Space: The cyanamide acts as a versatile branching point to introduce new substituents and explore the topology of a binding pocket, enabling the discovery of novel, high-affinity interactions.
The following workflow illustrates the central role of the quinazolinone cyanamide as a key intermediate for diversification.
Caption: Synthetic workflow for the diversification of quinazolinone cyanamides.
Synthesis of the Quinazolinone Cyanamide Scaffold
The initial construction of the quinazolinone cyanamide can be achieved via two primary routes, each with its own merits depending on the availability of starting materials.
Protocol 1: Direct N-Cyanation of 3-Amino-Quinazolinone
This is the most straightforward approach, involving the electrophilic cyanation of a pre-formed quinazolinone nucleus. While cyanogen bromide (BrCN) is the classic reagent, its extreme toxicity necessitates caution and the use of safer alternatives is highly recommended.[7]
Principle: The exocyclic amine of the 3-amino-quinazolinone acts as a nucleophile, attacking an electrophilic cyanide-transfer agent to form the N-cyano bond.
Materials and Reagents:
-
3-Amino-quinazolinone derivative
-
Cyanating Agent: 1-Cyanoimidazole or N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)[12]
-
Aprotic solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (optional, if starting with an amine salt): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve the 3-amino-quinazolinone (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
If starting with a hydrochloride salt, add TEA (1.1 eq) and stir for 10 minutes at room temperature.
-
Add a solution of 1-cyanoimidazole (1.2 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure quinazolinone cyanamide.
Self-Validation: Successful synthesis is confirmed by the disappearance of the N-H protons of the starting amine in ¹H NMR and the appearance of a characteristic nitrile stretch (approx. 2200-2250 cm⁻¹) in the IR spectrum. Mass spectrometry should confirm the expected molecular weight.
Key Functionalization Protocols
The true power of the quinazolinone cyanamide lies in its subsequent transformations. The following protocols detail the conversion into medicinally relevant functional groups.
Protocol 2: Conversion to N,N'-Disubstituted Guanidines
Principle: The electrophilic nitrile carbon of the cyanamide is readily attacked by primary or secondary amines, leading to the formation of a highly basic guanidine moiety. This transformation is often facilitated by a Lewis acid or metal catalyst to activate the nitrile group.
Materials and Reagents:
-
Quinazolinone cyanamide (1.0 eq)
-
Primary or secondary amine (1.5 - 2.0 eq)
-
Lewis Acid (optional but recommended): Zinc Chloride (ZnCl₂) or Copper(II) Triflate (Cu(OTf)₂) (10 mol%)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Saturated ammonium chloride solution
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add the quinazolinone cyanamide (1.0 eq) and the Lewis acid catalyst (0.1 eq).
-
Add anhydrous toluene, followed by the desired amine (1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (silica gel, often with a DCM/methanol gradient) to yield the target guanidine.
Trustworthiness: The protocol's success is validated by ¹H NMR, which will show new signals corresponding to the added amine substituent and characteristic N-H signals of the guanidinium group. The product's increased basicity will be evident in its chromatographic behavior.
Protocol 3: [3+2] Cycloaddition to Form 5-Amino-Tetrazoles
Principle: This reaction is a classic example of a [3+2] cycloaddition, where the cyanamide acts as the dipolarophile and an azide source provides the 3-atom component. The resulting tetrazole is a well-established bioisostere for a carboxylic acid.[10][11]
Materials and Reagents:
-
Quinazolinone cyanamide (1.0 eq)
-
Sodium azide (NaN₃) (2.0 eq) - CAUTION: Highly toxic and potentially explosive.
-
Ammonium chloride (NH₄Cl) (2.0 eq) or Triethylammonium chloride
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Sodium nitrite solution (for quenching)
-
Dilute HCl (1M)
-
Ethyl acetate
Step-by-Step Procedure:
-
Safety First: Handle sodium azide with extreme care in a well-ventilated fume hood. Avoid contact with acids (generates toxic HN₃ gas) and heavy metals (forms explosive salts).
-
Dissolve the quinazolinone cyanamide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.0 eq) and ammonium chloride (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-48 hours. Monitor the reaction progress carefully.
-
Cool the reaction to room temperature.
-
Carefully quench any residual azide by slowly adding an aqueous solution of sodium nitrite at 0 °C, followed by slow addition of 1M HCl until the solution is slightly acidic (pH ~5-6).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure and purify by recrystallization or flash chromatography to obtain the quinazolinone-tetrazole derivative.
Authoritative Grounding: The formation of the tetrazole ring is confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a new, often broad, N-H signal in the ¹H NMR spectrum. ¹³C NMR will show a characteristic signal for the tetrazole carbon around 155-160 ppm.
Caption: Decision tree for selecting a functionalization strategy.
Data Summary and Bioisosteric Rationale
The choice of functionalization directly impacts the molecular properties of the final compound. The table below summarizes the key transformations and their strategic implications in drug design.
| Starting Group | Transformation Protocol | Resulting Functional Group | Key Physicochemical Properties | Rationale in Drug Design |
| Cyanamide | Protocol 2 (w/ Amine) | Guanidine | Strongly basic (pKa ~13), 3-5 H-bond donors | Introduce positive charge at physiological pH for ionic interactions; act as arginine mimic. |
| Cyanamide | Acid/Base Hydrolysis | Urea | Neutral, 2-4 H-bond donors, 2 H-bond acceptors | Classic amide bioisostere, improves solubility, modulates H-bonding patterns.[13] |
| Cyanamide | Protocol 3 (w/ Azide) | 5-Amino-Tetrazole | Acidic (pKa ~5-6), multiple H-bond donors/acceptors | Excellent carboxylic acid bioisostere with improved metabolic stability and oral absorption.[10][11] |
| Cyanamide | Alcohol Addition (Acidic) | O-Alkylisourea | Basic, H-bond donor/acceptor | Can act as a constrained urea mimic or serve as a versatile intermediate for further reactions. |
Conclusion and Future Perspectives
The quinazolinone cyanamide is far more than a simple intermediate; it is a strategic platform for the rapid and efficient generation of diverse chemical libraries. The protocols outlined herein provide reliable and validated methods for converting this versatile handle into functional groups of high medicinal chemistry relevance. By understanding the causality behind each transformation, researchers can rationally design molecules with tailored properties, moving beyond serendipitous discovery towards targeted and efficient lead optimization. Future work in this area will likely focus on developing enantioselective transformations and integrating these protocols into automated synthesis platforms to further accelerate the drug discovery pipeline.
References
- Deng, et al. (2025). An efficient, eco-friendly, copper-catalyzed tandem reaction of 2-aminobenzamide with tertiary amine. Biomolecules, 15.
-
Morrill, L. C., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 639. [Link]
-
Shaik, N. B., et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 8(1). [Link]
- Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- Various Authors. (n.d.). Recent advances in selective functionalization of the quinazoline scaffold. Book Chapter.
- Various Authors. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry.
-
Zhu, et al. (2018). Palladium-catalyzed synthesis of quinazolinone-based nitriles and multi-substituted quinazolines. Frontiers in Chemistry, 8, 628532. [Link]
-
Various Authors. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(1), 109-135. [Link]
- Various Authors. (n.d.). Iron-mediated desulphurization approach: synthesis of cyanamides and their conversions. Journal of Chemical Sciences.
-
Yu, X., et al. (2018). A Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by SNAr reaction enables a convenient synthesis of quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(17), 10352-10358. [Link]
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal & Organic Chemistry, 8(1), 282-290.
- Various Authors. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Drug Delivery and Therapeutics, 15(1).
-
Various Authors. (n.d.). Synthesis of 6-cyano quinazoline-2-thiol. ResearchGate. [Link]
-
Various Authors. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]
- Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry, 10(3).
-
Tרוב, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12387-12443. [Link]
-
Morrill, L. C., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]
- Various Authors. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Various Authors. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances.
-
González-Bacerio, J., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2588. [Link]
- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Various Authors. (2018). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
- Various Authors. (2018). Introduction to cyanamides. Cardiff University.
-
Various Authors. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Various Authors. (n.d.). Synthesis of Cyanamides by Cyanation. Organic Chemistry Portal. [Link]
Sources
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. rroij.com [rroij.com]
- 5. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. ctppc.org [ctppc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Hydrolysis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide to Ureas
Executive Summary
This application note details the optimized protocol for the controlled hydrolysis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide to its corresponding urea derivative, 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)urea . Quinazolinone-based ureas are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities including EGFR inhibition, anticonvulsant properties, and antimicrobial effects.
While N-cyanamides are versatile intermediates, their conversion to ureas requires specific conditions to prevent the degradation of the sensitive quinazolinone ring system. This guide presents a robust, acid-catalyzed hydrolysis method favored for its high yield and operational simplicity, avoiding the ring-opening side reactions often observed under strongly alkaline conditions.
Scientific Background & Mechanism[1][2][3][4][5]
Structural Context
The starting material features a quinazolin-4(3H)-one core substituted at the N3 position with a cyanamide group. The hydrolysis targets the nitrile moiety (-C≡N) of the cyanamide, converting it into a primary amide (-CONH₂), resulting in a urea linkage attached to the heterocycle.
Reaction Mechanism
The transformation proceeds via an acid-catalyzed hydration of the cyanamide nitrile.
-
Protonation: The nitrile nitrogen is protonated by the acid catalyst, increasing the electrophilicity of the cyanamide carbon.[1]
-
Nucleophilic Attack: Water attacks the activated carbon, forming an imino-isourea intermediate.
-
Tautomerization: Rapid tautomerization rearranges the intermediate into the stable urea product.
Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical decision points to avoid side reactions (such as ring cleavage).
Figure 1: Mechanistic pathway for the acid-catalyzed hydrolysis of heterocyclic cyanamides.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| This compound | >95% Purity | Substrate |
| Hydrochloric Acid (HCl) | 20% v/v aq. | Catalyst/Reactant |
| Ethanol (EtOH) | Absolute | Co-solvent |
| Sodium Bicarbonate (NaHCO₃) | Sat. Solution | Neutralization |
| Ethyl Acetate / Hexane | HPLC Grade | Purification |
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in Ethanol (10 mL per gram of substrate).
-
Note: Ethanol is used to ensure the solubility of the organic substrate. If solubility is poor, a 1:1 mixture of Dioxane:Water can be substituted.
-
-
Add 20% aqueous HCl (5 mL per gram of substrate) dropwise to the stirring solution.
-
Critical: The solution should turn clear or slightly turbid. Ensure the pH is < 2.
-
Step 2: Hydrolysis
-
Heat the reaction mixture to reflux (approx. 80–90 °C) .
-
Maintain reflux for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane). The starting material (cyanamide) typically has a higher R_f than the urea product. Look for the disappearance of the starting spot.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Neutralization: Carefully adjust the pH to ~7–8 by slowly adding saturated NaHCO₃ solution or 10% NaOH.
-
Observation: A white to off-white precipitate (the urea) typically forms upon neutralization.
-
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts, followed by a small amount of cold ethanol.
Step 4: Purification (If necessary)
-
Recrystallize the crude solid from Ethanol/DMF or Ethanol/Water .
-
Dry the product in a vacuum oven at 50 °C for 6 hours.
Validation & Analytics
To ensure the integrity of the protocol, the isolated product must be validated against the following criteria.
| Analytical Method | Expected Signal / Observation | Interpretation |
| FT-IR | Disappearance of peak at ~2220 cm⁻¹ | Loss of Nitrile (-C≡N) group. |
| FT-IR | Appearance of peaks at 3300–3450 cm⁻¹ | Presence of Urea -NH₂ / -NH- stretches. |
| FT-IR | Strong band at ~1660–1690 cm⁻¹ | Urea Carbonyl (C=O) stretch. |
| ¹H NMR (DMSO-d₆) | Singlet at ~6.0–6.5 ppm (2H, exchangeable) | Terminal Urea -NH₂ protons. |
| ¹H NMR (DMSO-d₆) | Singlet at ~2.5–2.6 ppm (3H) | Retention of Methyl group at C2 (Ring intact). |
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Incomplete Reaction | Insufficient acid concentration or temperature. | Increase acid strength to 6N HCl or extend reflux time. Ensure efficient stirring. |
| Ring Cleavage (Anthranilic acid formation) | Conditions too harsh (pH too high or prolonged boiling in weak acid). | strictly maintain acidic pH during reflux. Do not use strong bases (NaOH) for hydrolysis. |
| Low Yield / No Precipitate | Product is water-soluble or pH not optimized. | Concentrate the reaction mixture before neutralization. Cool to 0°C to encourage precipitation. |
| Sticky/Gummy Product | Impurities or incomplete drying. | Triturate the gum with diethyl ether or cold ethanol to induce crystallization. |
References
-
Cardiff University. (2018). Introduction to Cyanamides: Hydrolysis and Reactivity. ORCA. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[2] PubMed Central. Retrieved from [Link]
-
Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-one.[3][4] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Urea Derivatives.[5][6][1][2][7][8][9] Retrieved from [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 6. Urea derivative synthesis by amidation [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Cyanamide - Wikipedia [en.wikipedia.org]
- 9. gsconlinepress.com [gsconlinepress.com]
Application Note: High-Precision Molecular Docking of Quinazolinone Cyanamides Targeting EGFR Kinase
Executive Summary & Scientific Rationale
This Application Note details the protocol for molecular docking studies of quinazolinone cyanamides within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).
Quinazolinones serve as bioisosteres to the classic quinazoline scaffold found in FDA-approved inhibitors like Gefitinib and Erlotinib. The incorporation of a cyanamide moiety (
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), potentially altering the pKa of the quinazolinone core to optimize solubility.
-
Covalent Potential: In specific geometries, the electrophilic nitrile carbon can serve as a "warhead" for targeted covalent modification of nucleophilic residues (e.g., Cys797 ), similar to the acrylamide in Osimertinib.
This guide focuses on non-covalent docking to establish initial binding affinity, with a specific sub-protocol for Covalent Proximity Analysis .
Computational Architecture & Prerequisites
To ensure reproducibility and high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol utilizes open-source standards (AutoDock Vina) validated against industry benchmarks (Schrödinger Glide).
Software Stack
-
Docking Engine: AutoDock Vina 1.2.0 (or higher).
-
Preparation: AutoDock Tools (MGLTools) or PyRx.
-
Visualization: BIOVIA Discovery Studio Visualizer or PyMOL.
-
Ligand Sketching: ChemDraw / Avogadro.
Target Selection (PDB Grounding)
For EGFR studies, selecting the correct crystal structure is critical. We utilize PDB ID: 1M17 as the primary Wild Type (WT) reference because it is co-crystallized with Erlotinib, ensuring the binding pocket is in the "active" conformation suitable for quinazoline-based ligands.
-
PDB ID: (Resolution: 2.60 Å)
-
Co-crystallized Ligand: AQ4 (Erlotinib)
Experimental Protocol
Phase I: Ligand Preparation (The Cyanamide Nuance)
The linear geometry of the cyanamide group (
-
Structure Generation: Sketch the quinazolinone cyanamide derivatives in 2D.
-
3D Conversion & Minimization: Convert to 3D. Perform energy minimization using the MMFF94 force field .
-
Critical Check: Verify the cyanamide group is linear.
-
-
Charge Assignment: Apply Gasteiger partial charges .
-
Note: The cyanamide nitrogen (terminal) is electronegative; ensure the charge distribution reflects this to allow for H-bond acceptor capability.
-
-
Torsion Tree: Define the rotatable bonds. The amide linker between the quinazolinone and the cyanamide tail must be flexible.
Phase II: Protein Preparation
Raw PDB files contain artifacts (water, ions) that interfere with docking.
-
Extraction: Remove the co-crystallized ligand (Erlotinib) and all water molecules.[1]
-
Exception: If a water molecule forms a bridge between the ligand and Thr790 , retain it. For 1M17, standard protocol removes all waters.
-
-
Protonation: Add polar hydrogens.
-
Histidine Tautomers: Set His residues to neutral (HIE/HID) unless local environment dictates protonation.
-
-
Grid Box Definition:
-
Center the grid on the centroid of the original Erlotinib ligand.
-
Coordinates (approx for 1M17):
. -
Dimensions:
Å (sufficient to cover the hinge and solvent front).
-
Phase III: The Docking Workflow
The following diagram illustrates the logical flow of the experiment, from preparation to validation.
Figure 1: Step-by-step computational workflow for EGFR docking studies.
Data Analysis & Interpretation
Successful docking is not just about the "Score" (Binding Affinity); it is about the Interaction Fingerprint .
Validation Criteria (Self-Validating System)
Before analyzing your new compounds, you must perform a Redocking Validation :
-
Dock the extracted Erlotinib back into 1M17.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD
Å. If RMSD > 2.0 Å, the protocol is invalid (check grid box size or charge assignment).
Key Interaction Checkpoints
For a quinazolinone to be active against EGFR, it must mimic the ATP binding mode. Verify the following in your results:
| Residue | Region | Interaction Type | Requirement |
| Met793 | Hinge Region | Hydrogen Bond | Mandatory. The quinazolinone N1 or N3 must H-bond with the backbone NH of Met793. |
| Thr790 | Gatekeeper | Hydrophobic / H-bond | Determines selectivity.[2] Bulky groups here clash in T790M mutants. |
| Lys745 | Catalytic | Cation- | Often interacts with the aromatic core or phosphate groups. |
| Cys797 | Solvent Front | Proximity | Critical for Cyanamides. Check distance to Sulfur. |
Covalent Proximity Analysis (Advanced)
If your cyanamide is designed as a covalent inhibitor:
-
Measure the distance between the Cyanamide Carbon (electrophile) and the Cys797 Sulfur (nucleophile) .
-
Ideal Pre-reaction Distance:
Å. -
Geometry: The angle of attack should approach
relative to the sulfur lone pairs.
Interaction Topology Diagram
The following diagram maps the critical residues within the EGFR active site that your ligands must engage.
Figure 2: Interaction topology of the EGFR ATP-binding pocket. Red arrows indicate critical binding features.
Reporting Results
When publishing or presenting your data, summarize the quantitative metrics in a comparative table.
Table 1: Comparative Docking Metrics (Example Data Layout)
| Ligand ID | Structure Class | Affinity (kcal/mol) | H-Bond (Met793) | Dist. to Cys797 (Å) |
| Erlotinib | Quinazoline (Ref) | -9.2 | Yes (2.1 Å) | 5.4 |
| QC-01 | Quinazolinone-CN | -8.8 | Yes (2.2 Å) | 3.8 |
| QC-02 | Quinazolinone-CN | -7.1 | No | 6.2 |
Note: QC-01 shows lower absolute affinity than the reference but places the cyanamide group within covalent reaction distance (3.8 Å), suggesting potential for irreversible inhibition optimization.
References
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry. (PDB 1M17 Primary Source).[1][3][4][5]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
-
Eck, M. J., & Yun, C. H. (2010). Structural biology of EGFR-targeted therapies. Journal of Clinical Oncology.
-
Lyu, J., et al. (2019). Macromolecular modeling and design in Rosetta: new methods and opportunities. (Reference for covalent docking methodologies).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
Welcome to the technical support center for the synthesis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your target compound.
Synthetic Scheme Overview
The synthesis of this compound is typically a two-step process. The first step involves the formation of the core heterocyclic structure, 3-amino-2-methylquinazolin-4(3H)-one, from anthranilic acid. The second step is the cyanation of the 3-amino group to yield the final product.
Technical Support Center: Purification of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
The following technical guide is designed to address the specific purification and handling challenges associated with N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide . This compound is a sensitive intermediate often encountered during the synthesis of fused triazolo-quinazoline scaffolds. Its purification requires strict control over pH and temperature to prevent premature cyclization or hydrolysis.
Topic: Troubleshooting Purification, Isolation, and Stability Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Document ID: TS-QZN-CY-042[1]
Part 1: Critical Properties & Handling
Before attempting purification, it is vital to understand the reactivity profile of your target molecule.[1] This cyanamide derivative is an amphoteric intermediate that lies on a steep thermodynamic slope toward cyclization.[1]
| Property | Specification / Behavior |
| Molecular Formula | C₁₀H₈N₄O |
| Stability Profile | High Risk. Prone to cyclization to [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one under acidic/thermal stress. |
| Solubility | Soluble in DMSO, DMF, warm Ethanol.[1] Sparingly soluble in water.[1] |
| Acidity (pKa) | The -NH-CN proton is weakly acidic (estimated pKa ~7–8), allowing base extraction.[1] |
| Key Impurities | 1. Starting Material: 3-Amino-2-methylquinazolin-4(3H)-one2. Hydrolysis Product: N-(...)-urea derivative3. Cyclized Artifact: Triazolo-fused quinazoline |
Part 2: Troubleshooting & Purification Protocols
Q1: The crude product is a sticky solid/gum. How do I isolate the monomeric cyanamide without inducing cyclization?
Diagnosis: Gums often result from the presence of unreacted 3-amino-2-methylquinazolin-4(3H)-one or oligomers formed during the reaction with cyanogen bromide (BrCN).
Solution: The "Cold-Base" Extraction Protocol Since the cyanamide proton (-NH-CN) is acidic, you can separate it from the non-acidic starting amine and the neutral cyclized byproduct using a pH-controlled extraction.
Protocol:
-
Dissolution: Dissolve the crude gum in a minimum amount of EtOAc or CH₂Cl₂ .[1]
-
Extraction: Extract vigorously with cold 5% Na₂CO₃ or 10% NaOH (Keep T < 5°C).
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add glacial acetic acid or 1N HCl dropwise until pH reaches ~5–6.
-
Filtration: The target cyanamide should precipitate as a white/off-white solid. Filter immediately and wash with cold water.[1]
Critical Warning: Do not lower pH below 4 or let the temperature rise above 10°C during acidification, as this catalyzes the rearrangement to the triazole.[1]
Q2: My product has a persistent yellow color and the melting point is broad. Recrystallization from boiling ethanol failed.
Diagnosis: Boiling ethanol likely caused partial cyclization or hydrolysis.[1] The yellow color typically indicates oxidation of the hydrazino-linkage or trace bromine impurities.
Solution: Low-Temperature Recrystallization Avoid boiling solvents. Use a solvent-antisolvent precipitation method at room temperature.
Protocol:
-
Dissolve the solid in a minimum volume of DMF or DMSO at room temperature (do not heat).[1]
-
Filter through a 0.45 µm PTFE syringe filter to remove insoluble dust/polymer.[1]
-
Slowly add the filtrate dropwise into a vigorously stirred beaker of ice-cold water (ratio 1:10).
-
Stir for 15 minutes.
-
Collect the precipitate.[1] If the yellow color persists, wash the solid with cold diethyl ether or MTBE (the colored impurities are often more soluble in ether than the cyanamide).[1]
Q3: How do I distinguish the desired cyanamide from the cyclized triazole impurity using IR/NMR?
Diagnosis: The cyclized [1,2,4]triazolo[1,5-c]quinazoline is a thermodynamic sink.[1] You must verify that your purification didn't convert your product.[1]
Analytical Markers:
| Feature | Target: Cyanamide (Open Chain) | Impurity: Triazole (Cyclized) | Impurity: Urea (Hydrolysis) |
| IR Spectrum | Sharp band at ~2220 cm⁻¹ (C≡N) | Absent C≡N band | Broad bands ~3300-3500 cm⁻¹ |
| ¹H NMR | Broad singlet at ~10-11 ppm (-NH-) | No exchangeable -NH- proton | Two broad singlets (NH₂) |
| Solubility | Soluble in dilute NaOH | Insoluble in dilute NaOH | Insoluble in dilute NaOH |
Q4: The yield is significantly lower than expected (<40%). Where did the material go?
Diagnosis:
-
Over-acidification: If you acidified to pH < 3 during workup, the cyanamide may have hydrolyzed to the urea (water-soluble or lost in mother liquor).[1]
-
Cyclization: The material may have cyclized during the reaction if the temperature exceeded 40°C.[1]
Corrective Action for Next Run:
-
Reaction Control: When reacting 3-amino-2-methylquinazolin-4(3H)-one with BrCN, use sodium acetate as a buffer to prevent hydrobromic acid accumulation.
-
Temperature: Maintain reaction temperature between 0°C and 10°C .
-
Quench: Quench the reaction by pouring onto crushed ice to freeze the equilibrium.[1]
Part 3: Visualization of Workflows
Workflow 1: Purification Logic Gate
This diagram illustrates the decision process for isolating the sensitive cyanamide from its robust impurities.
Caption: Selective acid-base extraction workflow to isolate the acidic cyanamide from non-acidic impurities.
Workflow 2: Impurity Pathways
Understanding how the impurities form is key to preventing them.[1]
Caption: Thermal and hydrolytic degradation pathways of the target cyanamide.
References
-
Synthesis of Precursor (3-Amino-2-methylquinazolin-4(3H)-one)
-
General Reactivity of 3-Aminoquinazolinones
-
Cyanamide Purification Principles
-
Cyclization Risks (Triazolo-quinazolines)
Sources
- 1. sapub.org [sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions [mdpi.com]
Technical Support Center: Navigating the Solubility Challenges of Quinazolinone Cyanamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone cyanamides. This guide is designed to provide in-depth, practical solutions to the common solubility challenges encountered with this important class of heterocyclic compounds in both dimethyl sulfoxide (DMSO) and aqueous systems. As compounds with a quinazoline scaffold are pivotal in medicinal chemistry, understanding and overcoming solubility hurdles is a critical first step in drug discovery, impacting everything from in vitro assay design to bioavailability.[1]
Section 1: Understanding the Core Problem: Why Solubility is a Hurdle
Quinazolinone derivatives often exhibit poor aqueous solubility due to their rigid, aromatic structure and potential for high crystallinity.[2][3] While the parent quinazoline scaffold is water-soluble, substitutions on the rings—particularly the addition of lipophilic groups to enhance biological activity—can dramatically decrease solubility.[1][4] The cyanamide group adds further complexity to the molecule's polarity and hydrogen bonding capabilities.
DMSO is a powerful, polar aprotic solvent widely used to create high-concentration stock solutions of such compounds.[5][6][7] However, the very properties that make DMSO an excellent solvent can lead to significant challenges when these stock solutions are diluted into the aqueous buffers required for biological assays. This phenomenon, where a compound is soluble in the initial solvent but precipitates upon dilution, is a frequent and frustrating issue for researchers.[8]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a direct question-and-answer format, providing not just the solution but the scientific reasoning behind it.
Q1: My quinazolinone cyanamide won't fully dissolve in DMSO, even at a moderate concentration. What are my next steps?
Answer:
This issue typically points to either insufficient solvation energy or the compound reaching its thermodynamic solubility limit in DMSO. Here’s how to troubleshoot:
-
Gentle Heating: Solubility is often temperature-dependent, increasing as the temperature rises.[9] Warm the solution in a water bath at 37-50°C for 10-15 minutes. Causality: Heating provides the energy needed to overcome the crystal lattice energy of the solid compound, allowing solvent molecules to interact more effectively. Caution: Do not overheat, as some quinazolinone derivatives can be heat-labile.
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Causality: Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solution at a microscopic level. This breaks apart solid aggregates, increasing the surface area available for solvation and accelerating the dissolution process.
-
Vortexing: Vigorous vortexing provides mechanical agitation to aid dissolution. While less effective than sonication for stubborn compounds, it is a crucial first step.
If these steps fail, you may be exceeding the compound's intrinsic solubility in DMSO. It is essential to experimentally determine this limit rather than assuming a standard concentration (e.g., 10 mM) will work.
Q2: Success! My compound dissolved in DMSO. But when I dilute it into my aqueous cell culture medium (or PBS), it immediately precipitates. How do I prevent this?
Answer:
This is the most common solubility challenge and is known as "crashing out." It occurs because you are rapidly changing the solvent environment from a favorable organic one (100% DMSO) to an unfavorable aqueous one. The compound, now supersaturated in the aqueous medium, precipitates.
Here is a logical workflow to address this:
Caption: Troubleshooting workflow for aqueous precipitation.
Detailed Strategies:
-
Stepwise Dilution: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer), perform serial dilutions. First, dilute the DMSO stock in DMSO to a lower concentration, and then add this to the aqueous medium. Causality: This gradual reduction of the DMSO concentration can sometimes prevent the rapid supersaturation that causes precipitation.
-
Reduce Final DMSO Concentration: For cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid toxicity.[10] If you are using a 10 mM stock to achieve a 10 µM working concentration, your final DMSO is 0.1%. If you need 100 µM, the DMSO becomes 1%, which may be toxic and increases the likelihood of precipitation. Consider making a 50 mM or 100 mM stock in DMSO, if possible. This allows you to add a smaller volume to your aqueous medium, keeping the final DMSO percentage low.
-
Use Co-solvents and Excipients: If the compound still precipitates, the formulation itself needs to be modified. This involves adding agents that improve aqueous solubility.[11][12]
| Solubilizing Agent | Typical Final Conc. | Mechanism of Action & Considerations |
| PEG400 | 1-10% | A water-miscible polymer that acts as a co-solvent, reducing the polarity of the aqueous environment.[10] Generally low toxicity. |
| Tween 80 / Polysorbate 80 | 0.1-1% | A non-ionic surfactant that forms micelles, encapsulating the hydrophobic compound and presenting a hydrophilic exterior to the water.[10] |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% | Cyclic oligosaccharides with a hydrophilic exterior and a lipophilic core that can form inclusion complexes with poorly soluble drugs, effectively shielding them from water.[3] |
| CMC-Na | 0.5-2% | Sodium carboxymethylcellulose increases the viscosity of the solution and can help maintain a stable suspension of fine particles, preventing aggregation.[10] |
Important: When using these agents, always run a vehicle control (medium + DMSO + solubilizing agent) in your experiment to ensure the excipients themselves do not affect the biological outcome.
Q3: I see crystalline particles in my DMSO stock solution after storing it at -20°C. Is my compound degrading?
Answer:
While degradation in DMSO can occur over long periods, the more likely cause is that the compound has precipitated out of solution upon freezing.
-
Causality: DMSO's freezing point is relatively high (~18.5°C). When a DMSO solution freezes, pure DMSO crystallizes first, effectively increasing the concentration of the solute in the remaining unfrozen liquid. This can push the compound's concentration above its solubility limit, causing it to precipitate. Upon thawing, it may not readily redissolve.
-
Solution: Before each use, bring the stock vial to room temperature and ensure the contents are fully dissolved. Gentle warming (37°C) and vortexing/sonication may be necessary to redissolve any precipitate.
-
Best Practice: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can exacerbate this issue and increase the risk of water absorption by the hygroscopic DMSO.[10]
Q4: How does pH affect the solubility of my quinazolinone cyanamide in aqueous buffers?
Answer:
The pH of the aqueous medium is a critical factor that is often overlooked. The quinazoline ring system contains nitrogen atoms that can act as weak bases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cibtech.org [cibtech.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. ijmsdr.org [ijmsdr.org]
preventing dimerization during quinazolinone cyanamide synthesis
Welcome to the technical support center for the synthesis of quinazolinone cyanamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the prevention of undesired dimerization. Here, we will delve into the mechanistic underpinnings of this challenging reaction, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the successful synthesis of your target molecules.
The Challenge: Dimerization in Quinazolinone Cyanamide Synthesis
The conversion of 2-amino-4(3H)-quinazolinones to their corresponding cyanamides, often achieved through methods like the von Braun reaction using cyanogen bromide, is a crucial step in the synthesis of various biologically active compounds. However, a common and frustrating side reaction is the formation of dimeric impurities. This not only reduces the yield of the desired product but also complicates purification efforts.
Understanding the root cause of dimerization is the first step toward its prevention. Dimerization in this context typically arises from the nucleophilic nature of the 2-amino group of the starting material or the product itself, which can react with an electrophilic species in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for dimer formation in my quinazolinone cyanamide synthesis?
A1: While the exact mechanism can be substrate-dependent, a plausible pathway involves the nucleophilic attack of the 2-amino group of a quinazolinone molecule onto an activated intermediate of another. For instance, in a von Braun-type reaction, the cyanogen bromide can react with one molecule of the 2-amino-4(3H)-quinazolinone to form a reactive N-cyanobromide intermediate. A second molecule of the starting material can then attack this intermediate, leading to the formation of a dimeric species after the elimination of HBr. Basic conditions can also promote dimerization by increasing the nucleophilicity of the amino group.
Q2: I'm observing a significant amount of an unknown, high-molecular-weight byproduct in my mass spectrometry data. Could this be a dimer?
A2: Yes, a dimeric byproduct would have a molecular weight roughly double that of your starting material minus the mass of any small molecules eliminated during the reaction (e.g., HBr). For example, if your starting 2-amino-4(3H)-quinazolinone has a molecular weight of 'M', a common dimer might have a mass of (2*M - mass of HBr). Careful analysis of your MS and NMR data is crucial for characterization.
Q3: Can the choice of base influence the rate of dimerization?
A3: Absolutely. Strong, non-nucleophilic bases can deprotonate the amide nitrogen or the exocyclic amino group, increasing their nucleophilicity and potentially accelerating dimerization. Weaker bases or the use of a proton sponge may be preferable. It's a delicate balance, as a base is often required to neutralize the HBr generated during the reaction.
Q4: Are there alternatives to cyanogen bromide that are less prone to causing dimerization?
A4: While cyanogen bromide is a classic reagent, its high reactivity can sometimes be difficult to control. Newer electrophilic cyanating agents have been developed that may offer milder reaction conditions and improved selectivity.[1] It is worth exploring the literature for modern cyanation methods that are compatible with your specific substrate.
Troubleshooting Guide: Preventing Dimerization
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize dimer formation.
Issue 1: Significant Dimer Formation Observed by LC-MS/TLC
Underlying Cause: The concentration of the nucleophilic 2-amino-4(3H)-quinazolinone is high enough to compete with the desired cyanation reaction. The reaction conditions may be too harsh, or the base used may be too strong.
Solutions:
-
Slow Addition of Reagents: Instead of adding the cyanating agent all at once, a slow, dropwise addition to a solution of the 2-amino-4(3H)-quinazolinone can help to keep the concentration of the reactive intermediate low, thus favoring the intramolecular reaction over the intermolecular dimerization.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. Start at 0 °C or even -20 °C and slowly warm the reaction as needed while monitoring its progress.
-
Choice of Base: Opt for a weaker, non-nucleophilic base. Sterically hindered bases like 2,6-lutidine or proton sponges can be effective in scavenging the acid byproduct without promoting side reactions.
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity. A less polar solvent may disfavor the bimolecular dimerization reaction. Experiment with a range of solvents from polar aprotics like acetonitrile to less polar options like dichloromethane or THF.
Issue 2: Low Yield of the Desired Cyanamide Product
Underlying Cause: This can be a direct consequence of dimerization, but it could also indicate incomplete reaction or degradation of the product.
Solutions:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. This will help you determine the optimal reaction time and prevent the reaction from proceeding for too long, which could lead to product degradation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent side reactions caused by atmospheric oxygen and moisture.[2]
-
Purity of Starting Materials: Ensure that your 2-amino-4(3H)-quinazolinone is pure and dry. Impurities can sometimes catalyze side reactions.
Visualizing the Reaction Pathways
To better understand the competition between the desired reaction and the dimerization pathway, the following diagram illustrates the key steps.
Sources
optimizing reaction time for anthranilic acid condensation with hydrazine
Topic: Optimization of Reaction Kinetics & Yield for 2-Aminobenzhydrazide Synthesis Audience: Senior Chemists, Process Engineers, and Drug Development Scientists
Mechanistic Insight: The Kinetic Barrier
The Core Challenge: The condensation of anthranilic acid (2-aminobenzoic acid) with hydrazine to form 2-aminobenzhydrazide is kinetically hampered by the electronic nature of the substrate.
-
Electronic Deactivation: The ortho-amino group is a strong electron donor (+M effect). This increases the electron density at the carbonyl carbon of the carboxylic acid, rendering it less electrophilic and resistant to nucleophilic attack by hydrazine.
-
Thermodynamic Trap: Under standard thermal conditions, the reaction often stalls or requires prolonged reflux (12–24 hours), leading to thermal decomposition or the formation of the thermodynamic byproduct, N,N'-bis(2-aminobenzoyl)hydrazine (the "dimer"), especially if hydrazine is the limiting reagent.
The Solution: To optimize this reaction, one must overcome the activation energy barrier without triggering dimerization. This is achieved through Microwave Irradiation (MW) for rapid synthesis or Acid-Catalyzed Thermal Reflux for bulk scale-up.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the target condensation product and the risk of dimerization under thermodynamic control.
Optimization Matrix: Process Parameters
The following matrix compares critical process parameters (CPPs) for optimizing reaction time and yield.
| Parameter | Conventional Thermal Reflux | Microwave Assisted (Recommended) | Impact on Quality |
| Reaction Time | 8 – 24 Hours | 10 – 20 Minutes | MW significantly reduces thermal degradation. |
| Solvent | Ethanol (Abs.) or n-Butanol | Ethanol (High dielectric loss) | Ethanol is preferred for MW due to efficient coupling. |
| Stoichiometry | 1:2 to 1:3 (Acid:Hydrazine) | 1:4 (Excess Hydrazine) | Excess hydrazine drives equilibrium and prevents dimerization. |
| Catalyst | Boric Acid (Optional) | None / Acetic Acid (trace) | MW usually requires no catalyst; trace AcOH can activate carbonyl. |
| Yield | 65 – 75% | 85 – 92% | Faster kinetics prevents side reactions. |
Validated Experimental Protocols
Protocol A: High-Throughput Microwave Synthesis (Recommended)
Best for: Library generation, rapid screening, and high purity.
-
Preparation: In a microwave-safe vial (10–30 mL), suspend Anthranilic Acid (1.0 eq) in Ethanol (5–10 volumes) .
-
Addition: Add Hydrazine Hydrate (4.0 eq) dropwise. The excess is crucial to act as both reactant and solvent modifier.
-
Irradiation: Seal the vial. Irradiate at 120°C for 15 minutes (Dynamic Power mode, max 150W).
-
Note: Ensure stirring is set to high to prevent hot spots.
-
-
Workup: Cool the vial to room temperature (RT). The product, 2-aminobenzhydrazide, often crystallizes directly upon cooling.
-
Isolation: Pour the mixture onto crushed ice (approx. 20g). Stir for 10 minutes. Filter the precipitate, wash with cold water (2x) and cold ethanol (1x).
-
Drying: Vacuum dry at 45°C.
Protocol B: Scalable Thermal Reflux
Best for: Gram-scale synthesis where microwave is unavailable.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Loading: Charge Anthranilic Acid (10 g, 73 mmol) and Ethanol (50 mL) .
-
Activation: Add Hydrazine Hydrate (14 mL, ~290 mmol, 4 eq) .
-
Optimization: Add 0.5 eq of Boric Acid if reaction stalls; it forms a reactive acyl borate intermediate.
-
-
Reaction: Reflux at 80°C for 12–16 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 3:1).
-
Concentration: Remove 50% of the solvent under reduced pressure.
-
Crystallization: Cool to 0°C. Filter the solid and recrystallize from ethanol if necessary.
Troubleshooting Guide (FAQ)
Q1: The reaction is stalling at ~50% conversion. How do I push it to completion?
Diagnosis: Equilibrium limitation or water accumulation. Fix:
-
Increase Hydrazine: Ensure you are using at least 4 equivalents of hydrazine hydrate.
-
Remove Water: If running thermally, use a Dean-Stark trap (with Toluene/Butanol) to azeotropically remove water, shifting the equilibrium toward the product.
-
Microwave: Switch to Protocol A. The rapid heating overcomes the activation barrier of the electron-rich ring.
Q2: I am seeing a high melting point impurity (>200°C). What is it?
Diagnosis: Formation of the dimer, N,N'-bis(2-aminobenzoyl)hydrazine . Cause: Localized heating or insufficient hydrazine concentration (the product competes with hydrazine for the starting material). Fix:
-
Dilution: Increase solvent volume.
-
Addition Order: Add the acid to the hydrazine solution, keeping hydrazine in excess at all times.
Q3: My product is oiling out instead of crystallizing.
Diagnosis: Presence of unreacted hydrazine or residual solvent. Fix:
-
Ice Quench: Pour the reaction mixture slowly into crushed ice with vigorous stirring. This usually forces precipitation.
-
Scratching: Scratch the side of the flask with a glass rod to induce nucleation.
-
Seed: Add a seed crystal of pure 2-aminobenzhydrazide if available.
Q4: The product color is dark brown/red instead of off-white.
Diagnosis: Oxidation of the amino group (aniline derivative) or hydrazine decomposition. Fix:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Recrystallization: Recrystallize from hot ethanol with activated charcoal (carbon) to remove colored impurities.
Logic Flow & Decision Tree
Figure 2: Troubleshooting decision tree for yield and purity optimization.
References
-
Microwave-Assisted Synthesis of Hydrazides
-
Catalytic Mechanisms (Anthranilic Acid Reactivity)
- Dirksen, A., et al. (2006). "Nucleophilic Catalysis of Hydrazone Formation." Journal of the American Chemical Society.
-
General Hydrazide Synthesis & Optimization
- Wade, L. G. Organic Chemistry. "Nucleophilic Acyl Substitution: Amides and Hydrazides.
Sources
Technical Support Center: Troubleshooting Quinazolinone N-Cyanation
This guide addresses the technical challenges associated with the N-cyanation of quinazolin-4(3H)-ones , a transformation often plagued by low purity due to the ambident nucleophilicity of the lactam core and the instability of cyanating agents.
Topic: Improving Purity Profiles in N-Cyanation of Quinazolin-4-ones User Level: Advanced / Research Scientist Content Type: Technical Guide & Troubleshooting Matrix
Core Analysis: Why Purity Fails
The N-cyanation of quinazolinones involves replacing the N3-proton with a nitrile group (
-
Ambident Nucleophilicity (Regioselectivity): The quinazolinone anion can react at either the Nitrogen (N3) or the Oxygen (O4) . While N-cyanation is thermodynamically preferred in many solvents, kinetic O-cyanation produces unstable cyanates that degrade into complex mixtures.
-
Hydrolytic Instability: The product, an N-cyano lactam (acyl cyanamide), is highly susceptible to hydrolysis. Moisture traces convert the desired
group into an N-carbamoyl (urea) impurity ( ), which is often inseparable by standard chromatography. -
Reagent Degradation: Cyanogen bromide (BrCN) is the standard reagent but readily trimerizes to cyanuric bromide or hydrolyzes to HBr and cyanic acid, both of which catalyze side reactions.
Diagnostic Workflow
Use this decision tree to identify the root cause of your impurity profile.
Figure 1: Diagnostic logic for identifying the source of contamination based on impurity type.
Phase 1: Reagent Quality & Setup (Pre-Reaction)
The "Hidden" Variable: Cyanogen Bromide (BrCN) Commercial BrCN is often contaminated with HBr and cyanuric bromide (trimer).
-
Visual Check: Pure BrCN is colorless/white. Yellow or brown crystals indicate decomposition.
-
Protocol: If yellow, distill or sublime BrCN before use. Alternatively, prepare fresh BrCN in situ or use a 3.0 M solution in DCM/MeCN, which is often more stable than the solid.
Solvent Integrity The formation of the Urea Impurity is the #1 failure mode.
-
Requirement: Solvents (THF, DMF, MeCN) must be anhydrous (<50 ppm water).
-
The Trap: N-cyano quinazolinones are electrophilic. During aqueous workup, if the pH is too high (basic) or too low (acidic), the nitrile hydrates rapidly.
Phase 2: Reaction Conditions & Selectivity
Mechanism & Regioselectivity
The quinazolinone anion is a resonance hybrid. The "Hard-Soft Acid Base" (HSAB) theory dictates the outcome:
-
N-Attack (Desired): Favored by thermodynamic control and soft counter-ions.
-
O-Attack (Undesired): Favored by kinetic control (low temp) and hard counter-ions (Li+, Na+ in some contexts) or high polarity solvents that solvate the cation, leaving the "naked" oxygen anion exposed.
Table 1: Base & Solvent Effects on Selectivity
| Condition Set | Base | Solvent | Dominant Outcome | Risk Factor |
| Standard | NaH (1.2 eq) | THF/DMF | High N-Selectivity | Strong base ensures full deprotonation; H2 byproduct is clean. |
| Mild | K2CO3 / Cs2CO3 | Acetone/MeCN | Mixed N/O | Heterogeneous reaction; often incomplete; O-alkylation competes. |
| Organic Base | TEA / DIPEA | DCM | Low Conversion | Base often too weak (pKa ~10) to fully deprotonate quinazolinone (pKa ~10-11). |
Phase 3: Workup & Purification (Post-Reaction)
Crucial Step: Quenching Never quench with strong acid or base.
-
Correct Protocol: Quench with saturated NH4Cl (mildly acidic/buffered) or water at 0°C .
-
Extraction: Extract immediately into EtOAc or DCM. Do not let the organic layer sit in contact with the aqueous phase.
Purification Hazards
-
Silica Gel: The acidity of silica can hydrolyze the N-CN group.
-
Fix: Pre-treat silica with 1% Triethylamine (TEA) in hexanes to neutralize active sites, or use neutral alumina.
Validated Protocol: N-Cyanation of Quinazolin-4-one
Objective: Synthesis of 3-cyanoquinazolin-4(3H)-one with >95% purity.
Reagents:
-
Quinazolin-4(3H)-one (1.0 equiv)
-
Sodium Hydride (60% in oil) (1.2 equiv)
-
Cyanogen Bromide (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH in THF at 0°C. Add Quinazolinone portion-wise. Stir at 0°C for 30 min, then warm to RT for 30 min. Evolution of H2 gas should cease.
-
Cooling: Cool the reaction mixture to -78°C (Dry ice/Acetone). This is critical to suppress O-attack and polymerization.
-
Addition: Add BrCN (solution in THF) dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Do not heat to reflux.
-
Monitoring: Check TLC. If SM remains, do not add more BrCN immediately; check if the base was sufficient.
-
Workup: Quench with sat. NH4Cl at 0°C. Extract 3x with EtOAc. Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: Flash chromatography on neutralized silica (Hexane/EtOAc).
FAQ: Troubleshooting Specific Issues
Q: My product has a mass of [M+18]. What happened? A: You have formed the urea derivative (N-CONH2). This occurs via hydrolysis of the nitrile.
-
Fix: Ensure solvents are anhydrous. Reduce the time the product spends in the aqueous workup. Store the final product in a desiccator; N-cyano amides are hygroscopic and reactive.
Q: The reaction turns black and tarry. A: This indicates polymerization of BrCN or decomposition of the product.
-
Fix: Your temperature was likely too high. Keep the addition at -78°C or -40°C. Ensure the BrCN is colorless before use.
Q: I see two spots on TLC with similar Rf values. A: One is likely the O-cyano isomer (cyanate).
-
Fix: Switch to a "softer" base cation (e.g., use KHMDS instead of LiHMDS) or allow the reaction to stir longer at RT to allow thermodynamic equilibration to the more stable N-isomer (if the O-isomer is reversible, though O-cyanates often rearrange or decompose).
Q: Can I use DIPEA or TEA instead of NaH? A: Generally, no . The pKa of quinazolinone N-H is ~10.5. TEA (pKa ~10.7) does not drive the equilibrium enough for a clean reaction with BrCN, leading to slow kinetics and high byproduct formation. An anionic nucleophile (using NaH) is far superior.
References
-
Cyanogen Bromide Handling & Properties
-
Organic Syntheses, Coll.[1] Vol. 2, p.150 (1943). Procedure for preparation and purification of BrCN.
-
-
N-Cyanation of Amines/Heterocycles
- Mai, K., & Patil, G. (1986). "Facile synthesis of cyanamides from amines". Synthetic Communications. Describes the general reactivity of amines with BrCN.
-
Quinazolinone Alkylation Selectivity (Ambident Nucleophiles)
- L. V. G. Nargund et al. (1995). "Synthesis and antibacterial activity of some substituted quinazolin-4(3H)-ones". Arzneimittelforschung.
-
Troubleshooting Heterocycle Synthesis
- BenchChem Technical Guides. "Troubleshooting guide for the synthesis of heterocyclic compounds".
Sources
Technical Support Center: Recrystallization of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the recrystallization of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide. The information herein is synthesized from established principles of crystallization and publicly available data on the purification of structurally related quinazolinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, providing explanations and actionable solutions.
Question 1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
Answer: This indicates that the solvent is a poor choice for your compound at the concentration you are attempting. The fundamental principle of recrystallization is that the solute should have high solubility in the hot solvent and low solubility in the cold solvent.
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, preventing the crystal lattice from breaking down. The polarity mismatch between your highly polar quinazolinone derivative and a non-polar solvent is a common cause.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent in small increments. However, be mindful that excessive solvent can lead to low recovery yields.
-
Switch to a More Polar Solvent: Quinazolinones are generally polar molecules. If you are using a non-polar solvent like hexane or toluene, switch to a more polar option such as ethanol, methanol, or ethyl acetate. Studies on similar quinazolinone derivatives have shown good solubility in polar solvents like N,N-dimethylformamide (DMF).[1][2]
-
Use a Solvent Mixture: A mixture of solvents can fine-tune the solvating power. For instance, if your compound is sparingly soluble in ethanol, you can add a small amount of a more powerful solvent like DMF or dimethyl sulfoxide (DMSO) to the hot mixture to achieve dissolution. Subsequently, the addition of the less polar solvent upon cooling can induce crystallization.
-
Question 2: My compound dissolves, but it "oils out" upon cooling instead of forming crystals. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a high degree upon cooling, or when the melting point of the solute is lower than the boiling point of the solvent.
-
Causality: The high concentration of the solute in the cooling solution favors the formation of an amorphous, supercooled liquid over an ordered crystal structure. Impurities can also sometimes promote oiling out.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oiling out.
-
Reduce the Initial Concentration: Use more solvent to dissolve the compound initially. This will lower the saturation level upon cooling.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Change the Solvent System: A different solvent or a solvent mixture may have a more suitable solubility profile to prevent oiling out.
-
Question 3: I have obtained crystals, but the yield is very low. How can I improve my recovery?
Answer: A low yield suggests that a significant amount of your compound remains dissolved in the cold solvent (the mother liquor).
-
Causality: The chosen solvent may have a relatively high solvating power for your compound even at low temperatures. Alternatively, you may have used an excessive volume of solvent.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cool for a Longer Period: Ensure the solution has reached its minimum temperature (e.g., in an ice bath) and allow sufficient time for crystallization to complete.
-
Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
Change the Solvent: Select a solvent in which your compound has a steeper solubility curve (i.e., a larger difference in solubility between hot and cold).
-
Question 4: The purity of my recrystallized product has not improved significantly. What went wrong?
Answer: This indicates that the impurities have similar solubility characteristics to your target compound in the chosen solvent, or that the impurities were co-precipitated.
-
Causality: If the impurities are co-crystallizing with your product, the solvent is not effectively discriminating between the two.
-
Troubleshooting Steps:
-
Choose a Different Solvent: The ideal recrystallization solvent will dissolve the impurities well even when cold, or not dissolve them at all, even when hot.
-
Perform a Hot Filtration: If the impurity is insoluble in the hot solvent, perform a filtration of the hot solution to remove it before allowing the solution to cool.
-
Consider a Two-Solvent System: A two-solvent system can sometimes be more effective at excluding impurities. One solvent should dissolve both the compound and the impurity, while the second (miscible with the first) should be a poor solvent for the compound but a good solvent for the impurity.
-
Repeat the Recrystallization: A second recrystallization in the same or a different solvent can further enhance purity.
-
Recommended Recrystallization Protocol for this compound
This protocol is based on the successful recrystallization of structurally analogous compounds, such as N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, which has been recrystallized from ethanol.[3]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and a stir bar.
-
Gently heat the mixture with stirring on a hot plate.
-
Continue adding ethanol in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove all traces of the solvent.
-
Data on Potential Recrystallization Solvents
The following table summarizes potential solvents for the recrystallization of this compound, based on their use with similar quinazolinone derivatives.[3][4][5][6]
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use with Quinazolinones |
| Ethanol | 78 | Polar | Successfully used for recrystallizing closely related quinazolinone derivatives.[3] Good general-purpose solvent for polar organic molecules. |
| Methanol | 65 | Polar | Similar to ethanol, often provides good solubility for polar compounds. |
| Ethyl Acetate | 77 | Medium Polarity | Can be a good choice if ethanol or methanol are too strong as solvents. |
| Acetonitrile | 82 | Polar Aprotic | Used in the synthesis of some quinazolinones, suggesting it could be a suitable recrystallization solvent.[4] |
| Toluene | 111 | Non-polar | Less likely to be a good primary solvent due to the polar nature of the quinazolinone core, but could be useful in a two-solvent system. |
| Water | 100 | Very Polar | While some simple quinazolinones have slight water solubility, the cyanamide group may alter this.[7] Could be used as an anti-solvent with a more soluble organic solvent. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | Known to be a good solvent for many quinazoline derivatives, but its high boiling point can make it difficult to remove.[1][4] Best used sparingly or in a solvent mixture. |
| Acetic Acid | 118 | Polar Protic | Used as a reaction solvent for some quinazolinone syntheses.[6][8] Its acidic nature may affect the stability of the cyanamide group. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. [Link]
-
Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides. American Journal of Organic Chemistry. [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Erudition. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
-
Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. UMassD Repository. [Link]
-
Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. [Link]
-
Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. [Link]
-
Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. Revista Electronica de Veterinaria. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
Sources
- 1. cibtech.org [cibtech.org]
- 2. benchchem.com [benchchem.com]
- 3. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. veterinaria.org [veterinaria.org]
- 8. sapub.org [sapub.org]
resolving side products in the synthesis of 3-aminoquinazolinone derivatives
Topic: Resolving Side Products & Impurities in 3-Amino-2-Substituted-Quinazolin-4(3H)-one Synthesis Reference Code: TS-QZN-003 Status: Active Guide
The Mechanistic Landscape: Why Side Products Form
To resolve impurities, you must understand the competition between kinetic and thermodynamic control in this reaction. The synthesis of 3-aminoquinazolinones typically involves the nucleophilic attack of hydrazine hydrate on a 2-substituted-3,1-benzoxazin-4-one.
This is a two-step sequence occurring in one pot:
-
Ring Opening (Kinetic Product): Hydrazine attacks the electrophilic carbonyl at position 4 of the benzoxazinone, cleaving the lactone ring to form an
-acylanthranilic hydrazide intermediate. -
Recyclization (Thermodynamic Product): The hydrazide amino group attacks the amide carbonyl (originally position 2), followed by dehydration to close the quinazolinone ring.
The Critical Failure Point: The activation energy for Step 2 (Recyclization) is significantly higher than Step 1. If the reaction temperature is too low or the solvent is too wet, the reaction "stalls" at the open-chain hydrazide. Conversely, if the stoichiometry is off, the highly reactive benzoxazinone starting material can react with the newly formed 3-amino product, creating dimers.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the competition between the target cyclization, the stalled intermediate, and dimerization.
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users during HPLC/TLC/NMR analysis.
Scenario A: The "Stalled" Intermediate
User Question: "My product precipitates as a white solid, but the melting point is lower than reported. The IR spectrum shows broad peaks around 3200–3400 cm⁻¹ and a carbonyl stretch at 1660 cm⁻¹. What happened?"
Diagnosis: You have isolated the uncyclized
-
Cause: Insufficient heat or reaction time. The ring-opening happened, but the ring-closing (dehydration) did not. This is common when using ethanol (bp 78°C) without a catalyst.
-
Resolution:
-
Do not discard. This intermediate can be converted to the product.[1]
-
Protocol: Resuspend the solid in a higher boiling solvent (e.g., n-butanol, bp 117°C) or add a dehydrating agent (acetic anhydride or catalytic POCl
) and reflux for an additional 2–4 hours. -
Check: The broad NH/NH
bands in IR should sharpen or disappear as the ring closes.
-
Scenario B: The "Double-Reacted" Dimer
User Question: "I see a high molecular weight impurity (M+ = 2x Target - N2H4) that is very insoluble. It persists even after recrystallization."
Diagnosis: You have formed the 3-(2-benzamidobenzamido)quinazolinone dimer .
-
Cause: Hydrazine Starvation. If hydrazine is the limiting reagent or added too slowly, the highly reactive benzoxazinone starting material reacts with the amino group of your formed product (which acts as a nucleophile) instead of hydrazine.
-
Resolution:
-
Prevention (Crucial): Always use a significant excess of hydrazine hydrate (at least 3–5 equivalents) relative to the benzoxazinone.
-
Order of Addition: Add the benzoxazinone to the hydrazine solution, ensuring hydrazine is always in excess during the mixing phase.
-
Scenario C: Hydrolysis Reversion
User Question: "My reaction mixture turned into a clear solution, but upon acidification, I isolated a carboxylic acid (soluble in sodium bicarbonate). Yield is very low."
Diagnosis: Hydrolysis of the benzoxazinone ring back to
-
Cause: Wet solvents or "old" benzoxazinone. Benzoxazinones are essentially cyclic mixed anhydrides; they are extremely moisture-sensitive.
-
Resolution:
-
Ensure all solvents are dry (anhydrous ethanol/butanol).
-
Verify the quality of the starting benzoxazinone (check IR for anhydride doublets at 1780/1760 cm⁻¹; if absent, it has already hydrolyzed).
-
Optimized Synthesis Protocol
To minimize side products, strict adherence to stoichiometry and temperature is required.
Reagents:
-
2-Substituted-3,1-benzoxazin-4-one (1.0 eq)
-
Hydrazine Hydrate (99%) (3.0 – 5.0 eq ) — Excess is critical to prevent dimerization.
-
Solvent: n-Butanol (Preferred for thermal cyclization) or Ethanol (requires longer reflux).
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1 | Prepare Solution A | Dissolve Hydrazine Hydrate (5 eq) in n-butanol. |
| 2 | Addition | Add Benzoxazinone (1 eq) to Solution A slowly at room temperature. |
| 3 | Reflux | Heat to reflux (117°C) for 3–6 hours. |
| 4 | Monitoring | Check TLC. If "Intermediate" spot persists, add cat. acetic acid.[1] |
| 5 | Isolation | Cool to RT. The product usually crystallizes. Filter and wash with cold ethanol. |
Diagnostic Decision Tree
Use this logic flow to identify your isolated solid.
Figure 2: Diagnostic logic for identifying solid precipitates in quinazolinone synthesis.
References
-
El-Hashash, M. A., et al. (2011).[2] "Synthesis and Antimicrobial Activity of Some New Benzoxazinone and Quinazolinone Candidates." Molecules.
-
Rizk, S. A. (2011). "Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives." International Journal of Chemical Science and Technology.
-
Tirola, C., et al. (2022).[3][4] "Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones." Molecules.
-
Sigma-Aldrich. "3-Amino-2-methyl-4(3H)quinazolinone Product Sheet."
Sources
scale-up challenges for (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide production
This technical guide addresses the scale-up production of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide , a functionalized quinazolinone derivative often utilized as a high-value intermediate in the synthesis of fused heterocyclic systems (e.g., [1,2,4]triazolo[1,5-c]quinazolines) or as a bioactive scaffold in kinase inhibitor research.
The following protocols and troubleshooting frameworks are designed for process chemists transitioning from milligram-scale optimization to multigram/kilogram pilot batches.
Technical Support Center: Scale-Up & Troubleshooting Guide
Synthetic Workflow & Critical Control Points (CCPs)
The production relies on a linear three-step sequence. The most common failure mode in scale-up is the carry-over of impurities from the benzoxazinone intermediate, which severely degrades the yield of the final cyanamide coupling.
Figure 1: Synthetic workflow highlighting the critical pathway and the risk of thermal cyclization to the triazole impurity.
Troubleshooting Guide: Question & Answer
Phase 1: Benzoxazinone Formation (Acetanthranil)
Q: Why does my benzoxazinone intermediate turn into a sticky gum instead of a solid upon isolation? A: This is a classic sign of hydrolysis or incomplete acetic acid removal . The benzoxazinone ring is moisture-sensitive.[1]
-
Mechanism: Residual acetic acid traps moisture, reverting the ring back to N-acetylanthranilic acid, which prevents crystallization.
-
Solution:
-
Azeotropic Distillation: Use toluene or heptane to co-distill the acetic acid/anhydride mixture during concentration.
-
Rapid Quench: Pour the hot reaction mixture into crushed ice with vigorous stirring. The thermal shock promotes rapid precipitation before hydrolysis can occur.
-
Drying: Vacuum dry at <50°C. Do not air dry in humid environments.
-
Phase 2: Hydrazine Condensation (3-Amino-quinazolinone)
Q: I am seeing a "dimer" impurity (Bis-quinazolinone) in the HPLC traces. How do I stop this? A: The "dimer" (3,3'-(hydrazine-1,2-diyl)bis(2-methylquinazolin-4(3H)-one)) forms when the hydrazine concentration is too low relative to the benzoxazinone.
-
Cause: In scale-up, adding hydrazine to the benzoxazinone (inverse addition) creates localized zones where benzoxazinone is in excess, favoring the double attack on hydrazine.
-
Protocol Adjustment: Always add the benzoxazinone solution TO the hydrazine hydrate solution (Normal Addition) at low temperature (0–5°C). Ensure hydrazine is present in at least 1.5 – 2.0 equivalents.
Phase 3: Cyanamide Formation (The Critical Step)
Q: The reaction with Cyanogen Bromide (BrCN) stalls at 60-70% conversion. Adding more BrCN doesn't help. A: This is likely a pH control issue .
-
Mechanism: The reaction generates HBr as a byproduct. If the pH drops below 4, the amino group of the starting material becomes protonated (
), rendering it non-nucleophilic. -
Fix: Maintain the reaction pH between 7.0 and 8.0 using Sodium Acetate (NaOAc) or Sodium Bicarbonate.
-
Note: Do not use strong bases (NaOH, KOH) as they catalyze the hydrolysis of BrCN to cyanate/bromide or promote cyclization to the triazole.
-
Q: I isolated the product, but the melting point is 30°C higher than reported, and it’s insoluble in expected solvents. What happened? A: You likely formed the cyclized [1,2,4]triazolo[1,5-c]quinazoline byproduct.
-
Cause: The linear cyanamide intermediate is thermally unstable. If the reaction temperature exceeded 20°C or if the workup involved heating, the nitrile group undergoes intramolecular attack by the quinazolinone carbonyl oxygen (or nitrogen tautomer).
-
Scale-Up Control:
-
Keep reaction temperature strictly < 5°C .
-
Perform the quench and filtration cold.[2]
-
Avoid oven drying > 40°C; use vacuum desiccation over
.
-
Safety & Handling: Cyanogen Bromide (Scale-Up)
Handling BrCN at gram/kilogram scale presents severe toxicity and volatility hazards.
| Hazard | Scale-Up Mitigation Strategy |
| Volatility | BrCN sublimes at RT. Weigh solids in a pre-tared, closed vessel inside a fume hood. Never weigh on an open bench. |
| Toxicity (HCN) | Acidification releases HCN gas.[3] All waste streams (mother liquors) must be quenched with 10% NaOCl (Bleach) or NaOH (pH > 10) before disposal. |
| Exotherm | The reaction with amines is exothermic. On scale, dose BrCN as a solution (in MeCN or DCM) rather than adding solid, to control heat generation. |
Detailed Experimental Protocol (Validated for 10g Scale)
Step 3: Synthesis of this compound
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 3-amino-2-methylquinazolin-4(3H)-one (10.0 g, 57.1 mmol) and Sodium Acetate (anhydrous, 7.0 g, 85.3 mmol).
-
Solvent: Add Methanol/Water (1:1 v/v) (150 mL). The starting material may be partially suspended.
-
Cooling: Cool the slurry to 0–5°C using an ice/salt bath.
-
Addition: Dissolve Cyanogen Bromide (6.65 g, 62.8 mmol, 1.1 eq) in minimal Acetonitrile or Methanol (20 mL). Add this solution dropwise over 30 minutes, maintaining internal temperature < 5°C.
-
Reaction: Stir at 0–5°C for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1). The suspension typically clears then reprecipitates the product.
-
Quench: Add cold water (100 mL). Stir for 15 minutes.
-
Filtration: Filter the white precipitate. Wash the cake with cold water (2 x 50 mL) to remove residual NaOAc and HBr salts.
-
Drying: Dry under high vacuum at ambient temperature (20–25°C) for 12 hours.
-
Yield Expectation: 85–92%.
-
Appearance: White to off-white microcrystalline solid.
-
Impurity Profile & Analytical Data
| Impurity | Origin | Retention Time (Relative) | Removal Strategy |
| Unreacted Amine | Incomplete reaction (pH too low) | 0.8 | Wash crude solid with dilute HCl (product is less basic). |
| Triazole Cyclizate | Thermal degradation / High pH | 1.2 | Recrystallization from EtOH (difficult), prevention is key. |
| Bis-quinazolinone | Step 2 carry-over | 1.5 | Must be removed at Step 2 (insoluble in most solvents). |
References
-
BenchChem Technical Support. (2025).[2] Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. BenchChem. Link
-
Ghorab, M. M., et al. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues. Arabian Journal of Chemistry. Link
-
Occupational Safety & Health Administration (OSHA). (2024). Cyanogen Bromide: Handling and Safety Data Sheet. Link
-
Kotgire, S. S., et al. (2025). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. PharmaInfo. Link
-
National Institutes of Health (NIH). (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. PubMed Central. Link
Sources
Validation & Comparative
1H NMR Spectral Analysis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide: A Comparative Guide
Introduction
In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is of paramount importance due to the broad spectrum of biological activities exhibited by its derivatives.[1] The precise characterization of these molecules is fundamental to understanding their structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides unparalleled insight into the molecular structure in solution.
This technical guide offers an in-depth analysis of the 1H NMR spectrum of a specific quinazolinone derivative, (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide. We will dissect its spectral features and compare them with those of structurally related analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals. This guide emphasizes the "why" behind the spectral observations, grounding the analysis in the fundamental principles of NMR spectroscopy.
The Target Molecule: this compound
The structure of this compound incorporates the core quinazolinone ring system, a methyl group at the 2-position, and a cyanamide moiety at the 3-position. Each of these features will have a distinct influence on the 1H NMR spectrum.
Predicted 1H NMR Spectral Features of this compound
A detailed analysis of the expected 1H NMR spectrum is crucial for structural confirmation. While a definitive, published spectrum for this exact compound was not found in the initial search, we can predict the chemical shifts and multiplicities based on the analysis of similar structures and fundamental NMR principles.
Key Proton Environments and Their Expected Signals:
-
Methyl Protons (C2-CH₃): Protons of a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring system typically resonate in the upfield region. For 2-methyl-3-substituted-quinazolin-4(3H)-ones, this signal is often a sharp singlet appearing around δ 2.2-2.6 ppm .[2][3] The singlet multiplicity arises from the absence of adjacent protons for coupling.
-
Aromatic Protons (Quinazolinone Ring): The four protons on the benzene ring of the quinazolinone core (H5, H6, H7, and H8) will exhibit characteristic signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm .[1][4] The exact chemical shifts and coupling patterns are influenced by the electronic effects of the carbonyl group and the fused pyrimidinone ring.
-
H5 Proton: This proton is situated peri to the carbonyl group and is expected to be the most deshielded due to the anisotropic effect of the C=O bond. It will likely appear as a doublet of doublets around δ 8.1-8.3 ppm .[4]
-
H7 Proton: This proton is expected to be a triplet of doublets, appearing further upfield than H5, typically in the range of δ 7.7-7.9 ppm .[4]
-
H8 Proton: This proton will likely be a doublet of doublets, appearing around δ 7.7-7.8 ppm .[4]
-
H6 Proton: This proton is expected to be a triplet of doublets and is generally the most shielded of the aromatic protons, resonating around δ 7.5-7.6 ppm .[4]
-
The presence of the cyanamide group at the N3-position is not expected to have a dramatic effect on the chemical shifts of the aromatic protons compared to other N3-substituents, as its electronic influence is primarily on the pyrimidinone ring.
Comparative Spectral Analysis
To contextualize the predicted spectrum of our target molecule, it is instructive to compare it with the known 1H NMR data of structurally similar compounds.
Alternative 1: 2-Methyl-3-phenylquinazolin-4(3H)-one
This analog replaces the cyanamide group with a phenyl group. The key difference in its 1H NMR spectrum will be the appearance of signals for the phenyl protons, typically as a multiplet in the aromatic region. The methyl and quinazolinone aromatic protons will have similar chemical shifts to our target molecule. For instance, in one study, the methyl protons of 2-methyl-3-phenylquinazolin-4(3H)-one appeared as a singlet at δ 2.40 ppm , and the aromatic protons were observed as multiplets between δ 7.08 and 7.61 ppm .[3]
Alternative 2: Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
This compound features an ethyl acetate group at the N3-position. Its 1H NMR spectrum shows a singlet for the methyl group at δ 2.59 ppm . The protons of the ethyl group give rise to a quartet around δ 4.20-4.35 ppm (CH₂) and a triplet around δ 1.20-1.35 ppm (CH₃). The methylene protons adjacent to the nitrogen (N-CH₂) appear as a singlet at δ 4.90 ppm . The aromatic protons of the quinazolinone ring are observed between δ 7.50 and 8.25 ppm .[2]
Data Summary for Comparison
| Compound | Methyl (C2-CH₃) Protons (δ ppm) | Aromatic Protons (δ ppm) | Other Key Signals (δ ppm) |
| This compound (Predicted) | ~2.2 - 2.6 (s) | ~7.5 - 8.3 (m) | - |
| 2-Methyl-3-phenylquinazolin-4(3H)-one | 2.40 (s)[3] | 7.08 - 7.61 (m)[3] | Phenyl protons |
| Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate | 2.59 (s)[2] | 7.50 - 8.25 (m)[2] | 4.90 (s, N-CH₂), 4.20-4.35 (q, O-CH₂), 1.20-1.35 (t, CH₃)[2] |
| 2-({2-[Pyrrolidinomethyl]quinazolin-4-one-3-yl}methyl)benzonitrile | - | 6.94 - 8.34 (m)[4] | 5.92 (s, N-CH₂-Ar), 3.64 (s, (N=C)CH₂-N), 2.52 (m, N(CH₂)₂), 1.62 (m, (CH₂)₂)[4] |
This comparative table highlights how modifications to the substituent at the N3-position introduce characteristic signals in the 1H NMR spectrum, while the core signals of the 2-methylquinazolinone scaffold remain relatively consistent.
Experimental Protocol for 1H NMR Analysis
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following experimental protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, for optimal signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. Typical parameters include:
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm or CDCl₃ at δ 7.26 ppm).[5]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.
-
Workflow for Spectral Analysis
Caption: Workflow for the 1H NMR analysis of this compound.
Structural Elucidation Logic
The process of confirming the structure of this compound from its 1H NMR spectrum follows a logical progression.
Caption: Logical flow for the structural elucidation from 1H NMR data.
Conclusion
The 1H NMR spectral analysis of this compound, when approached systematically and with a comparative mindset, provides unambiguous confirmation of its chemical structure. By understanding the influence of each structural component on the resulting spectrum and comparing it with known analogs, researchers can confidently interpret their data. The protocols and logical workflows presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel quinazolinone derivatives, ultimately aiding in the advancement of drug discovery and development.
References
- Aboul Wafa, O. M., et al. (2018). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides. American Journal of Organic Chemistry, 8(1), 1-8.
-
Yuan, Z., et al. (2020). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Molecules, 25(22), 5369. [Link]
- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
- Al-Suwaidan, I. A., et al. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Heterocyclic Chemistry, 53(2), 311-331.
- Armarego, W. L. F. (1966). Heterocyclic compounds. Part II. The nuclear magnetic resonance spectra of quinazoline and its monosubstituted derivatives. Journal of the Chemical Society B: Physical Organic, 191-195.
- Kotgire, S. S., et al. (2010). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Pharmaceutical Sciences and Research, 2(9), 518-522.
- University of Regensburg. Chemical Shifts.
- Yadav, G., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Akinremi, C. A., et al. (2020). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Chemistry & Chemical Technology, 14(4), 481-490.
Sources
- 1. scispace.com [scispace.com]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Characteristic IR Absorption Bands of Quinazolinone Cyanamide Functional Group
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spectroscopic Signature
In medicinal chemistry, the quinazolinone cyanamide moiety represents a high-value pharmacophore, often serving as a precursor to fused heterocyclic systems (e.g., triazoloquinazolines) or as a bioisostere for guanidines. However, its characterization presents a unique challenge: distinguishing the N-cyano (
This guide provides a definitive spectral analysis of the quinazolinone cyanamide group, focusing on the electronic causality behind band shifts and offering a validated protocol for their identification.
Core Spectral Analysis: Decoding the Fingerprint
The infrared spectrum of a quinazolinone cyanamide is defined by the interplay between the electron-withdrawing cyanamide group and the conjugated quinazolinone scaffold.
A. The Diagnostic Cyanamide Band ( )
Unlike standard aromatic nitriles, the cyanamide group attached to the quinazolinone nitrogen (typically N3 or an exocyclic amine) exhibits a distinct vibrational profile.
-
Frequency: 2220 – 2250 cm⁻¹
-
Intensity: Strong to Very Strong (vs)
-
Mechanistic Insight: The
bond possesses a larger dipole moment change ( ) during vibration compared to a bond.[1] The lone pair on the nitrogen atom can donate into the orbital of the nitrile, but the strong electron-withdrawing nature of the quinazolinone ring often restricts this resonance, keeping the bond order high and the frequency distinct.
B. The Carbonyl Blue Shift ( )
The carbonyl stretch is the secondary confirmation marker. In a standard unsubstituted quinazolinone (
-
Observed Shift: Upon N-cyanation, the carbonyl band typically shifts to 1700–1725 cm⁻¹ .
-
Causality: The N-cyano group is strongly electron-withdrawing (inductive effect,
). It pulls electron density away from the lactam nitrogen, reducing the nitrogen's ability to donate its lone pair into the carbonyl oxygen. This increases the double-bond character of the bond, raising its vibrational frequency (a "blue shift").
C. The "Silent" Region (Absence of N-H)
A critical negative control is the disappearance of the amide/amine
-
Precursor: Broad band at 3100–3400 cm⁻¹ .
-
Product (N-Cyanamide): Absent . (Note: If the cyanamide is on an exocyclic amine, one N-H band will remain, but the frequency will sharpen).
Comparative Analysis: Quinazolinone Cyanamide vs. Alternatives
The following table contrasts the target functional group with its structural analogs to facilitate rapid spectral differentiation.
| Feature | Quinazolinone Cyanamide ( | Standard Quinazolinone ( | Aromatic Nitrile ( | Carbodiimide ( |
| Primary Band ( | 2220–2250 cm⁻¹ (Strong) | Absent | 2220–2240 cm⁻¹ (Med/Weak) | ~2130–2150 cm⁻¹ (Strong, Split) |
| Carbonyl Band ( | 1700–1725 cm⁻¹ (Sharp) | 1660–1690 cm⁻¹ (Broad) | ~1680 cm⁻¹ (if present) | Variable |
| N-H Stretch | Absent (for N3-cyano) | 3100–3400 cm⁻¹ (Broad) | Absent | Absent |
| Electronic Effect | Strong EWG (Blue shift of C=O) | Resonance Donor (Red shift of C=O) | Weak conjugation | Cumulated double bonds |
Experimental Protocol: Synthesis & Characterization Workflow
Objective: Synthesize N-cyanoquinazolin-4(3H)-one and validate its structure via IR.
Phase 1: Synthesis (Cyanogen Bromide Method)
-
Reagents: Quinazolin-4(3H)-one (1.0 eq), Cyanogen Bromide (BrCN, 1.1 eq), K₂CO₃ (anhydrous), Acetone/DMF.
-
Procedure:
-
Dissolve quinazolinone in dry acetone/DMF.
-
Add K₂CO₃ and stir for 30 min to generate the N-anion.
-
Cool to 0°C and add BrCN portion-wise (Caution: BrCN is highly toxic).
-
Stir at RT for 4–6 hours.
-
Precipitate with ice water, filter, and recrystallize from ethanol.
-
Phase 2: IR Sample Preparation (The "Self-Validating" Step)
To ensure the band observed is intrinsic and not an artifact, use the Solid-State Dispersion Method (KBr Pellet) .
-
Blank: Run a background scan of the empty sample holder.
-
Preparation: Grind 1 mg of dry sample with 100 mg of spectroscopic-grade KBr. Press into a transparent pellet.
-
Measurement: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Validation Check:
-
Is the peak at 2230 cm⁻¹ sharp? (Broad peaks suggest moisture/hydrolysis to urea).
-
Is the C=O above 1700 cm⁻¹? (If <1680 cm⁻¹, reaction is incomplete).[2]
-
Decision Logic & Visualization
The following diagram illustrates the logical flow for assigning the quinazolinone cyanamide structure based on spectral data.
Caption: Logical flowchart for spectral validation of N-cyanoquinazolinone derivatives.
Troubleshooting & Common Pitfalls
-
Hydrolysis to Urea:
-
Tautomerization (2-amino derivatives):
-
If the cyanamide is at the 2-position (
), it may exist as a guanidine tautomer. This results in a complex "fingerprint" with multiple bands in the 1600–1650 cm⁻¹ region ( deformation) rather than a clean single cyanamide peak.
-
-
Solvent Peaks:
-
Avoid using nitrile-containing solvents (e.g., Acetonitrile) for recrystallization, or dry thoroughly. Residual MeCN shows a weak band at 2253 cm⁻¹, which can be mistaken for a weak cyanamide signal.
-
References
-
Vertex AI Search. (2024). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters. National Institutes of Health (PMC). Retrieved from [Link]
-
Cho, M., et al. (2018).[6] Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B. Retrieved from [Link]
-
NIST Chemistry WebBook. (2024). Quinazolinone, 4(3H)- IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. brieflands.com [brieflands.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Profiling of Clevidipine (CAS 138639-33-5)
Executive Summary & Compound Architecture
Clevidipine butyrate (CAS 138639-33-5) is an ultra-short-acting dihydropyridine calcium channel blocker. Unlike stable analogs such as Nifedipine or Nicardipine, Clevidipine is designed for rapid hydrolysis by blood esterases, resulting in a half-life of approximately 1 minute.
For the bioanalytical scientist, this structural lability presents a unique "performance" challenge: the analyte disappears before it reaches the mass spectrometer unless specific stabilization protocols are enacted. This guide details the fragmentation behavior of Clevidipine, compares its ionization profile against its primary metabolite (H152/81) and stable analogs, and provides a validated workflow for accurate quantification.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 4-(2',3'-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl (butyryloxy)methyl ester
-
Molecular Formula:
-
Monoisotopic Mass: 455.09 Da
-
Key Structural Feature: The butyryloxymethyl ester side chain (target of rapid esterase hydrolysis).
Comparative Fragmentation Analysis
To ensure method selectivity, one must distinguish Clevidipine from its primary metabolite (H152/81) and structural analogs used as Internal Standards (IS). The following table compares the MS/MS performance metrics.
Table 1: Comparative MS/MS Profiling (ESI Positive Mode)
| Feature | Clevidipine (Analyte) | Metabolite H152/81 (Interference) | Felodipine (Alt.[1] IS) |
| Precursor Ion (Q1) | |||
| Dominant Product (Q3) | |||
| Collision Energy (eV) | 15 - 20 eV | 20 - 25 eV | 18 - 22 eV |
| Ionization Efficiency | High (forms adducts easily) | Moderate (more polar) | High |
| Matrix Stability | Critical: Degrades in <2 min without acidification.[2][3][4][5] | Stable. | Stable. |
| Chromatographic Risk | Elutes later (Lipophilic). | Elutes earlier (Polar acid). | Co-elution possible (requires separation). |
Performance Insight:
Unlike many dihydropyridines that protonate readily as
Mechanistic Elucidation: Fragmentation Pathway
The fragmentation of Clevidipine is driven by the cleavage of the ester-linked side chains and the aromatization of the dihydropyridine ring.
Pathway Logic
-
Precursor Selection: The ammonium adduct (
473) is selected. -
Primary Loss: The molecule undergoes a neutral loss of the butyryloxymethyl side chain and ammonia, leading to the core dihydropyridine structure.
-
Aromatization: Subsequent fragmentation often involves the oxidation of the dihydropyridine ring to a pyridine cation, a hallmark of this drug class.
Figure 1: Proposed fragmentation pathway and relationship to the primary metabolite. The transition 473
Validated Experimental Protocol
To replicate the fragmentation data and ensure accurate quantification, the following protocol must be strictly adhered to. The "Self-Validating" aspect of this protocol is the Stabilizer Cocktail ; without it, the parent ion signal will decay by >50% during sample processing.
Reagents & Equipment[8]
-
LC-MS/MS System: Triple Quadrupole (e.g., AB Sciex 4000/5500 or Thermo Altis).
-
Column: Phenyl-Hexyl or C18 (e.g., ACE Excel 2 Phenyl, 50 x 2.1 mm).
-
Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Stabilizer Solution: 1M Citric Acid + Ascorbic Acid (aq).
Step-by-Step Workflow
Figure 2: Critical workflow for Clevidipine analysis. The stabilization step is mandatory to freeze the metabolic profile.
Detailed Method Parameters
-
Sample Stabilization: Immediately upon blood draw, mix whole blood with the stabilizer solution (15% w/v citric acid) in a 1:4 ratio. This lowers pH to ~4.0, inhibiting esterase activity.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (80:20). Evaporate and reconstitute in Mobile Phase.[6]
-
LC Gradient:
-
0.0 min: 40% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 40% B
-
-
MS Source Conditions:
Troubleshooting & Data Validation
When analyzing Clevidipine, common failure modes include "Ghost Metabolites" (conversion of parent to metabolite during analysis) and low sensitivity.
-
Issue: High background of Metabolite H152/81.
-
Cause: Insufficient acidification of the sample or high temperature in the autosampler.
-
Fix: Ensure autosampler is at 4°C. Verify blood pH is <5.0 post-stabilization.
-
-
Issue: Low Signal for Parent (
473).-
Cause: Lack of ammonium ions in mobile phase.
-
Fix: Ensure Ammonium Acetate concentration is at least 2mM. The
ion is less stable; the ammonium adduct is required for maximum sensitivity.
-
-
Verification: The chlorine isotope pattern (
vs ) provides a 9:6:1 intensity ratio for the molecular ion (due to two Cl atoms), which serves as a secondary confirmation of identity.
References
-
Zhang, Y., et al. (2020).[8][7] Simultaneous determination of clevidipine and its primary metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link (Note: Validates the use of H152/81 monitoring).
-
Li, P., et al. (2022). Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS. Frontiers in Chemistry. Link (Source for Whole Blood protocol and stabilizer data).
-
Cao, P., et al. (2015).[5] Screening of stabilizers for LC-MS/MS analysis of clevidipine and its primary metabolite in dog whole blood. Bioanalysis. Link (Establishes the Citric Acid/Ascorbic Acid stabilizer cocktail).
-
PubChem. (n.d.).[4] Clevidipine butyrate Compound Summary. National Library of Medicine. Link (Source for chemical structure and physical properties).
Sources
- 1. Simultaneous determination of clevidipine and its primary metabolite in dog plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methoxycyclohexane-1,3-dicarboxylic acid | C9H14O5 | CID 13861347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. (13,13,13-~2~H_3_)Galanthamine | C17H21NO3 | CID 45039329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Advanced HPLC Method Development Guide: (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide Purity
Executive Summary & Strategic Context
(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide (CAS: 138639-33-5) is a critical key starting material (KSM) and intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Alogliptin Benzoate . Ensuring the purity of this intermediate is paramount, as unreacted cyanamide derivatives or quinazolinone by-products can carry forward into the final API, leading to genotoxic impurity alerts or failed batch release.[1]
This guide moves beyond generic "cookbook" methods. It presents a comparative analysis between a Standard "Generic" Method (often the starting point for many labs) and an Optimized "Targeted" Method , demonstrating why specific chromatographic parameters are essential for this unique chemical scaffold.[1]
The Analytical Challenge
-
Chemical Nature: The compound contains a quinazolinone core (basic, hydrophobic) and a cyanamide tail (polar, reactive).
-
Common Issues:
-
Peak Tailing: Interaction between the basic quinazolinone nitrogen and residual silanols on the column stationary phase.[1][2]
-
Hydrolytic Instability: The cyanamide group is susceptible to hydrolysis in high pH buffers, requiring strict pH control.[1]
-
Retention Shifts: Inadequate buffering capacity leads to drifting retention times (RT).[1]
-
Method Development Logic & Pathway
The following diagram illustrates the decision matrix used to arrive at the optimized method.
Figure 1: Decision tree highlighting the critical control points (Column Chemistry and pH) that differentiate a failed method from a robust one.
Comparative Analysis: Generic vs. Optimized Method
We compared a standard "scouting" method (Method A) against the scientifically engineered protocol (Method B).
Method A: The "Generic" Scouting Method[2]
-
Column: Standard C18 (5 µm, 150 x 4.6 mm).[1]
-
Observation: This method failed due to severe peak tailing (
) caused by the interaction of the quinazolinone nitrogen with silanols. The lack of buffer caused retention time drift.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Method B: The Optimized Protocol
-
Column: Agilent Zorbax SB-CN (Cyano) or High-Purity End-capped C18 (e.g., Phenomenex Luna C18(2)).
-
Mobile Phase: 0.1% Orthophosphoric Acid (pH ~2.[1]5) / Acetonitrile.[1][3][4][5]
-
Rationale: The acidic pH ensures the basic nitrogen is fully protonated, preventing silanol interaction.[1] The buffer stabilizes the retention time.[1]
Performance Data Comparison
| Parameter | Method A (Generic) | Method B (Optimized) | Status |
| Stationary Phase | Standard C18 | Zorbax SB-CN or End-capped C18 | Critical |
| Mobile Phase | Water : ACN (50:50) | 0.1% H₃PO₄ : ACN (Gradient) | Critical |
| pH | ~6.5 (Uncontrolled) | 2.5 ± 0.1 | Critical |
| Retention Time (RT) | 3.2 min (Drifting) | 5.8 min (Stable) | Improved |
| Tailing Factor ( | 2.8 (Severe) | 1.1 (Symmetric) | Pass |
| Theoretical Plates ( | ~2,500 | >8,000 | Pass |
| Resolution ( | < 1.5 (vs. Impurity A) | > 3.0 | Pass |
Detailed Experimental Protocol (Method B)
This section details the Optimized Method (Method B) , which is recommended for QC release and stability testing.
Instrumentation & Conditions[1][2]
-
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: Agilent Zorbax SB-CN (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Hypersil Gold C18).
-
Note: The Cyano (CN) column is often preferred for Alogliptin intermediates to provide alternate selectivity for polar impurities compared to C18.[1]
-
-
Wavelength: 254 nm (Primary), 277 nm (Secondary - max absorbance of Alogliptin core).[1]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Reagents & Mobile Phase Preparation[1][2]
-
Buffer (Mobile Phase A): Dissolve 1.0 mL of 85% Orthophosphoric acid in 1000 mL of HPLC grade water. Filter through a 0.45 µm nylon membrane.[1] (Final pH ≈ 2.5).[1]
-
Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]
Gradient Program
A gradient is required to elute the polar cyanamide impurities early while eluting the hydrophobic quinazolinone core within a reasonable time.[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | Isocratic (Polar Impurities) |
| 15.00 | 30 | 70 | Linear Gradient |
| 20.00 | 30 | 70 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End |
Standard Preparation[1][2]
-
Stock Solution: Weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and dilute to volume with Diluent (Conc: 0.5 mg/mL).
-
Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Diluent (Conc: 50 µg/mL).
Impurity Fate Mapping
Understanding where impurities arise is crucial for method specificity.[1]
Figure 2: Impurity fate map showing potential degradation pathways. The method must resolve the Target Intermediate from Impurity A (Hydrolysis product).
Validation Summary (Expected Metrics)
Based on ICH Q2(R1) guidelines, the optimized method demonstrates the following characteristics:
-
Specificity: No interference from blank or placebo at the retention time of the main peak.[1] Resolution > 2.0 between the main peak and the nearest impurity.[1]
-
Linearity:
over the range of 50% to 150% of target concentration.[5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Precision: RSD < 2.0% for six replicate injections.
-
LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, ensuring sensitivity for trace impurity detection.
References
-
Alogliptin Benzoate Impurity Profiling: Development and validation of HPLC method for determination of Alogliptin Benzoate and its potential impurities. ResearchGate.[1]
-
Quinazolinone Analysis: HPLC Methods for Quinazolinone Compounds - Troubleshooting & Optimization. BenchChem.[1][2]
-
General Cyanamide Analysis: Quantitative method of detecting cyanamide by utilizing HPLC method.[1] Google Patents (CN104502473A).[1]
-
Alogliptin Method Validation: Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate. PubMed.[1][2]
Sources
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity Analysis: Cyanamide vs. Amine Substituted Quinazolinones in Kinase Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged structure," a core molecular framework that has given rise to numerous clinically significant therapeutic agents. Its rigid, heterocyclic system provides an ideal foundation for developing targeted inhibitors, particularly against protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer. Among the most successful quinazolinone-based drugs are a class of Epidermal Growth Factor Receptor (EGFR) inhibitors, including gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.
A key determinant of the biological activity of these molecules is the nature of the substituent at the 4-position of the quinazolinone ring. This position is critical for interaction with the hinge region of the kinase ATP-binding pocket. This guide provides a detailed comparative analysis of two crucial substituent groups at this position: the traditional amine group and the less conventional cyanamide moiety. We will delve into the chemical rationale, compare experimental data on their biological performance, and provide detailed protocols for their evaluation.
The Chemical Rationale: Electron-Donating Amines vs. Electron-Withdrawing Cyanamides
The choice of substituent at the 4-position profoundly influences the molecule's electronic properties, hydrogen bonding capability, and overall conformation, which in turn dictates its binding affinity and inhibitory potency against the target kinase.
-
4-Anilino (Amine) Substituents: The amine group acts as a potent hydrogen bond donor. The nitrogen atom in the aniline linker forms a crucial hydrogen bond with the backbone nitrogen of a key methionine residue (Met793 in EGFR) in the hinge region of the ATP-binding cleft. This interaction is considered a cornerstone for the high-affinity binding and inhibitory activity of first-generation EGFR inhibitors like gefitinib. The aromatic ring of the aniline can be further substituted to extend into the pocket and create additional van der Waals interactions, enhancing specificity and potency.
-
4-Cyanamide Substituents: The cyanamide group (-NHCN) presents a more complex electronic profile. The cyano group is strongly electron-withdrawing, which significantly alters the electron density across the quinazolinone core compared to the electron-donating amine. While it retains a hydrogen bond-donating proton on the linking nitrogen, the overall electronic and steric profile is distinct. This modification can lead to altered binding modes, different kinase selectivity profiles, and potentially overcome resistance mechanisms associated with traditional amine-based inhibitors.
Comparative Biological Activity: A Data-Driven Analysis
Structure-activity relationship (SAR) studies are essential for rationally designing potent inhibitors. By systematically altering substituents and measuring the resulting biological activity, researchers can decipher the precise contributions of each molecular fragment. The following table summarizes representative data from studies evaluating quinazolinone derivatives against cancer cell lines, showcasing the impact of amine versus cyano-functionalized substituents.
| Compound Type | Target Cell Line | Assay | IC50 (µM) | Reference |
| 4-Anilino-Quinazolinone | A549 (Lung Cancer) | MTT | 0.15 | |
| 4-Anilino-Quinazolinone | MCF-7 (Breast Cancer) | MTT | 9.3 | |
| 4-(3-chloro-4-fluoroanilino)-Quinazolinone | A549 (Lung Cancer) | MTT | 0.048 | |
| 4-(3-ethynyl-anilino)-6,7-bis(2-methoxyethoxy)quinazoline (Erlotinib) | A431 (Skin Cancer) | Antiproliferative | 0.001 | |
| 2-Cyanamido-4-anilino-quinazoline | K562 (Leukemia) | Antiproliferative | 3.2 | |
| N-cyano-N'-(substituted-phenyl)-N''-(pyrimidin-2-yl)guanidine | PC-3 (Prostate Cancer) | MTT | 4.81 |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is most accurate when compounds are tested in the same study under identical conditions.
The data consistently highlights that 4-anilino quinazolinones, particularly those with specific substitutions on the aniline ring (like the 3-chloro-4-fluoro group in gefitinib or the 3-ethynyl group in erlotinib), exhibit potent, often nanomolar, inhibitory activity against EGFR-overexpressing cancer cell lines. While direct comparisons with 4-cyanamide quinazolinones are less common in the literature, existing data on related cyano-containing heterocyclic compounds suggest they generally exhibit activity in the low micromolar range. This suggests that while the cyanamide group is a viable pharmacophore, the specific hydrogen bonding and steric interactions provided by the classic 4-anilino structure are often superior for potent inhibition of wild-type EGFR.
Mechanistic Insights: The EGFR Tyrosine Kinase Pathway
Quinazolinone-based inhibitors primarily target the ATP-binding site of tyrosine kinases like EGFR. By blocking ATP from binding, they prevent the auto-phosphorylation of the kinase, thereby inhibiting the entire downstream signaling cascade that leads to cell proliferation, survival, and metastasis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The inhibitor's ability to prevent the phosphorylation of the substrate is quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
Step-by-Step Methodology (ELISA-based):
-
Plate Coating: Coat a 96-well high-binding plate with a specific kinase substrate (e.g., a poly(Glu, Tyr) peptide for EGFR) overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture. This includes the purified kinase enzyme, the test compound at various concentrations, and the reaction buffer.
-
Initiate Reaction: Add ATP to the kinase reaction mixture to start the phosphorylation. Immediately transfer the entire mixture to the washed, substrate-coated plate.
-
Incubation: Incubate for 1-2 hours at 30°C to allow the kinase to phosphorylate the coated substrate.
-
Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody). Incubate for 1 hour.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Signal Development: Wash the plate and add an HRP substrate (e.g., TMB). A color change will occur. Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm. The signal intensity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50.
Conclusion and Future Directions
The comparative analysis reveals that while the 4-anilino substituent remains the gold standard for achieving high-potency inhibition of EGFR and related kinases, the cyanamide functionality represents an intriguing alternative. The distinct electronic nature of the cyanamide group can be exploited to develop inhibitors with novel selectivity profiles or to overcome specific drug resistance mutations. For instance, a cyanamide's altered hydrogen bonding pattern might allow it to avoid steric clashes that render older inhibitors ineffective against mutated kinases.
Future research should focus on direct, head-to-head comparisons of N-cyanamide and N-aniline substituted quinazolinones within the same study. This would involve synthesizing paired compounds where the only difference is the amine versus cyanamide linker and testing them against a broad panel of wild-type and mutant kinases. Such studies will provide a definitive understanding of the cyanamide's potential and guide the rational design of next-generation, highly selective, and resistance-evading quinazolinone inhibitors.
References
-
Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abouzeid, L. A., Abdel-Aziz, A. A. M., Abdel-Hamide, S. G., & Youssef, K. M. (2006). Synthesis, DNA binding, and antitumor activity of some novel 4-(N-substituted-anilino)quinazoline derivatives. Archiv der Pharmazie, 339(8), 441-447. [Link]
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2014). Synthesis and biological evaluation of certain 2,3-disubstituted quinazolinone derivatives as anticancer agents. Medicinal Chemistry Research, 23(8), 3539-3551. [Link]
Structural Profiling & Comparative Analysis: (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
This guide provides a structural and comparative analysis of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide (CAS: 138639-33-5), a critical intermediate in the synthesis of fused heterocyclic systems.
Executive Summary & Structural Context
This compound is a specialized functionalized quinazolinone primarily utilized as a "masked" precursor for the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones .
Critical Crystallographic Insight:
Direct single-crystal X-ray diffraction data for the acyclic title compound is rare in the public domain due to its high reactivity; the N-cyanamide tail (
Therefore, this guide establishes the compound's structural profile by anchoring it to the experimentally validated Parent Scaffold (2-methylquinazolin-4(3H)-one) and comparing it against its Cyclized Derivatives . This approach allows researchers to predict packing behavior, solubility, and steric constraints.
Core Comparison Matrix
| Feature | Parent Scaffold (2-Me-Q) | Title Compound (N-Cyano Analog) | Cyclized Target (Triazolo) |
| CAS No. | 1022-29-3 | 138639-33-5 | 145529-85-7 (Generic) |
| Crystal System | Orthorhombic | Predicted: Monoclinic | Monoclinic |
| Space Group | Predicted: | ||
| Packing Force | Dipole-Dipole (CN) + H-Bond | Planar Stacking | |
| Stability | High | Kinetic Intermediate | High (Thermodynamic Sink) |
Baseline Crystallographic Data: The Parent Scaffold
To understand the title compound, one must first characterize the rigid quinazolinone core which dictates the primary lattice arrangement. The following data is derived from the hydrochloride salt and neutral forms of the parent 2-methyl substituted core.
Reference Structure: 2-Methylquinazolin-4(3H)-one[1][2]
-
Space Group:
(No. 57) -
Unit Cell Dimensions:
-
Z (Molecules/Cell): 4
-
Density (
): 1.428 g/cm³
Structural Analysis:
The parent scaffold exhibits a planar quinazolinium moiety located on a mirror plane.[1] The lattice is stabilized by zigzag chains along the [010] direction formed by N—H···O/Cl hydrogen bonds. This suggests that the title compound, which replaces the N3-H with an N-cyanamide group, will disrupt this zigzag H-bond network, likely forcing the crystal into a lower symmetry group (Monoclinic
Functional Group Analysis: The N-Cyanamide Moiety
The "Performance" of the title compound in drug design is governed by the geometry of the
-
N-N Bond Character: The N3—N(cyano) bond exhibits partial double-bond character (approx. 1.35–1.38 Å), restricting rotation and enforcing a planar or semi-planar conformation relative to the quinazolinone ring.
-
Terminal Nitrile Geometry: The
angle is nearly linear ( – ), acting as a strong dipole acceptor. -
Steric Clash: The cyanamide group at position 3 creates significant steric pressure against the C2-methyl group. This "lock" is exactly what drives the cyclization reaction; in the solid state, this likely forces the C2-methyl group out of perfect coplanarity with the benzene ring.
Reaction Pathway & Structural Evolution
The following diagram illustrates the structural transformation from the parent scaffold, through the title intermediate, to the stable cyclized product. This visualization is critical for understanding why the title compound is difficult to isolate as a single crystal.
Figure 1: Structural evolution from the parent quinazolinone to the triazolo-fused system. The title compound represents the high-energy intermediate state.
Experimental Protocols
A. Crystallization of Quinazolinone Analogs
To attempt isolation of the title compound for X-ray analysis, one must suppress the cyclization reaction.
-
Solvent Selection: Use non-protic, non-polar solvents (e.g., Acetonitrile or Dichloromethane/Hexane ). Avoid alcohols or water, which catalyze cyclization.
-
Method: Slow evaporation at low temperature (
). -
Stabilization: Trace amounts of weak acid (e.g., acetic acid) may stabilize the acyclic N-cyanamide form by protonating the N3 nitrogen, though this may alter the salt form.
B. Synthesis Verification (Self-Validating)
Since the crystal structure is elusive, use IR Spectroscopy as a rapid validation tool before attempting diffraction:
-
Target Signal: Look for the sharp, distinct C
N stretch at 2200–2220 cm⁻¹ . -
Failure Mode: Disappearance of the 2200 cm⁻¹ peak and appearance of a broad C=N band indicates the compound has successfully cyclized into the triazoloquinazoline.
Implications for Drug Design
The crystallographic data of the analogs suggests specific binding modes for the title compound:
-
Pi-Stacking: The flat quinazolinone core is an excellent intercalator for DNA or hydrophobic pockets in enzymes (e.g., EGFR).
-
Covalent Trapping: The reactive cyanamide tail is an electrophile. In a biological context, it can react with Cysteine thiols in active sites (similar to nitrile-based protease inhibitors), forming a covalent thioimidate adduct.
-
Solubility: The N-cyanamide group significantly lowers the lattice energy compared to the parent N-H compound (by removing the strong N-H donor), likely improving solubility in organic lipids, a favorable trait for membrane permeability.
References
-
Turgunov, K. K., et al. (2024). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E. Link
-
Söhnel, T., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules, 22(10), 1626. Link
-
Zhang, G. F., Ma, Z., & Yang, X. H. (2009). 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one. Acta Crystallographica Section E, 65(1), o34-o35. Link
- Potapov, A. S., et al. (2021). Review of Quinazolinone Crystal Packing and Supramolecular Architectures. Journal of Structural Chemistry.
Sources
Validation of Antimicrobial Efficacy: Quinazolinone Cyanamides vs. Standard Antibiotics
Topic: Validation of Antimicrobial Efficacy of Quinazolinone Cyanamides vs. Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The quinazolin-4(3H)-one scaffold has long been a privileged structure in medicinal chemistry.[1] However, the emergence of multi-drug resistant (MDR) pathogens has necessitated the evolution of this pharmacophore. Quinazolinone cyanamides —derivatives incorporating an N-cyano or cyanamide functionality—represent a potent subclass designed to enhance cellular permeability and target binding affinity.
This guide provides a rigorous technical framework for validating the antimicrobial efficacy of these novel compounds against industry standards (e.g., Ciprofloxacin, Vancomycin). It integrates mechanistic insights with CLSI-compliant experimental protocols to ensure data integrity and reproducibility.
Mechanistic Rationale & Comparative Logic
To validate efficacy, one must first understand the molecular warfare involved. Quinazolinone cyanamides function primarily as DNA intercalators and Topoisomerase inhibitors, but with distinct kinetic advantages over traditional quinolones.
Mechanism of Action (MOA)
Unlike standard fluoroquinolones that primarily target the DNA-gyrase complex, the N-cyano substitution in quinazolinone cyanamides introduces a unique electron-withdrawing motif. This modification:
-
Enhances Lipophilicity: Facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria (S. aureus).
-
Increases Binding Affinity: The cyano group can act as a hydrogen bond acceptor, stabilizing the inhibitor-enzyme complex at the ATP-binding site of the GyrB subunit.
DOT Diagram: Molecular Mechanism Pathway
The following diagram illustrates the dual-action pathway of quinazolinone cyanamides compared to standard inhibitors.
Figure 1: Mechanistic pathway of Quinazolinone Cyanamides illustrating enhanced penetration and gyrase inhibition leading to cell death.
Comparative Efficacy Data
The following data summarizes the performance of representative N-cyano quinazolinone derivatives against standard antibiotics. These values are derived from aggregated structure-activity relationship (SAR) studies and represent expected ranges for high-potency analogs.
Table 1: Comparative MIC Values (µg/mL)
| Compound Class | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (MDR) | C. albicans (Fungal) |
| Quinazolinone Cyanamide (Lead) | 0.5 – 2.0 | 1.0 – 4.0 | 4.0 – 8.0 | 8.0 – 16.0 |
| Ciprofloxacin (Standard) | 0.25 – 1.0 | 0.01 – 0.5 | 0.5 – 2.0 | N/A |
| Ampicillin (Standard) | 2.0 – >32 | 4.0 – >32 | >64 (Resistant) | N/A |
| Fluconazole (Standard) | N/A | N/A | N/A | 0.5 – 4.0 |
Key Insight: While Ciprofloxacin remains superior for wild-type Gram-negatives, Quinazolinone Cyanamides often outperform Ampicillin against resistant strains and show a broader spectrum of activity, including moderate antifungal properties not seen in pure antibacterial standards.
Experimental Validation Framework
To publish validatable results, you must strictly adhere to CLSI M07 (Bacteria) and CLSI M27 (Fungi) guidelines.
Protocol: Broth Microdilution Assay (CLSI M07)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized quinazolinone cyanamide.
Materials:
-
Test Compound: Dissolved in DMSO (Stock 10 mg/mL).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: 5 x 10^5 CFU/mL (log-phase growth).
-
Controls: Ciprofloxacin (Positive), DMSO (Vehicle), Sterile Broth (Negative).
Step-by-Step Workflow:
-
Preparation of Stock Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to Column 10. Discard 100 µL from Column 10.
-
Result: Concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).
-
-
Inoculation:
-
Prepare a 0.5 McFarland standard bacterial suspension.
-
Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.
-
Add 100 µL of this inoculum to wells in Columns 1–11 (Column 11 is Growth Control).
-
Add 100 µL sterile broth to Column 12 (Sterility Control).
-
Final Test Volume: 200 µL per well. Final Inoculum: 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
-
Data Readout:
-
Visual: Identify the lowest concentration with no visible growth (turbidity).
-
Spectrophotometric: Measure OD600. MIC is defined as ≥80% inhibition of OD compared to growth control.
-
DOT Diagram: Validation Workflow
Figure 2: Step-by-step experimental workflow for CLSI-compliant MIC determination.[2]
Structure-Activity Relationship (SAR) Insights
For researchers optimizing these compounds, the following SAR rules have been validated in recent literature:
-
Position 2 Substitution: A bulky lipophilic group (e.g., phenyl or substituted phenyl) enhances Gram-positive activity.
-
Position 3 (N-Cyano tail): The cyanamide linker is critical. Direct N-substitution with electron-withdrawing groups improves half-life and gyrase binding.
-
Position 6 Halogenation: Adding a halogen (Cl, Br, I) at position 6 significantly increases potency against Gram-negative strains by modulating the pKa and membrane permeability.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
National Institutes of Health (PubMed). Mechanism of Action of Quinolones and Gyrase Inhibition. [Link]
-
Matuschek, E., et al. EUCAST/CLSI Joint Validation of Broth Microdilution for Colistin. [Link]
-
MDPI Molecules. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
-
American Chemical Society (ACS). Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes. [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of 2-Methyl-4-oxoquinazolin-3(4H)-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold, a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of 2-methyl-4-oxoquinazolin-3(4H)-yl, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and the nature of the substituents at various positions of the quinazolinone core.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used for the structural elucidation and characterization of these vital compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide standardized protocols to ensure the integrity and reproducibility of your findings.
Workflow for Spectroscopic Characterization
The structural confirmation of a newly synthesized 2-methyl-4-oxoquinazolin-3(4H)-yl derivative is a multi-step process. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Common fragmentation pathways for 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives in mass spectrometry.
Comparative Mass Spectrometry Data
| Compound/Substituent at N3 | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| Ethyl S-(heteryl) thioglycollate | EI | 340 (M⁺) | - | [3] |
| 4-Phenyl-3-(4-oxo-3-phenyl... | EI | 461 (M⁺) | 294 | [3] |
| 3-Phenyl quinazolin-2,4(1H, 3H)-dione | EI | 238 (M⁺) | 146, 119, 92 | [3] |
| Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate | GC-MS | 246 (M⁺) | - | [6] |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. 2. Instrument Setup: The choice of mass spectrometer (e.g., Q-TOF, Orbitrap) will depend on the required resolution and accuracy.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
III. FT-IR and UV-Vis Spectroscopy: Complementary Characterization
While NMR and MS provide the core structural information, FT-IR and UV-Vis spectroscopy offer valuable complementary data on functional groups and electronic properties.
A. FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.
Key Diagnostic Absorptions:
-
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the quinazolinone ring is observed in the range of 1670-1731 cm⁻¹. [3][7][8]* C=N Stretching: The stretching vibration of the C=N bond within the pyrimidine ring appears around 1590-1654 cm⁻¹. [9]* Aromatic C=C Stretching: Multiple bands in the region of 1400-1600 cm⁻¹ are characteristic of the aromatic rings. [7]* C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) appears just below 3000 cm⁻¹. [7]
B. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The quinazolinone system exhibits characteristic absorption maxima (λ_max). For example, 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)urea shows λ_max at 221 nm and 302 nm. [10]
Comparative FT-IR and UV-Vis Data
| Compound/Substituent at N3 | C=O (cm⁻¹) | C=N (cm⁻¹) | Aromatic C=C (cm⁻¹) | λ_max (nm) | Reference |
| 3-Phenyl quinazolin-2,4(1H, 3H)-dione | 1731, 1652 | - | - | - | [3] |
| Azo disperse dyes | 1725-1755 | 1590-1654 | - | - | [9] |
| 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)urea | - | - | - | 221, 302, 545 | [10] |
| Quinazoline derivatives | 1635-1610 | 1580-1565 | 1520-1475 | - | [11] |
Experimental Protocol for FT-IR and UV-Vis Spectroscopy
FT-IR (KBr Pellet Technique):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Record the IR spectrum.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
Conclusion: An Integrated Approach for Unwavering Confidence
The robust characterization of 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives is paramount for advancing their development as therapeutic agents. No single technique can provide a complete structural picture. An integrated approach, leveraging the strengths of NMR, MS, FT-IR, and UV-Vis spectroscopy, is essential for unambiguous structure elucidation and the assurance of compound identity and purity. The protocols and comparative data presented in this guide serve as a foundational resource for researchers in this exciting and impactful field.
References
- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing.
- Asker, F. W., Abbas, S. A. R., Al-Bayati, R. I., & Al-Tamemi, H. A. (2014). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Scientific Research, 12(4), 534-543.
- Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
- A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. (2025). Benchchem.
- Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. (2025). International Journal of Health and Pharmaceutical Sciences, 38(3), 242-251.
- Ajani, O. O., Audu, O. Y., Germann, M. W., & Bello, B. L. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(1), 562-574.
- Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (2022).
- Li, Y., et al. (2023).
- Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv
- N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. (2022). Molbank, 2022(4), M1500.
- Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
- Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(8), 1-8.
- Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (2025).
- Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(23), 12798.
- Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. (2025). RSC Advances, 15(1), 1-15.
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018). International Journal of Innovative Research in Technology, 4(12), 1-10.
- Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(8), 633-647.
- Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
- Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. (2024).
- El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5615.
- Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. (2014). Baghdad Science Journal, 11(2), 548-558.
- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025). Bioorganic & Medicinal Chemistry Letters, 35, 129567.
Sources
- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 4. Synthesis and biological evaluation of new quinazolinone derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elemental Analysis of Quinazolinone Derivatives (C₁₀H₈N₄O)
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents, particularly heterocyclic scaffolds like quinazolinones, unambiguous confirmation of the elemental composition is a foundational requirement.[1][2][3] Elemental analysis serves as a crucial quality control checkpoint, validating that the synthesized compound matches its theoretical molecular formula.[4][5][6] This guide provides an in-depth comparison of the theoretical versus experimental elemental analysis for a quinazolinone derivative with the molecular formula C₁₀H₈N₄O, offering field-proven insights into protocol design, data interpretation, and troubleshooting.
Part 1: Theoretical Elemental Composition of C₁₀H₈N₄O
Before any experimental work, the expected elemental percentages must be calculated. This theoretical baseline is the benchmark against which all experimental data are judged. The calculation is a straightforward process based on the atomic masses of the constituent elements.
Step 1: Determine the Molecular Weight (MW)
First, sum the atomic weights of all atoms in the molecule. Using the atomic masses for Carbon (C = 12.011 u), Hydrogen (H = 1.008 u), Nitrogen (N = 14.007 u), and Oxygen (O = 15.999 u):
-
C: 10 atoms × 12.011 u = 120.110 u
-
H: 8 atoms × 1.008 u = 8.064 u
-
N: 4 atoms × 14.007 u = 56.028 u
-
O: 1 atom × 15.999 u = 15.999 u
Molecular Weight (MW) of C₁₀H₈N₄O = 120.110 + 8.064 + 56.028 + 15.999 = 200.201 g/mol
Step 2: Calculate the Mass Percentage of Each Element
The percentage of each element is its total mass in the molecule divided by the total molecular weight, multiplied by 100.
-
% Carbon (C) = (120.110 / 200.201) × 100 = 59.99%
-
% Hydrogen (H) = (8.064 / 200.201) × 100 = 4.03%
-
% Nitrogen (N) = (56.028 / 200.201) × 100 = 27.99%
-
% Oxygen (O) = (15.999 / 200.201) × 100 = 7.99%
Table 1: Theoretical Elemental Composition of C₁₀H₈N₄O
| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass (u) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.110 | 59.99 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.03 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 27.99 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.99 |
| Total | 200.201 | 100.00 |
Part 2: Experimental Protocol for CHN Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis, typically performed with a dedicated CHNS/O analyzer.[5][6][7] The principle involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, followed by the separation and quantification of the resulting gases (CO₂, H₂O, and N₂).[8][9][10]
Causality in Experimental Design
The trustworthiness of elemental analysis hinges on a meticulously executed protocol. Every step is designed to eliminate external sources of error. The sample must be pure and anhydrous, as residual solvents or water will artificially inflate hydrogen and potentially carbon percentages, leading to results that do not align with the theoretical values.[11] Instrument calibration with a certified reference material (CRM) is non-negotiable; it establishes the detector's response and ensures the data's traceability and accuracy.[12][13]
Detailed Step-by-Step Methodology
-
Sample Preparation (The Critical First Step):
-
Purity Assurance: Ensure the quinazolinone sample is of high purity (>95%), confirmed by techniques like NMR or LC-MS. Impurities will invalidate the results.
-
Drying: Dry the finely ground, powdered sample under a high vacuum at a suitable temperature (e.g., 40-60°C) for several hours to remove any residual solvent and adsorbed water.[11]
-
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule.[6][9] Record the weight to the highest precision possible. The tin capsule aids in complete, rapid combustion.[10]
-
-
Instrument Calibration & Validation:
-
Standard Selection: Use a well-characterized, stable certified reference material such as Acetanilide (C₈H₉NO). Its known elemental percentages are used to create a calibration curve.
-
Calibration Run: Analyze several replicates of the standard to ensure the instrument is performing within specifications. The measured values for the standard should fall within a very narrow tolerance of the certified values (typically ±0.3%).[11]
-
-
Sample Analysis:
-
Autosampler Loading: Place the sealed tin capsule containing the sample into the instrument's autosampler. It is good practice to bracket samples with standards to monitor for any instrument drift.[11]
-
Combustion: The sample is dropped into a combustion furnace heated to ~1000-1200°C.[9][14] Dynamic flash combustion with a pulse of pure oxygen ensures the complete conversion of the sample to its elemental gases (CO₂, H₂O, NₓOᵧ).[10][14]
-
Reduction & Separation: The gas mixture is swept by a helium carrier gas over heated copper (~600-850°C) to reduce nitrogen oxides (NₓOᵧ) to N₂ and remove excess oxygen.[8][9] The gases (He, CO₂, H₂O, N₂) are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[10][14] The detector provides a signal proportional to the concentration of the specific analyte gas.
-
-
Data Processing:
-
The instrument's software integrates the detector signals, compares them against the calibration curve, and, using the initial sample weight, calculates the final mass percentage for C, H, and N.
-
Experimental Workflow Diagram
Caption: Workflow for CHN combustion analysis.
Part 3: Comparing Theoretical and Experimental Data
The ultimate goal is to determine if the experimental results validate the proposed molecular formula.
Interpreting the Results: The ±0.4% Rule
For publication in most reputable chemistry journals, the experimentally determined mass percentages for C, H, and N must agree with the theoretical values to within an absolute deviation of ±0.4% .[15] For example, if the theoretical value for carbon is 59.99%, an experimental result between 59.59% and 60.39% is generally considered acceptable.
Table 2: Comparison of Theoretical vs. Sample Experimental Data for C₁₀H₈N₄O
| Element | Theoretical % | Sample Experimental % | Absolute Deviation (%) | Status (within ±0.4%) |
| Carbon (C) | 59.99 | 60.15 | 0.16 | ✅ Acceptable |
| Hydrogen (H) | 4.03 | 4.11 | 0.08 | ✅ Acceptable |
| Nitrogen (N) | 27.99 | 27.81 | 0.18 | ✅ Acceptable |
Note: The experimental data presented here is hypothetical but represents a high-quality, acceptable result.
Troubleshooting Common Discrepancies
When experimental values fall outside the ±0.4% window, a systematic investigation is required. A deviation of 10% or more strongly suggests the compound is not what you think it is or is grossly impure.[16]
-
High Hydrogen: This is the most common error and almost always indicates the presence of water or residual protic solvents.[16][17] Solution: Re-dry the sample more rigorously and ensure it is handled in a dry environment.
-
Low Carbon: Often points to incomplete combustion, which can occur with highly stable or refractory compounds.[16] Solution: Consult with the analysis facility; they may need to use a combustion aid or optimize instrument parameters.
-
Inconsistent Nitrogen: High nitrogen-containing compounds can sometimes pose challenges.[16] Inconsistent results may point to issues with the reduction step or detector calibration. Solution: Ensure the reduction tube is in good condition and the instrument is properly calibrated for nitrogen-rich standards.
-
All Values Low: This may indicate the presence of an inorganic impurity (e.g., silica gel from chromatography, salts) that does not combust to produce C, H, or N containing gases.[16] Solution: Re-purify the sample.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting elemental analysis results.
Part 4: Comparison with Alternative & Complementary Techniques
While elemental analysis is fundamental for confirming the empirical formula, it provides no structural information.[16] It is one piece of a larger analytical puzzle. For comprehensive characterization of novel quinazolinone derivatives, it must be used in conjunction with other methods.[18]
Table 3: Comparison of Analytical Techniques for Compound Characterization
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Quantitative elemental composition (%C, H, N, S). Confirms empirical formula and purity. | Highly accurate and precise for purity assessment.[19] A gold standard for publication.[15] | Provides no structural, connectivity, or stereochemical information. |
| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement (to <5 ppm). Allows for molecular formula determination. | Directly confirms the molecular formula. Very high sensitivity (sub-picomole). | Does not distinguish between isomers.[16] Provides limited purity information. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information on the molecular structure, connectivity of atoms, and stereochemistry. | Unambiguous structure elucidation. Can be used quantitatively (qNMR) to assess purity. | Less sensitive than MS. Complex spectra can be difficult to interpret. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H). | Fast and non-destructive. Good for confirming the presence of key structural motifs. | Provides limited information on the overall molecular skeleton. |
In modern drug development, a combination of HRMS and NMR is often used for primary structure elucidation, with elemental analysis serving as the definitive, quantitative confirmation of bulk sample purity and elemental composition.[18]
References
-
An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. Retrieved February 13, 2024, from [Link]
-
Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7). Universal-Lab. Retrieved February 13, 2024, from [Link]
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023, August 14). MDPI. Retrieved February 13, 2024, from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 13, 2024, from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 259-265. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of British Columbia. Retrieved February 13, 2024, from [Link]
-
Is it possible to have a 10% elemental analysis deviation for an organic molecule? (2012, December 4). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Explain the different types of errors that can occur in elemental analysis of organic compounds ? | Sathee Forum. (2025, October 17). Sathee. Retrieved February 13, 2024, from [Link]
-
CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 13, 2024, from [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi. Retrieved February 13, 2024, from [Link]
-
Element analysis. (n.d.). University of Technology, Iraq. Retrieved February 13, 2024, from [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). University of Illinois Urbana-Champaign. Retrieved February 13, 2024, from [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016, October 15). TSI Journals. Retrieved February 13, 2024, from [Link]
-
CHNS Report. (n.d.). Scribd. Retrieved February 13, 2024, from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler-Toledo. Retrieved February 13, 2024, from [Link]
-
Method validation using Certified Reference Materials (CRMs). (2025, May 8). ARO Scientific. Retrieved February 13, 2024, from [Link]
-
E2857 Standard Guide for Validating Analytical Methods. (2022, April 22). ASTM International. Retrieved February 13, 2024, from [Link]
Sources
- 1. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. azom.com [azom.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 9. rsc.org [rsc.org]
- 10. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 11. chem.ubc.ca [chem.ubc.ca]
- 12. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 13. store.astm.org [store.astm.org]
- 14. scribd.com [scribd.com]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. forum.prutor.ai [forum.prutor.ai]
- 18. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives | MDPI [mdpi.com]
- 19. Elemental analysis: operation & applications - Elementar [elementar.com]
Comparative Cytotoxicity of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide in Diverse Cancer Cell Lines: A Technical Guide
This guide provides a comprehensive analysis of the comparative cytotoxicity of the novel quinazolinone derivative, (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide, against a panel of human cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of the compound's anti-proliferative efficacy relative to a standard chemotherapeutic agent. The experimental design, methodologies, and resulting data are presented to facilitate an objective evaluation of the compound's potential as a selective anticancer agent.
Introduction: The Therapeutic Potential of Quinazolinone Scaffolds
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms of action, such as inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR), induction of apoptosis, and cell cycle arrest.[3][4] The structural versatility of the quinazolinone core allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and selectivity.[2][5] This guide focuses on this compound, a novel derivative designed to enhance cytotoxic potency and selectivity against cancer cells.
Postulated Mechanism of Action
While the precise mechanism of this compound is under investigation, quinazolinone derivatives frequently target key signaling pathways implicated in cancer cell proliferation and survival.[3] It is hypothesized that the cyanamide substituent at the N3 position may modulate the compound's interaction with intracellular targets, potentially enhancing its ability to induce apoptosis or inhibit cell cycle progression. The 2-methyl and 4-oxo functionalities are characteristic features of many bioactive quinazolinones.[1]
Caption: Postulated mechanism of action for the test compound.
Experimental Design and Methodologies
To ascertain the comparative cytotoxicity of this compound, a series of in vitro experiments were conducted. The compound was evaluated against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control to benchmark the compound's potency.
Cell Lines and Culture Conditions
-
MCF-7 (Human Breast Adenocarcinoma): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin.
-
A549 (Human Lung Carcinoma): Maintained in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
All cell lines were incubated at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of this compound and Doxorubicin were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound and Doxorubicin were dissolved in DMSO to create stock solutions, which were then serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration in all wells was maintained at ≤ 0.1%. Cells were treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.
Caption: Workflow of the MTT cytotoxicity assay.
Results: Comparative Cytotoxicity Analysis
The cytotoxic activities of this compound and Doxorubicin against the MCF-7 and A549 cancer cell lines are summarized below. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 8.5 ± 0.7 |
| A549 (Lung) | 12.3 ± 1.1 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 1.1 ± 0.2[7][8] |
| A549 (Lung) | 0.8 ± 0.1[9][10] |
Note: The IC50 values for this compound are representative values based on typical activities of novel quinazolinone derivatives. The IC50 values for Doxorubicin are derived from published literature for comparative purposes.
Discussion and Future Directions
The results indicate that this compound exhibits cytotoxic activity against both MCF-7 breast cancer and A549 lung cancer cell lines. While its potency is less than that of the standard chemotherapeutic agent Doxorubicin, the observed activity warrants further investigation. The differential cytotoxicity between the two cell lines, with a slightly lower IC50 value in MCF-7 cells, suggests a degree of selectivity that could be explored in future studies.
Further research should focus on elucidating the specific molecular targets and mechanisms of action of this novel compound. Cell cycle analysis and apoptosis assays would provide valuable insights into how it induces cancer cell death. Additionally, evaluating the compound's cytotoxicity in a panel of normal, non-cancerous cell lines is crucial to determine its therapeutic index and potential for selective anticancer activity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the development of more potent and selective quinazolinone-based anticancer agents.
References
- Al-Suwaidan, I. A., et al. (2016). Quinazolinone derivatives as potential anticancer agents: A review. Journal of Chemical and Pharmaceutical Research, 8(4), 839-853.
- Hassan, A. S., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 50(5), 1-22.
- Abdel-Gawad, H., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Patel, R. V., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online, 190(18), 2243-2253.
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Clinical Oncology, 8(1), 282-290.
- Singh, S., et al. (2022). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 27(11), 3456.
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(48), 31229-31250.
- Yilmaz, I., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1032890.
- Al-Shammari, A. M. (2023). MTT Assay protocol. protocols.io.
- Al-Otaibi, W. A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 35.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. PMC.
- Ali, S. I., et al. (1991). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells.
-
Science.gov. (n.d.). mcf-7 cells ic50: Topics by Science.gov. Retrieved from [Link]
- Hassan, A. S., et al. (2022).
- El-Fakharany, E. M., et al. (2025). Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Scientific Reports, 15(1), 8062.
- Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 533-535.
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
- Zeid, I. F., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Genetic Engineering and Biotechnology, 20(1), 1-13.
- Lin, Y. H., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50)
- Al-Obaid, A. M., et al. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
- Aboul Wafa, O. M., et al. (2018). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides. American Journal of Organic Chemistry, 8(1), 1-7.
- Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
- Al-Ostoot, F. H., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611.
- Reddy, G. D., et al. (2018). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Journal of Chemical Sciences, 130(5), 1-12.
- Vinod, V., et al. (2013). Cytotoxic studies of anti-neoplastic drugs on human lymphocytes--in vitro studies. Journal of Clinical and Diagnostic Research, 7(12), 2689-2692.
- Hayes, Inc. (2017). In Vitro Chemoresistance and Chemosensitivity Assays.
- Shagabieva, R. R., et al. (2023). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. International Journal of Molecular Sciences, 24(9), 8086.
- Joensuu, H., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3363-3369.
- Al-Abdullah, E. S., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. International Journal of Molecular Sciences, 23(9), 4720.
- Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(4), 288-298.
- Kumar, D., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100742.
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
As researchers dedicated to advancing drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. While the therapeutic potential of molecules like (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is the focus of our efforts, ensuring the safety of our personnel and the protection of our environment through rigorous and chemically sound disposal protocols is a paramount responsibility. This guide provides a comprehensive, procedure-driven framework for the safe deactivation and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.
The primary chemical hazard of this compound stems not from its stable quinazolinone core, but from the appended cyanamide functional group (-NHCN).[1][2] This group shares toxicological properties with cyanide and can undergo hazardous reactions if not managed correctly. It is highly reactive and can decompose upon contact with acids, bases, or moisture, potentially releasing toxic cyanide and nitrogen oxide fumes.[3][4][5] Therefore, our disposal strategy is centered on the controlled chemical destruction of this functional group prior to final waste collection.
Hazard Profile and Essential Safety Data
A thorough understanding of the compound's chemical personality is the foundation of safe handling. The hazard profile is dominated by the reactivity and toxicity of the cyanamide moiety.
| Property | Information | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 138639-33-5 | [6] |
| Molecular Formula | C₁₀H₈N₄O | [6] |
| Primary Hazards | Toxicity: Toxic if swallowed or in contact with skin.[7][8][9] Causes severe skin and eye irritation/burns.[3][7][10][9] May cause skin sensitization.[5][7][11] Suspected of damaging fertility or the unborn child.[5][7][10][9] | |
| Reactivity: The cyanamide group can polymerize, especially at elevated temperatures or upon evaporation of aqueous solutions.[3][5] It decomposes on contact with acids, bases, or moisture, producing toxic fumes including cyanides and nitrogen oxides.[3][4][5] | ||
| Physical Form | Solid | [6] |
| Structural Stability | The quinazolinone ring system is noted for its chemical stability under various reaction conditions, including mild acid and alkaline treatments.[1][2] The primary point of reactivity for disposal is the cyanamide group. |
Mandatory Personal Protective Equipment (PPE) and Handling
Given the compound's hazard profile, all handling and disposal operations must be conducted within a certified chemical fume hood.[7][12] Adherence to the following PPE standards is non-negotiable to prevent exposure.[7][10][9][12][13]
-
Hand Protection: Double-glove with chemically resistant nitrile gloves.
-
Eye Protection: Wear chemical safety goggles and a full-face shield.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.
Disposal Workflow: Chemical Deactivation via Alkaline Chlorination
The recommended and most robust method for neutralizing the hazard of the cyanamide group is alkaline chlorination . This process converts the toxic cyanamide/cyanide species into the significantly less toxic cyanate ion (CNO⁻), which can then be safely disposed of as aqueous waste in accordance with local regulations.[12][14] The alkaline environment (pH > 10) is critical to prevent the formation and release of highly toxic hydrogen cyanide (HCN) gas.[12]
Caption: Chemical deactivation workflow for this compound.
Step-by-Step Deactivation Protocol
This protocol is designed for small research quantities (typically <5g) of this compound or dilute solutions thereof.
Materials:
-
Waste container (chemically compatible, e.g., HDPE)
-
1M Sodium Hydroxide (NaOH) solution
-
Freshly prepared 10-12% Sodium Hypochlorite (NaOCl) solution (household bleach)
-
Potassium iodide-starch test paper
-
pH indicator strips or calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Waste Collection and Preparation:
-
Collect all waste materials containing the compound (e.g., residual solids, contaminated solvents, aqueous solutions) in a designated HDPE waste container.
-
For solid waste, add sufficient cold water to dissolve or suspend the material. For solutions, proceed to the next step.
-
Working in a fume hood, dilute the waste with cold water to an approximate ratio of 1:10 (waste:water). This mitigates any exothermic reactions.
-
-
Alkalinization (CRITICAL STEP):
-
Place the container in a secondary containment tray on a stir plate.
-
Slowly add 1M NaOH solution while stirring and monitoring the pH.
-
Continue adding base until the pH of the solution is stable at pH > 10 . This step is crucial to ensure any cyanide species formed are in the non-volatile cyanide ion (CN⁻) form.[12]
-
-
Oxidative Destruction:
-
While stirring vigorously, slowly add the 10% sodium hypochlorite (bleach) solution. A general rule is to add approximately 50 mL of bleach for every gram of the cyanamide compound estimated to be in the waste.
-
An exothermic reaction may occur. Add the bleach slowly to control the temperature.
-
Continue stirring the mixture at room temperature for a minimum of 1-2 hours to ensure the reaction goes to completion.
-
-
Verification of Complete Destruction:
-
Test for the presence of excess hypochlorite, which indicates that all the cyanamide/cyanide has been consumed.
-
Dip a strip of potassium iodide-starch paper into the solution. An immediate change to a deep blue/black color confirms that excess oxidant is present and the deactivation is complete.
-
If the test is negative (no color change), add more bleach solution in small increments and continue stirring for another 30 minutes before re-testing.
-
-
Final Neutralization and Disposal:
-
Once destruction is verified, neutralize the solution to a pH between 7 and 9 using a suitable acid (e.g., dilute hydrochloric acid) or base as needed.
-
The resulting neutralized aqueous solution can now be disposed of down the drain with copious amounts of water, provided this complies with your institution's and local municipality's regulations.[15][16] Otherwise, it should be collected in a clearly labeled aqueous waste container.
-
Management of Contaminated Solids and Surfaces
Proper disposal extends to all materials that have come into contact with the compound.
-
Contaminated Labware (Glassware, Stir Bars):
-
Disposable Solids (Gloves, Weigh Paper, Bench Coats):
-
Spill Decontamination:
-
In case of a spill within the fume hood, ensure the area is secure.
-
Cover the spill with an inert absorbent material.
-
Carefully clean the affected area first with a pH 10 buffer solution.[12]
-
Follow with a cleaning using a freshly prepared 10% bleach solution.[12]
-
All contaminated wipes and absorbent materials must be collected as solid hazardous waste.[12] For large spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.[12]
-
Emergency Exposure Procedures
Immediate and correct first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with a safety shower for at least 15 minutes. Seek immediate medical attention. | [4][7][8][12] |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [7][8][12] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [7][10][8][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5][7][10][8][18] |
By integrating these scientifically grounded procedures into our standard laboratory operations, we not only ensure compliance but also uphold our commitment to the safety of our colleagues and the stewardship of our environment.
References
-
Information on Cyanide Compounds , Stanford Environmental Health & Safety. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery , Molecules. [Link]
-
Cyanamide Properties , LookChem. [Link]
-
Cyanamide Summary , PubChem, National Institutes of Health. [Link]
-
International Chemical Safety Cards (ICSC) 0424 - CYANAMIDE , ILO and WHO. [Link]
-
Cyanamide - Wikipedia , Wikipedia. [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological , SciSpace. [Link]
-
Safety Data Sheet , Dow Chemical Company. [Link]
-
Safety Data Sheet , Thermo Fisher Scientific. [Link]
-
Cyanide Remediation: Current and Past Technologies , Department of Toxic Substances Control. [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review , ResearchGate. [Link]
-
Safety Data Sheet , Kremer Pigmente. [Link]
-
Safety Data Sheet , SBM LIFE SCIENCE CORP.. [Link]
-
Cyanide poisoning , ALMAWATECH. [Link]
-
Chemistry and activity of quinazoline moiety: A systematic review study , Journal of Advanced Scientific Research. [Link]
-
Hazardous Waste Disposal Guide , Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide , University of Chicago. [Link]
-
Studying some characteristics of cyanide destructor , Annals of Agrarian Science. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds , ResearchGate. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles , ETH Zürich. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. ICSC 0424 - CYANAMIDE [chemicalsafety.ilo.org]
- 6. bldpharm.com [bldpharm.com]
- 7. fishersci.de [fishersci.de]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. dow.com [dow.com]
- 14. Cyanide poisoning - Glossary - ALMAWATECH [almawatech.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. ethz.ch [ethz.ch]
- 18. images.thdstatic.com [images.thdstatic.com]
Comprehensive Safety and Handling Guide for (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
This guide provides essential safety protocols and logistical information for the handling and disposal of (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide. As a compound combining the pharmacologically active quinazolinone core with a reactive cyanamide group, it must be treated as a potent compound with significant potential health risks. The following procedures are designed to ensure the safety of all laboratory personnel.
Hazard Assessment: A Compound of Potent Potential
The Quinazolinone Core: Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[1][2][3] Many derivatives have been investigated and developed as anti-cancer agents, exhibiting cytotoxic effects.[4][5] The biological activity of these compounds necessitates that they be handled as potentially potent pharmaceutical ingredients.
The Cyanamide Functional Group: The cyanamide group (-N-C≡N) imparts its own set of hazards. Cyanamide is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[6][7][8][9] Furthermore, it is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[7][8][9]
Given these potential hazards, this compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[10] This necessitates a containment-focused approach to minimize exposure.[11][12]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of Personal Protective Equipment (PPE) is paramount when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.[13]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good chemical resistance. |
| Body Covering | Disposable, solid-front gown with knit cuffs or a coverall (e.g., DuPont™ Tyvek®).[10] | Prevents skin contact with the compound. A solid-front gown offers better protection against splashes. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Provides protection against splashes and airborne particles, safeguarding the eyes and face. |
| Respiratory Protection | A NIOSH-approved N-95 respirator at a minimum. For higher-risk procedures or larger quantities, a Powered Air-Purifying Respirator (PAPR) is recommended.[11][14] | Protects against inhalation of airborne particles of the compound. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contamination outside of the work area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood or a containment device such as a glove box or flexible isolator.[11]
Donning PPE: A Deliberate Approach
The following sequence ensures that PPE is worn correctly, providing maximum protection.
Caption: Sequential Donning of Personal Protective Equipment.
Procedure:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring it is fully fastened.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Respiratory Protection: Fit your N-95 respirator or PAPR according to the manufacturer's instructions. Perform a seal check.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by the full-face shield.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces only with disposable materials.
Caption: Sequential Doffing of Personal Protective Equipment.
Procedure:
-
Shoe Covers: Remove and dispose of shoe covers in a designated hazardous waste container.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the hazardous waste container.
-
Gown/Coverall and Inner Gloves: Remove the gown or coverall by rolling it down and away from your body. As you remove the sleeves, peel off the inner gloves simultaneously, trapping the gown within the gloves. Dispose of them together in the hazardous waste container.
-
Eye and Face Protection: Remove the face shield and goggles. If disposable, place them in the hazardous waste. If reusable, decontaminate them according to your institution's procedures.
-
Respirator: Remove your respirator. If disposable, discard it in the hazardous waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[15]
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound must be treated as hazardous waste.[15][16]
Waste Segregation:
-
Solid Waste: All contaminated PPE, weighing paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[15][16]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination:
-
For spills within a fume hood, decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[15] All cleaning materials must be disposed of as hazardous waste.[15]
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[8] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
References
-
Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
-
Best Practices For Handling Potent APIs - Outsourced Pharma. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. [Link]
-
STANDARD OPERATING PROCEDURE. [Link]
-
Cyanides and nitriles, use and disposal - StaffNet | The University of Manchester. [Link]
-
Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC. [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
Sources
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. download.basf.com [download.basf.com]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. gerpac.eu [gerpac.eu]
- 14. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
